3X FLAG Peptide
Description
Properties
Molecular Formula |
C₁₂₀H₁₆₉N₃₁O₄₉S |
|---|---|
Molecular Weight |
2861.87 |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C120H169N31O49S/c1-4-56(2)98(119(198)150-84(49-96(174)175)117(196)139-72(37-59-21-27-64(154)28-22-59)106(185)134-68(15-7-11-32-123)103(182)145-81(46-93(168)169)114(193)147-83(48-95(172)173)116(195)148-82(47-94(170)171)115(194)146-78(43-90(162)163)110(189)135-69(120(199)200)16-8-12-33-124)151-118(197)85(50-97(176)177)149-108(187)74(39-61-52-127-55-130-61)141-113(192)80(45-92(166)167)144-101(180)66(13-5-9-30-121)132-104(183)70(35-57-17-23-62(152)24-18-57)137-109(188)76(41-88(158)159)131-86(155)53-128-100(179)75(40-87(156)157)142-107(186)73(38-60-51-126-54-129-60)140-112(191)79(44-91(164)165)143-102(181)67(14-6-10-31-122)133-105(184)71(36-58-19-25-63(153)26-20-58)138-111(190)77(42-89(160)161)136-99(178)65(125)29-34-201-3/h17-28,51-52,54-56,65-85,98,152-154H,4-16,29-50,53,121-125H2,1-3H3,(H,126,129)(H,127,130)(H,128,179)(H,131,155)(H,132,183)(H,133,184)(H,134,185)(H,135,189)(H,136,178)(H,137,188)(H,138,190)(H,139,196)(H,140,191)(H,141,192)(H,142,186)(H,143,181)(H,144,180)(H,145,182)(H,146,194)(H,147,193)(H,148,195)(H,149,187)(H,150,198)(H,151,197)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,199,200)/t56-,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,98+/m1/s1 |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N |
sequence |
One Letter Code: MDYKDHDGDYKDHDIDYKDDDDK |
Origin of Product |
United States |
Foundational & Exploratory
The 3X FLAG Peptide: A Comprehensive Technical Guide for Researchers
The 3X FLAG peptide is a powerful and widely used tool in protein research, offering high sensitivity and specificity for the detection, purification, and characterization of recombinant proteins. This in-depth technical guide provides researchers, scientists, and drug development professionals with a detailed understanding of the 3X FLAG system, including its core sequence, comparative advantages, and comprehensive experimental protocols.
The this compound Sequence
The 3X FLAG tag is a synthetic epitope tag composed of three tandem repeats of the FLAG epitope. While the core recognition motif is DYKDDDDK, the commonly used 3X FLAG sequence is a 23-amino acid peptide with the following sequence:
N-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-C [1][2]
This sequence includes linker regions between the FLAG repeats, which can enhance the accessibility of the epitopes for antibody binding. The eight C-terminal amino acids constitute the classic FLAG sequence[1][3][4].
Data Presentation: A Comparative Analysis of Epitope Tags
The selection of an appropriate epitope tag is a critical consideration in experimental design. The 3X FLAG tag offers several advantages over other commonly used tags, primarily due to its enhanced affinity and specificity. The increased number of charged amino acids and the tandem nature of the epitopes contribute to its robust performance in various applications[5].
| Epitope Tag | Sequence | Size (Amino Acids) | Molecular Weight (kDa) | Dissociation Constant (Kd) | Key Features & Considerations |
| 3X FLAG | MDYKDHDGDYKDHDIDYKDDDDK | 23 | ~2.9 | Not explicitly found, but affinity is significantly higher than 1X FLAG | High sensitivity and specificity, ideal for low-expression proteins and tandem affinity purification. The increased size and charge may potentially influence protein function in some cases.[5] |
| 1X FLAG | DYKDDDDK | 8 | ~1.0 | ~100 nM[5][6] | Well-established and versatile tag. Generally sufficient for Western blotting. |
| HA | YPYDVPDYA | 9 | ~1.1 | Not explicitly found | Widely used and well-characterized tag. |
| c-Myc | EQKLISEEDL | 10 | ~1.2 | Not explicitly found | A popular and well-validated tag. |
| His-Tag | HHHHHH | 6 | ~0.8 | Not applicable (metal affinity) | Primarily used for purification via immobilized metal affinity chromatography (IMAC). Can sometimes result in lower purity compared to antibody-based methods. |
Experimental Protocols
Detailed and optimized protocols are essential for successful experiments utilizing the 3X FLAG system. Below are comprehensive methodologies for key applications.
Immunoprecipitation of 3X FLAG-Tagged Proteins
This protocol describes the capture of a 3X FLAG-tagged protein from a cell lysate using anti-FLAG affinity beads.
Materials:
-
Cells expressing the 3X FLAG-tagged protein of interest.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).
-
Elution Buffer:
-
Competitive Elution: Wash Buffer containing 100-500 µg/mL this compound.
-
Acidic Elution: 0.1 M Glycine-HCl, pH 3.0-3.5.
-
-
Neutralization Buffer (for acidic elution): 1 M Tris-HCl, pH 8.0.
-
Anti-FLAG M2 Affinity Gel (e.g., agarose or magnetic beads).
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Equilibrate the anti-FLAG M2 affinity gel by washing with Lysis Buffer.
-
Add the equilibrated beads to the cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Carefully remove the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
Competitive Elution:
-
Resuspend the washed beads in this compound Elution Buffer.
-
Incubate for 30-60 minutes at 4°C with gentle agitation.
-
Pellet the beads and collect the supernatant containing the purified protein.
-
-
Acidic Elution:
-
Resuspend the washed beads in Acidic Elution Buffer.
-
Incubate for 5-10 minutes at room temperature.
-
Pellet the beads and immediately transfer the supernatant to a new tube containing Neutralization Buffer.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Tandem Affinity Purification (TAP) using 3xFLAG and HA Tags
This protocol is designed for the high-purity isolation of protein complexes using a dually tagged "bait" protein (3xFLAG-HA).
Materials:
-
Cells expressing the 3xFLAG-HA-tagged protein.
-
Lysis Buffer (as above).
-
Anti-FLAG M2 Affinity Gel.
-
Anti-HA Affinity Gel.
-
This compound Elution Buffer (150 µg/mL in TBS).
-
HA Peptide Elution Buffer (e.g., 1 µg/µL HA peptide in TBS).
Procedure:
-
First Affinity Purification (Anti-FLAG):
-
Perform immunoprecipitation as described above using the anti-FLAG M2 affinity gel.
-
Elute the bound proteins using the this compound Elution Buffer.
-
-
Second Affinity Purification (Anti-HA):
-
Incubate the eluate from the first step with equilibrated anti-HA affinity gel for 30 minutes to 2 hours at 4°C.
-
Wash the anti-HA resin three times with RIPA buffer (or a similar wash buffer).
-
Elute the purified protein complex from the anti-HA resin using the HA Peptide Elution Buffer.
-
-
Analysis:
-
The highly purified eluate can be analyzed by mass spectrometry to identify interacting proteins or by SDS-PAGE and Western blotting.
-
Mandatory Visualizations
Experimental Workflow for 3X FLAG Immunoprecipitation
Caption: A generalized workflow for the immunoprecipitation of a 3X FLAG-tagged protein.
Investigating the PI3K/AKT/mTOR Signaling Pathway
Caption: Using 3X FLAG-AKT immunoprecipitation to identify interaction partners in the PI3K/AKT/mTOR pathway.[1][7][8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Tandem immuno-purification of affinity-tagged proteins from mouse testis extracts for MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cube-biotech.com [cube-biotech.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
The 3X FLAG Tag: A Comprehensive Technical Guide to Enhanced Protein Detection and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of molecular biology and drug development, the precise detection, purification, and characterization of proteins are paramount. Epitope tagging has emerged as an indispensable tool, allowing for the specific identification and isolation of proteins of interest from complex biological mixtures. Among the various epitope tags available, the 3X FLAG tag system has gained widespread adoption due to its enhanced sensitivity and versatility. This in-depth technical guide provides a comprehensive overview of the core principles of the 3X FLAG tag, its advantages over the single FLAG tag, and detailed protocols for its application in key experimental techniques.
The Principle of the 3X FLAG Tag
The 3X FLAG tag is a synthetic epitope composed of three tandem repeats of the hydrophilic octapeptide sequence, DYKDDDDK.[1] This sequence is genetically fused to the N-terminus, C-terminus, or an internal region of a protein of interest. The fundamental principle behind its utility lies in the highly specific recognition of this tag by monoclonal antibodies, most notably the anti-FLAG M2 antibody.[1][2] This high-affinity interaction allows for the selective capture and detection of the 3X FLAG-tagged protein.
The key innovation of the 3X FLAG system is the amplification of the binding signal. By presenting three copies of the FLAG epitope, the tag provides multiple binding sites for the anti-FLAG antibody, leading to a significant increase in avidity and signal intensity compared to a single FLAG tag.[3][4] This enhanced detection capability is particularly advantageous for studying low-abundance proteins.[3]
Core Properties and Advantages
The 3X FLAG tag offers several distinct advantages that make it a preferred choice for a wide range of applications:
-
Enhanced Sensitivity: The triple-epitope design can increase detection sensitivity by up to 200-fold compared to a single FLAG tag, making it ideal for the detection of proteins expressed at low levels.[3]
-
High Specificity: The anti-FLAG M2 antibody exhibits high specificity for the FLAG epitope, minimizing off-target binding and ensuring clean and reliable results in applications like immunoprecipitation and western blotting.
-
Hydrophilicity: The hydrophilic nature of the FLAG peptide sequence reduces the likelihood of the tag interfering with the native structure, function, solubility, or localization of the fusion protein.[4]
-
Small Size: With a molecular weight of approximately 2.6 kDa, the 22-amino-acid 3X FLAG tag is relatively small and less likely to cause steric hindrance compared to larger tags.[5]
-
Versatility: The 3X FLAG tag is compatible with a wide array of downstream applications, including western blotting, immunoprecipitation (IP), co-immunoprecipitation (Co-IP), immunofluorescence (IF), and affinity purification.[3]
-
Mild Elution Conditions: The bound 3X FLAG-tagged protein can be efficiently eluted from the anti-FLAG affinity resin under native conditions by competition with a free 3X FLAG peptide, preserving the protein's biological activity and integrity of protein complexes.[6][7]
Quantitative Data Summary
Table 1: Comparison of 1X FLAG and 3X FLAG Tags
| Feature | 1X FLAG Tag | 3X FLAG Tag | Reference(s) |
| Amino Acid Sequence | DYKDDDDK | MDYKDHDGDYKDHDIDYKDDDDK | [8] |
| Number of Amino Acids | 8 | 22 | [5] |
| Molecular Weight | ~1.0 kDa | ~2.6 kDa | [5] |
| Binding Affinity (Kd) | ~100 nM (for M2 Ab) | Higher than 1X FLAG (qualitative) | [10] |
| Signal Enhancement | - | Up to 200-fold vs. 1X FLAG | [3] |
Table 2: Elution Efficiency for 3X FLAG-Tagged Proteins
| Elution Method | Reagent Concentration | Incubation Time & Temperature | Elution Efficiency | Reference(s) |
| Competitive Elution | 100-200 µg/mL this compound | 30-60 min at 4°C | High, preserves native conformation | [7][11] |
| Acidic Elution | 0.1 M Glycine-HCl, pH 3.0-3.5 | 5-10 min at room temperature | High, but denaturing | [6][11] |
Experimental Protocols
Detailed methodologies for key experiments utilizing the 3X FLAG tag are provided below. These protocols serve as a general guideline and may require optimization based on the specific protein of interest and experimental context.
Protocol 1: Immunoprecipitation (IP) of 3X FLAG-Tagged Proteins
1. Cell Lysis:
- Wash cells expressing the 3X FLAG-tagged protein with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
- Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
- Transfer the pre-cleared lysate to a fresh tube and add anti-FLAG M2 affinity gel (e.g., agarose or magnetic beads).
- Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
3. Washing:
- Pellet the beads by centrifugation (or using a magnetic rack).
- Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
4. Elution:
- Competitive Elution (Native Conditions): Add elution buffer containing 100-200 µg/mL of this compound in TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[7] Incubate for 30-60 minutes at 4°C with gentle agitation.[7] Collect the supernatant containing the eluted protein.
- Acidic Elution (Denaturing Conditions): Add 0.1 M Glycine-HCl, pH 3.0-3.5, and incubate for 5-10 minutes at room temperature.[6] Immediately neutralize the eluate with 1M Tris-HCl, pH 8.0.
Protocol 2: Western Blotting of 3X FLAG-Tagged Proteins
1. SDS-PAGE and Transfer:
- Separate the protein samples (cell lysate or immunoprecipitated protein) on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
2. Blocking and Antibody Incubation:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary anti-FLAG antibody (e.g., anti-FLAG M2) diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
3. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Mandatory Visualizations
Signaling Pathway Diagram: Co-Immunoprecipitation of EGFR Interaction Partners
The 3X FLAG tag is a powerful tool for studying protein-protein interactions within signaling pathways. For example, to investigate the interaction partners of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival, one could express a 3X FLAG-tagged EGFR and perform a co-immunoprecipitation experiment.
Caption: EGFR signaling pathway and co-immunoprecipitation of interaction partners.
Experimental Workflow Diagram: 3X FLAG Tag Immunoprecipitation
The following diagram illustrates the general workflow for immunoprecipitating a 3X FLAG-tagged protein from a cell lysate.
Caption: General workflow for 3X FLAG tag immunoprecipitation.
Logical Relationship Diagram: Principle of Signal Enhancement
This diagram illustrates the logical principle behind the enhanced signal detection of the 3X FLAG tag compared to the single FLAG tag.
References
- 1. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 2. 采用单克隆抗体亲和凝胶进行的FLAG融合蛋白免疫沉淀 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-FLAG® M2 Magnetic Beads [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Advantages of the 3X FLAG Epitope Tag
For researchers, scientists, and drug development professionals, the precise detection, purification, and analysis of proteins are fundamental to unraveling complex biological processes. Epitope tagging has emerged as an indispensable tool in this endeavor, enabling the study of proteins when specific antibodies are unavailable or when distinguishing between endogenous and exogenous proteins is necessary.[1] Among the array of available epitope tags, the 3X FLAG tag has gained prominence for its superior performance in a variety of applications.[2] This technical guide provides a comprehensive overview of the advantages of the 3X FLAG tag over other common epitope tags, supported by comparative data and detailed experimental protocols.
The 3X FLAG Advantage: Enhanced Sensitivity and Specificity
The 3X FLAG tag is a synthetic octapeptide (DYKDDDDK) that is repeated three times, creating a 22-amino acid sequence (MDYKDHDGDYKDHDIDYKDDDDK).[2] This tandem repeat structure is the primary reason for its enhanced performance compared to single-epitope tags like the original FLAG, HA (YPYDVPDYA), c-myc (EQKLISEEDL), and V5.[2][3]
The key advantages of the 3X FLAG system include:
-
Increased Antibody Avidity: The presence of three tandem FLAG epitopes significantly enhances the binding affinity for the anti-FLAG antibody. This increased avidity leads to more efficient immunoprecipitation, especially for low-abundance proteins.[2]
-
Superior Detection Sensitivity: The detection of fusion proteins containing the 3X FLAG tag can be enhanced by up to 200 times compared to other systems, making it ideal for applications where protein expression levels are low.[2][4]
-
Hydrophilic Nature: The FLAG peptide is hydrophilic, which increases the likelihood of the tag being located on the surface of the fusion protein. This accessibility facilitates its interaction with antibodies and minimizes the risk of altering the protein's function, solubility, or localization.[2]
-
Minimal Steric Hindrance: The relatively small size of the 3X FLAG tag (22 amino acids) is less likely to cause steric hindrance compared to larger tags like GFP (238 amino acids), thereby preserving native protein interactions.[2][5]
Quantitative Comparison of Common Epitope Tags
While the performance of epitope tags can be influenced by the specific protein of interest and experimental conditions, the 3X FLAG tag generally demonstrates superior performance in terms of yield and purity in immunoprecipitation.[2] A side-by-side quantitative comparison of various tag/antibody pairs in immunofluorescence has categorized them into 'good', 'fair', and 'mediocre' based on the signal intensity they generate.[6][7][8][9]
| Epitope Tag | Sequence | Size (Amino Acids) | Molecular Weight (Da) | Key Characteristics & Performance |
| 3X FLAG | MDYKDHDGDYKDHDIDYKDDDDK | 22 | ~2731 | High affinity and specificity, leading to high yield and low background in IP.[2] Up to 200-fold increased detection sensitivity.[4] Hydrophilic nature minimizes protein interference.[2] |
| FLAG | DYKDDDDK | 8 | ~1013 | Good specificity and hydrophilicity.[2][3] The 3X version generally provides higher sensitivity.[2] |
| HA (Hemagglutinin) | YPYDVPDYA | 9 | ~1100 | Widely used and well-characterized.[2][3] Can be used in tandem for increased specificity.[2] May be cleaved by caspases in apoptotic cells. |
| c-myc | EQKLISEEDL | 10 | ~1200 | Derived from a proto-oncogene.[3][5] Frequently used for Western blot and immunofluorescence.[5] Protein purification can be challenging due to the need for low pH elution, which may affect protein function.[5] |
| V5 | GKPIPNPLLGLDST | 14 | ~1400 | Derived from a paramyxovirus protein. Available in different lengths. Potential for cross-reactivity in mammalian systems. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing the 3X FLAG tag.
This protocol provides a general guideline for performing an immunoprecipitation assay from mammalian cells.[2]
Materials:
-
Cells expressing the 3X FLAG-tagged protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100, supplemented with protease and phosphatase inhibitors.[2]
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA.[2]
-
Elution Buffer: Wash buffer containing 150 µg/mL 3X FLAG peptide.[2]
-
Anti-FLAG M2 Affinity Gel (e.g., agarose beads).[2]
-
SDS-PAGE gels and Western blotting reagents.[2]
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.[2]
-
Resuspend the cell pellet in ice-cold Lysis Buffer.[2]
-
Incubate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.[2]
-
-
Immunoprecipitation:
-
Washing:
-
Elution:
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.[2]
-
Procedure:
-
Sample Preparation: Prepare protein samples from cell lysates or immunoprecipitation eluates by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Separate the protein samples on a polyacrylamide gel suitable for the molecular weight of the protein of interest. For small proteins or peptides, a tricine-SDS-PAGE system may be beneficial.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. For smaller peptides, a 0.22 µm membrane pore size is recommended to prevent them from passing through.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-FLAG primary antibody (e.g., ANTI-FLAG® M2 monoclonal antibody) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Procedure:
-
Cell Culture and Fixation: Grow cells expressing the 3X FLAG-tagged protein on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with an anti-FLAG primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium containing a nuclear counterstain like DAPI. Visualize the cells using a fluorescence microscope.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are crucial for understanding complex experimental procedures and biological pathways.
Caption: A flowchart of the immunoprecipitation process for 3X FLAG-tagged proteins.
Caption: Workflow for validating the EGFR-Grb2 interaction via 3X FLAG IP.
Conclusion
The 3X FLAG epitope tag offers significant advantages in sensitivity, specificity, and versatility for a wide range of applications in molecular biology and drug discovery.[2][11] Its enhanced performance, particularly in immunoprecipitation and the detection of low-abundance proteins, makes it a superior choice over many other epitope tags.[2] By providing reliable and reproducible results, the 3X FLAG system empowers researchers to dissect intricate protein interaction networks and accelerate the pace of scientific discovery.[2]
References
- 1. Overview of Epitope Tagging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. 用于超灵敏检测重组蛋白的3xFLAG®系统表达载体 [sigmaaldrich.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
An In-depth Technical Guide to the 3X FLAG Peptide: Structure, Hydrophilicity, and Applications
This technical guide provides a comprehensive overview of the 3X FLAG peptide, a widely used epitope tag in research and drug development. It delves into the peptide's structure, physicochemical properties with a focus on its hydrophilicity, and detailed protocols for its application in protein purification and detection.
This compound: Structure and Physicochemical Properties
The this compound is a synthetic epitope tag composed of 22 or 23 amino acids, consisting of three tandem repeats of the FLAG epitope (DYKDDDDK), often with an initial methionine residue.[1][2] This small, hydrophilic tag is engineered for high-affinity binding by specific monoclonal antibodies, facilitating the detection and purification of fusion proteins.
Amino Acid Sequence and Structural Representation
The most commonly cited amino acid sequence for the this compound is:
MDYKDHDGDYKDHDIDYKDDDDK [2]
This sequence includes an initial methionine followed by three tandem FLAG epitopes. The repeated nature of the epitope enhances the avidity of antibody binding, leading to increased sensitivity in detection assays.
Below is a graphical representation of the this compound sequence.
Physicochemical Properties and Hydrophilicity
The hydrophilic nature of the 3X FLAG tag is a key feature, minimizing its interference with the structure and function of the fusion protein.[3] This characteristic promotes its localization on the protein surface, enhancing its accessibility to antibodies.
| Property | Value | Reference |
| Amino Acid Sequence | MDYKDHDGDYKDHDIDYKDDDDK | [2] |
| Number of Amino Acids | 23 | [2] |
| Molecular Weight (Da) | 2861.87 | [4] |
| Theoretical Isoelectric Point (pI) | ~3.97 (for 1x FLAG) | |
| Grand Average of Hydropathicity (GRAVY) | -2.335 | Calculated |
| Total Negatively Charged Residues (Asp + Glu) | 11 | |
| Total Positively Charged Residues (Arg + Lys) | 4 |
The Grand Average of Hydropathicity (GRAVY) score is calculated by summing the hydropathy values of all amino acids and dividing by the number of residues.[5] A more negative GRAVY score indicates a more hydrophilic protein. The calculated GRAVY score of -2.335 for the this compound quantitatively confirms its highly hydrophilic nature.
Experimental Protocols
The 3X FLAG system is versatile and widely used in various molecular biology techniques. Below are detailed protocols for common applications.
Affinity Purification of 3X FLAG-Tagged Proteins via Competitive Elution
This protocol describes the purification of a 3X FLAG-tagged fusion protein from a cell lysate using anti-FLAG M2 affinity gel and competitive elution with the this compound.
Materials:
-
Anti-FLAG M2 Affinity Gel
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound Elution Buffer (100-150 µg/mL this compound in Wash Buffer)[1][6]
-
Protease Inhibitor Cocktail
Procedure:
-
Cell Lysis:
-
Harvest cells expressing the 3X FLAG-tagged protein.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
-
-
Binding:
-
Equilibrate the required amount of anti-FLAG M2 affinity gel by washing it three times with ice-cold Wash Buffer.
-
Add the equilibrated affinity gel to the cell lysate.
-
Incubate at 4°C for 2-4 hours on a rotator.
-
-
Washing:
-
Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the gel three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Add 1-2 bed volumes of this compound Elution Buffer to the washed affinity gel.
-
Incubate at 4°C for 30-60 minutes on a rotator.[7]
-
Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully collect the supernatant containing the purified protein.
-
Repeat the elution step for a higher yield.
-
Immunoprecipitation (IP) of 3X FLAG-Tagged Proteins
This protocol details the immunoprecipitation of a 3X FLAG-tagged protein to study protein-protein interactions.
Materials:
-
Anti-FLAG M2 Magnetic Beads
-
IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 1 mM EDTA, pH 7.4)
-
Wash Buffer (same as IP Lysis Buffer)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.0 or this compound Elution Buffer)
-
Neutralization Buffer (1 M Tris-HCl, pH 8.5)
-
Protease and Phosphatase Inhibitor Cocktails
Procedure:
-
Cell Lysate Preparation: Prepare cell lysate as described in the affinity purification protocol using a non-denaturing IP Lysis Buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with non-specific magnetic beads for 1 hour at 4°C and then remove the beads.
-
Immunoprecipitation:
-
Add the pre-cleared lysate to equilibrated anti-FLAG M2 magnetic beads.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic rack to capture the beads.
-
Remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Acidic Elution: Add 50-100 µL of 0.1 M Glycine-HCl, pH 3.0, and incubate for 5-10 minutes at room temperature. Immediately neutralize the eluate with Neutralization Buffer.[6]
-
Competitive Elution: Use the this compound Elution Buffer as described in the affinity purification protocol.
-
-
Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Western Blotting of 3X FLAG-Tagged Proteins
This protocol provides a general procedure for the detection of 3X FLAG-tagged proteins by Western blotting.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (anti-FLAG antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
SDS-PAGE: Separate protein samples by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FLAG antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
The this compound is a powerful and versatile tool for the detection and purification of recombinant proteins. Its small size, high hydrophilicity, and the availability of high-affinity specific antibodies make it an ideal choice for a wide range of applications in molecular biology, biochemistry, and drug discovery. The detailed protocols and physicochemical data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize the 3X FLAG system in their work.
References
discovery and development of the 3X FLAG system
An In-depth Technical Guide to the Discovery and Development of the 3X FLAG System
Introduction
The FLAG epitope tag, a short, hydrophilic peptide sequence, has become an indispensable tool in the fields of molecular biology, biochemistry, and drug development.[1] Its creation marked a significant advancement in the ability to detect, purify, and characterize recombinant proteins.[2][3][4] The subsequent development of the 3X FLAG system, which incorporates three tandem repeats of the FLAG epitope, further enhanced the utility of this technology by dramatically increasing detection sensitivity.[4][5] This guide provides a comprehensive overview of the discovery, development, and application of the 3X FLAG system for researchers, scientists, and drug development professionals.
Discovery and Development
The original FLAG tag was first described in 1988 by Hopp and colleagues.[1][6] Unlike other tags that were based on existing epitopes from natural proteins, the FLAG tag was an artificially designed, idealized sequence optimized for high hydrophilicity. This design principle aimed to minimize interference with the structure and function of the protein to which it is fused, making it more likely to be exposed on the protein's surface and accessible to antibodies.[2][4]
The 3X FLAG system emerged as an improvement upon the original, featuring three tandem FLAG epitopes.[4][5] This modification significantly enhances the avidity for anti-FLAG antibodies, leading to more efficient immunoprecipitation and a detection sensitivity that can be up to 200 times greater than the single FLAG tag system.[4][5][7][8] This increased sensitivity makes the 3X FLAG tag particularly valuable for studying proteins expressed at low levels.[5][9]
The 3X FLAG Peptide: Structure and Properties
The this compound is a synthetic sequence of 22 or 23 amino acids.[5][7][10][11] The core of its design is the repetition of the Asp-Tyr-Lys-Xaa-Xaa-Asp motif.[10][12] The C-terminus contains the classic FLAG epitope (DYKDDDDK), which also serves as a cleavage site for enterokinase, allowing for the removal of the tag after purification.[2][1][4][5]
References
- 1. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 2. FLAG-tag - Wikipedia [en.wikipedia.org]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3xFLAG® System Expression Vectors for Ultra-Sens [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. cpcscientific.com [cpcscientific.com]
The 3X FLAG Tag: A Technical Guide to Core Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
The 3X FLAG tag, a synthetic epitope consisting of three tandem repeats of the DYKDDDDK peptide, has become an indispensable tool in molecular biology. Its enhanced sensitivity and specificity have made it a preferred choice for a wide range of applications, from protein purification to the elucidation of complex cellular signaling pathways. This in-depth technical guide provides a comprehensive overview of the core applications of the 3X FLAG tag, complete with detailed experimental protocols, quantitative comparisons, and visual workflows to empower researchers in their scientific endeavors.
Core Principles and Advantages of the 3X FLAG System
The 3X FLAG tag is a small, hydrophilic 22-amino acid peptide (MDYKDHDGDYKDHDIDYKDDDDK) that is genetically fused to a protein of interest.[1] Its hydrophilic nature increases the likelihood of it being located on the protein surface, making it readily accessible for antibody binding.[2][3] The primary advantage of the 3X FLAG system lies in its significantly increased affinity for anti-FLAG antibodies compared to a single FLAG tag.[2] This enhanced avidity, resulting from the presence of three tandem epitopes, leads to more efficient immunoprecipitation and can increase detection sensitivity by up to 200 times.[4] This makes the 3X FLAG tag particularly advantageous for studying low-abundance proteins.
Comparative Analysis of Epitope Tags
The selection of an appropriate epitope tag is a critical consideration in experimental design. The 3X FLAG tag offers several advantages over other commonly used tags such as HA, c-myc, and V5. The following table summarizes a qualitative and quantitative comparison of these tags.
| Epitope Tag | Sequence | Size (Amino Acids) | Molecular Weight (kDa) | Key Features & Considerations |
| 3X FLAG | MDYKDHDGDYKDHDIDYKDDDDK | 22 | ~2.6 | High affinity and specificity, leading to high yield and low background in immunoprecipitation. The increased length enhances antibody binding.[1] Often used for tandem affinity purification. May influence protein expression due to its charged nature.[2] |
| FLAG | DYKDDDDK | 8 | ~1.0 | Good specificity and hydrophilicity. The 3X version generally provides higher sensitivity.[1] |
| HA | YPYDVPDYA | 9 | ~1.1 | Widely used and well-characterized. Can be used in tandem with other tags for increased specificity. |
| c-myc | EQKLISEEDL | 10 | ~1.2 | A popular and well-validated tag. May have lower pull-down efficiency compared to 3X FLAG in some contexts.[1] |
| V5 | GKPIPNPLLGLDST | 14 | ~1.4 | Derived from a viral protein, offering good specificity. Some studies suggest it has a minor impact on protein expression levels compared to FLAG and myc tags.[1] |
Quantitative data comparing the efficiency of different epitope tags can vary depending on the specific protein of interest, expression system, and experimental conditions.
Core Applications and Experimental Protocols
The versatility of the 3X FLAG tag allows for its use in a multitude of molecular biology techniques. Detailed protocols for its primary applications are provided below.
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)
Immunoprecipitation is a cornerstone technique for isolating a specific protein from a complex mixture, while Co-IP is a powerful method for identifying protein-protein interactions. The high affinity of the 3X FLAG tag allows for the efficient pull-down of the tagged protein and its binding partners.[5]
Figure 1. A streamlined workflow for 3X FLAG immunoprecipitation.
Materials:
-
Cells expressing the 3X FLAG-tagged protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.[6]
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA.[6]
-
Elution Buffer (Peptide): Wash Buffer containing 100-200 µg/mL this compound.[4]
-
Elution Buffer (Acidic): 0.1 M Glycine-HCl, pH 3.0-3.5.[7]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0.
-
Anti-FLAG M2 Affinity Gel (e.g., agarose or magnetic beads).
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-old Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Equilibrate the anti-FLAG M2 affinity gel by washing three times with Lysis Buffer.
-
Add the equilibrated beads to the cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[6]
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (for agarose beads) or by using a magnetic stand (for magnetic beads).
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Peptide Elution (Native Conditions):
-
Resuspend the washed beads in Elution Buffer (Peptide).
-
Incubate for 30 minutes at 4°C with gentle agitation.[3]
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully collect the supernatant containing the eluted protein complexes.
-
-
Acidic Elution (Denaturing Conditions):
-
Resuspend the washed beads in Elution Buffer (Acidic).
-
Incubate for 5-10 minutes at room temperature.
-
Centrifuge at 5,000-8,200 x g for 30-60 seconds and immediately transfer the supernatant to a new tube containing Neutralization Buffer (add 10 µL of 1M Tris-HCl, pH 8.0 for every 100 µL of eluate).[8]
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the 3X FLAG tag and the expected interacting proteins.
-
Protein Purification
Affinity purification using the 3X FLAG system is a highly effective method for obtaining pure recombinant proteins for downstream applications such as enzymatic assays, structural studies, and antibody production.
Figure 2. General workflow for the affinity purification of a 3X FLAG-tagged protein.
Materials:
-
Cell pellet from a large-scale culture expressing the 3X FLAG-tagged protein.
-
Purification Suspension Buffer: 1X PBS, 1 mM DTT, 1X Protease Inhibitor Cocktail.[9]
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl.
-
Elution Buffer: Wash Buffer containing 100-200 µg/mL this compound.[4]
-
Anti-FLAG M2 Affinity Gel.
-
Chromatography column.
Procedure:
-
Lysate Preparation:
-
Resuspend the frozen cell pellet in Purification Suspension Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet insoluble material.
-
Carefully collect the supernatant.
-
-
Affinity Chromatography:
-
Pack a chromatography column with an appropriate volume of anti-FLAG M2 affinity gel.
-
Equilibrate the column with 5-10 column volumes of Wash Buffer.
-
Load the cleared lysate onto the column. The flow rate should be slow enough to allow for efficient binding.
-
Wash the column with 10-20 column volumes of Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline.
-
-
Elution:
-
Apply 3-5 column volumes of Elution Buffer to the column to elute the bound protein.
-
Collect fractions and monitor the protein concentration of each fraction (e.g., by measuring A280).
-
-
Analysis and Storage:
-
Analyze the purity of the eluted fractions by SDS-PAGE followed by Coomassie blue staining.
-
Pool the pure fractions, dialyze against a suitable storage buffer, and store at -80°C.
-
Western Blotting
Western blotting is a standard technique for detecting specific proteins in a sample. The 3X FLAG tag provides a highly sensitive means of detecting the fusion protein of interest.
Materials:
-
Protein samples separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
TBST Buffer: 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibody: Anti-FLAG M2 antibody (mouse monoclonal) diluted 1:1000 to 1:10,000 in Blocking Buffer.
-
Secondary Antibody: HRP-conjugated anti-mouse IgG diluted in Blocking Buffer according to the manufacturer's recommendation.
-
Chemiluminescent substrate.
Procedure:
-
Blocking:
-
After protein transfer, block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the diluted anti-FLAG M2 primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the diluted HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Detect the signal using an appropriate imaging system.
-
Immunofluorescence (IF)
Immunofluorescence allows for the visualization of the subcellular localization of a protein. The 3X FLAG tag, coupled with a fluorescently labeled secondary antibody, enables high-resolution imaging of the tagged protein within fixed cells.
Materials:
-
Cells grown on coverslips and expressing the 3X FLAG-tagged protein.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Solution: 1-5% BSA or 10% normal goat serum in PBS.
-
Primary Antibody: Anti-FLAG M2 antibody (mouse monoclonal) diluted 1:200 to 1:1000 in Blocking Solution.
-
Secondary Antibody: Fluorophore-conjugated anti-mouse IgG diluted in Blocking Solution.
-
DAPI or Hoechst for nuclear counterstaining.
-
Mounting medium.
Procedure:
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Solution for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the diluted anti-FLAG M2 primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate the cells with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence or confocal microscope.
-
Case Study: Investigating the EGFR-Grb2 Signaling Pathway
A powerful application of the 3X FLAG tag is in the study of protein-protein interactions within signaling pathways. The interaction between the Epidermal Growth Factor Receptor (EGFR) and the Growth factor receptor-bound protein 2 (Grb2) is a critical step in the activation of the Ras-MAPK pathway, which is often dysregulated in cancer.[10]
EGFR-Grb2 Signaling Pathway
References
- 1. Stimulation of Cell Proliferation by Endosomal Epidermal Growth Factor Receptor As Revealed through Two Distinct Phases of Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. usbio.net [usbio.net]
- 9. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 10. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
The 3X FLAG Tag: An In-depth Technical Guide for Recombinant Protein Research
The 3X FLAG tag is a powerful and versatile tool for the detection, purification, and characterization of recombinant proteins. This synthetic epitope tag, consisting of three tandem repeats of the FLAG peptide, offers enhanced sensitivity and specificity compared to its single-FLAG counterpart, making it an invaluable asset for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the 3X FLAG system, including its core principles, quantitative data, detailed experimental protocols, and visual representations of its application in experimental workflows and signaling pathway analysis.
Core Principles of the 3X FLAG System
The 3X FLAG tag is a short, hydrophilic polypeptide with the amino acid sequence MDYKDHDGDYKDHDIDYKDDDDK.[1] Its hydrophilic nature makes it likely to be located on the surface of a fusion protein, ensuring its accessibility to anti-FLAG antibodies.[2] The tandem arrangement of the FLAG epitope (DYKDDDDK) significantly increases the avidity of the anti-FLAG M2 antibody, leading to more efficient immunoprecipitation and enhanced detection sensitivity in various applications.[3] This enhanced sensitivity, reported to be up to 200 times greater than the single FLAG tag, is particularly advantageous for studying low-abundance proteins.[4]
The 3X FLAG system is compatible with a wide range of expression systems, including bacterial, yeast, insect, and mammalian cells. The tag can be genetically fused to the N-terminus, C-terminus, or an internal region of a protein of interest. Furthermore, the inclusion of an enterokinase cleavage site (DDDDK) at the C-terminus of the tag allows for its removal from the purified protein, which is often crucial for functional studies and therapeutic applications.[2]
Quantitative Data
The selection of an epitope tag is often guided by its specific binding characteristics and the efficiency of protein recovery. The following tables summarize key quantitative data for the 1X and 3X FLAG tags.
| Feature | 1X FLAG Tag | 3X FLAG Tag |
| Amino Acid Sequence | DYKDDDDK | MDYKDHDGDYKDHDIDYKDDDDK |
| Number of Amino Acids | 8 | 22 |
| Molecular Weight | ~1.0 kDa | ~2.6 kDa |
| Binding Affinity (Kd) of anti-FLAG M2 Antibody | ~100 nM[5] | 2.95 ± 0.31 nM (for M2 IgG)[6] |
| Parameter | 1X FLAG Tag | 3X FLAG Tag |
| Typical Protein Yield (per mL of affinity resin) | 0.6-1 mg[5] | Data not consistently reported, but the higher affinity suggests potentially higher or more efficient capture, especially for low-expression proteins. |
| Competitive Elution Concentration (3X FLAG Peptide) | Not effective for eluting 3X FLAG-tagged proteins.[7] | 100-400 µg/mL is commonly used.[8] |
| Detection Sensitivity | Standard | Up to 200-fold higher than 1X FLAG.[4] |
Experimental Protocols
Detailed and optimized protocols are critical for the successful application of the 3X FLAG system. Below are methodologies for two key experiments: immunoprecipitation and western blotting.
Immunoprecipitation of 3X FLAG-Tagged Proteins
This protocol describes the immunoprecipitation of a 3X FLAG-tagged protein from mammalian cell lysate using anti-FLAG M2 affinity gel.
Materials:
-
Cells expressing the 3X FLAG-tagged protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl.
-
Elution Buffer (Competitive Elution): Wash Buffer containing 150 µg/mL this compound.
-
Anti-FLAG M2 Affinity Gel (e.g., agarose beads).
-
Microcentrifuge tubes.
-
Rotating shaker.
-
Microcentrifuge.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
-
Immunoprecipitation:
-
Equilibrate the anti-FLAG M2 affinity gel by washing it twice with Lysis Buffer.
-
Add the equilibrated beads to the cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotating shaker.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
After the final wash, remove all residual Wash Buffer.
-
Resuspend the beads in Elution Buffer.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
Centrifuge at 5,000-8,200 x g for 30-60 seconds at 4°C.
-
Carefully collect the supernatant containing the eluted protein complex.
-
Western Blotting of 3X FLAG-Tagged Proteins
This protocol outlines the detection of a 3X FLAG-tagged protein by western blotting.
Materials:
-
Protein samples (e.g., cell lysate, immunoprecipitated protein).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).
-
Primary antibody: Anti-FLAG M2 monoclonal antibody (e.g., 1:1000 dilution).
-
Secondary antibody: HRP-conjugated anti-mouse IgG (e.g., 1:10,000 dilution).
-
Tris-buffered saline with Tween 20 (TBS-T).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with Blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-FLAG M2 primary antibody, diluted in Blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking buffer, for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts for generating key diagrams related to the 3X FLAG tag.
Experimental Workflow for 3X FLAG-tagged Protein Analysis
This workflow outlines the key steps involved in a typical experiment utilizing a 3X FLAG-tagged protein, from cloning to downstream analysis.
A generalized workflow for experiments involving 3X FLAG-tagged proteins.
Signaling Pathway Analysis using a 3X FLAG-tagged Protein
This diagram illustrates how a 3X FLAG-tagged protein can be used to study protein-protein interactions within a signaling pathway, using the Epidermal Growth Factor Receptor (EGFR) pathway as an example.
Studying EGFR signaling with a 3X FLAG-tagged receptor.
References
- 1. 3X DYKDDDDK Tag (E2T2J) Mouse Monoclonal Antibody (Binds to same epitope as Sigma-Aldrich Anti-FLAG M2 antibody) | Cell Signaling Technology [cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. 3xFLAG® System Expression Vectors for Ultra-Sens [sigmaaldrich.com]
- 5. cube-biotech.com [cube-biotech.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. research.fredhutch.org [research.fredhutch.org]
The 3X FLAG Peptide: A Comprehensive Technical Guide for Protein Research
For researchers, scientists, and professionals in drug development, the precise detection, purification, and analysis of proteins are foundational to understanding cellular processes and developing novel therapeutics. The 3X FLAG peptide has emerged as a powerful and versatile tool in this domain, offering enhanced sensitivity and efficiency in a variety of applications. This in-depth guide provides a technical overview of the 3X FLAG system, including its core principles, quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its effective implementation in the laboratory.
Introduction to the 3X FLAG Epitope Tag
The 3X FLAG tag is a small, hydrophilic epitope tag composed of three tandem repeats of the FLAG® sequence (DYKDDDDK), resulting in a 22-amino-acid peptide.[1] This design significantly enhances the avidity for anti-FLAG antibodies compared to a single FLAG tag, leading to more sensitive detection and more efficient immunoprecipitation, particularly for low-abundance proteins.[1] Its hydrophilic nature minimizes the risk of altering the function, solubility, or localization of the fusion protein.[1][2]
Core Advantages of the 3X FLAG System:
-
Enhanced Sensitivity: The triple epitope design can increase detection sensitivity by up to 200 times compared to other tagging systems.[1]
-
High Specificity: The anti-FLAG M2 antibody exhibits high specificity for the FLAG sequence, resulting in low background binding.
-
Versatility: The 3X FLAG tag is suitable for a wide range of applications, including Western blotting, immunoprecipitation (IP), co-immunoprecipitation (Co-IP), protein purification, and immunofluorescence.[2][3]
-
Mild Elution Conditions: Tagged proteins can be eluted from affinity resins under non-denaturing conditions using a competitive this compound, preserving protein structure and function.
Quantitative Data and Core Specifications
For reproducible and optimized experimental design, a clear understanding of the quantitative parameters of the 3X FLAG system is essential. The following tables summarize key data points for the this compound and associated reagents.
| Feature | 1X FLAG Tag | 3X FLAG Tag |
| Amino Acid Sequence | DYKDDDDK | MDYKDHDGDYKDHDIDYKDDDDK |
| Size (Amino Acids) | 8 | 22 |
| Molecular Weight | ~1.0 kDa | ~2.6 kDa |
| Key Characteristics | Good specificity and hydrophilicity. | High affinity and specificity, leading to high yield and low background. The increased length enhances antibody binding.[1] |
Table 1: Comparison of 1X and 3X FLAG Tags.[1]
| Parameter | Value |
| Binding Affinity (Kd) of Anti-FLAG M2 to 1X FLAG Peptide | ~100 nM |
| Binding Capacity of Anti-FLAG M2 Affinity Gel | >0.6 mg/mL |
| Binding Capacity of Anti-Flag Agarose Affinity Resin | >1 mg/mL |
| Recommended this compound Elution Concentration | 100-150 µg/mL |
Table 2: Quantitative Parameters of the FLAG System.
Key Experimental Applications and Protocols
The 3X FLAG system is a cornerstone for several key applications in protein research. Detailed protocols for these techniques are provided below.
Immunoprecipitation (IP) of 3X FLAG-Tagged Proteins
Immunoprecipitation is used to isolate a specific protein out of a complex mixture, such as a cell lysate.
Protocol for Immunoprecipitation:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 10 mM Tris/Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5 % Nonidet™ P40 Substitute) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
-
-
Immunoprecipitation:
-
Equilibrate anti-FLAG M2 affinity gel or magnetic beads by washing with lysis buffer.
-
Add the cell lysate to the equilibrated beads and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer (a common wash buffer is TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
-
Elution:
-
Competitive Elution (Native Conditions):
-
Add 50-100 µL of elution buffer containing 100-150 µg/mL of this compound to the beads.
-
Incubate for 30-60 minutes at 4°C with gentle shaking.
-
Pellet the beads and collect the supernatant containing the purified protein.
-
-
Acidic Elution:
-
Add 50-100 µL of 0.1 M glycine-HCl, pH 3.5.
-
Incubate for 5-10 minutes at room temperature.
-
Pellet the beads and immediately neutralize the supernatant with 1 M Tris-HCl, pH 8.0.
-
-
Western Blotting of 3X FLAG-Tagged Proteins
Western blotting is used to detect the presence of a specific protein in a sample.
Protocol for Western Blotting:
-
Sample Preparation:
-
Mix the protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with an anti-FLAG primary antibody (e.g., anti-FLAG M2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Affinity Purification of 3X FLAG-Tagged Proteins
Affinity purification is used to isolate a large quantity of a specific protein.
Protocol for Protein Purification:
-
Column Preparation:
-
Pack a chromatography column with anti-FLAG M2 affinity gel.
-
Equilibrate the column with 5-10 column volumes of TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
-
Sample Loading:
-
Load the clarified cell lysate containing the 3X FLAG-tagged protein onto the column. Allow the lysate to pass through the column by gravity flow. For large volumes, the lysate can be re-loaded to maximize binding.
-
-
Washing:
-
Wash the column with 10-15 column volumes of TBS to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound protein by applying 5-10 column volumes of elution buffer containing 100-150 µg/mL of this compound in TBS.
-
Collect fractions and analyze for the presence of the purified protein by SDS-PAGE and Coomassie staining or Western blotting.
-
-
Column Regeneration:
-
Regenerate the column by washing with 3-5 column volumes of 0.1 M glycine-HCl, pH 3.5, followed by immediate re-equilibration with TBS.
-
Visualizing Workflows and Signaling Pathways
Diagrams are invaluable for understanding complex experimental workflows and biological pathways. The following visualizations, created using Graphviz, illustrate key processes involving the this compound.
References
The 3X FLAG Tag: A Comprehensive Technical Guide for Enhanced Protein Analysis
The 3X FLAG tag is a powerful and widely adopted epitope tag in protein research, offering scientists a robust tool for the detection, purification, and characterization of proteins. This in-depth guide provides a technical overview of the 3X FLAG system, its key features, and its advantages over other common epitope tags. Detailed experimental protocols and troubleshooting advice are also presented to enable researchers to effectively implement this technology in their workflows.
Core Features and Benefits of the 3X FLAG Tag
The 3X FLAG tag is a synthetic polypeptide consisting of three tandem repeats of the FLAG epitope (DYKDDDDK), resulting in a 22-amino acid sequence (MDYKDHDGDYKDHDIDYKDDDDK).[1] This design confers several significant advantages for researchers in molecular biology, biochemistry, and drug development.
The primary benefit of the 3X FLAG system is its significantly enhanced sensitivity in detection and immunoprecipitation assays.[1] The presence of three epitopes increases the avidity for the anti-FLAG antibody, leading to more efficient capture of the tagged protein, especially for low-abundance proteins.[1] In fact, the detection of fusion proteins containing the 3X FLAG tag can be up to 200 times more sensitive than other systems.[1]
The hydrophilic nature of the FLAG peptide minimizes the risk of altering the native structure, function, or solubility of the fusion protein.[1] Its small size (approximately 2.6 kDa) is also less likely to cause steric hindrance compared to larger tags, thereby preserving natural protein-protein interactions.[1] Furthermore, the 3X FLAG tag contains an enterokinase cleavage site, allowing for the removal of the tag after purification if required.
Quantitative Comparison of Epitope Tags
The choice of an epitope tag can significantly impact the outcome of an experiment. The following tables summarize the key quantitative and qualitative features of the 3X FLAG tag in comparison to other commonly used tags.
| Feature | 3X FLAG Tag | 1X FLAG Tag | HA Tag | c-myc Tag |
| Amino Acid Sequence | MDYKDHDGDYKDHDIDYKDDDDK | DYKDDDDK | YPYDVPDYA | EQKLISEEDL |
| Number of Amino Acids | 22 | 8 | 9 | 10 |
| Molecular Weight (kDa) | ~2.6 | ~1.0 | ~1.1 | ~1.2 |
| Binding Affinity (Kd) | High (Enhanced Avidity) | 100 nM[2] | Variable | Variable |
| Detection Sensitivity | Very High (up to 200x > others)[1] | Good | Moderate | Moderate |
| Typical Protein Yield | 0.6-1 mg/mL of resin[2] | 0.6-1 mg/mL of resin[2] | Variable | Variable |
Note: Binding affinities and protein yields can vary significantly depending on the specific protein, expression system, and experimental conditions.
Experimental Protocols
Detailed and optimized protocols are crucial for the successful application of the 3X FLAG system. The following sections provide comprehensive methodologies for immunoprecipitation and western blotting of 3X FLAG-tagged proteins.
Immunoprecipitation of 3X FLAG-Tagged Proteins
This protocol outlines the steps for the efficient capture of a 3X FLAG-tagged protein and its interacting partners from a cellular lysate.
Materials:
-
Cells expressing the 3X FLAG-tagged protein of interest
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA
-
Elution Buffer (choose one):
-
Competitive Elution: Wash Buffer containing 150 µg/mL 3X FLAG peptide.
-
Acidic Elution: 0.1 M Glycine-HCl, pH 3.5
-
-
Neutralization Buffer (for acidic elution): 1 M Tris-HCl, pH 8.0
-
Anti-FLAG M2 Affinity Gel (e.g., agarose or magnetic beads)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Equilibrate the anti-FLAG M2 affinity gel by washing with Lysis Buffer.
-
Add the equilibrated beads to the cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack for magnetic beads).
-
Carefully remove the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
Competitive Elution (Recommended for preserving protein activity):
-
Resuspend the washed beads in Elution Buffer containing the this compound.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted protein.
-
-
Acidic Elution:
-
Resuspend the washed beads in Acidic Elution Buffer.
-
Incubate for 5-10 minutes at room temperature.
-
Centrifuge to pellet the beads and immediately transfer the supernatant to a new tube containing Neutralization Buffer.
-
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and western blotting or by mass spectrometry for the identification of interacting partners.
-
Western Blotting of 3X FLAG-Tagged Proteins
This protocol provides a general guideline for the detection of 3X FLAG-tagged proteins by western blot.
Materials:
-
Protein samples (cell lysate or purified protein)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibody: Anti-FLAG M2 antibody (diluted in Blocking Buffer as per manufacturer's recommendation)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG (diluted in Blocking Buffer)
-
TBST
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the diluted anti-FLAG primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the diluted HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts to generate diagrams for a typical immunoprecipitation workflow and a signaling pathway analysis using the 3X FLAG tag.
General Immunoprecipitation Workflow
Caption: A standard workflow for immunoprecipitation of a 3X FLAG-tagged protein.
EGFR Signaling Pathway Interaction Analysis
Caption: Using 3X FLAG Co-IP to validate the EGFR-Grb2 interaction.
Conclusion
The 3X FLAG tag system provides researchers with a highly sensitive and versatile tool for the study of proteins. Its enhanced detection capabilities, coupled with its minimal impact on protein function, make it an ideal choice for a wide range of applications, from routine protein detection to complex protein-protein interaction studies. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively leverage the power of the 3X FLAG tag to advance their scientific discoveries.
References
Methodological & Application
Application Notes and Protocols for 3X FLAG Peptide-Based Protein Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of 3X FLAG-tagged proteins using a competitive elution strategy with a 3X FLAG peptide. The 3X FLAG system is a widely used and highly specific method for isolating recombinant proteins, leveraging the high affinity of the anti-FLAG antibody for the 3X FLAG epitope tag (N-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-C).[1][2] This hydrophilic tag is often located on the protein surface, making it readily accessible for antibody binding.[1]
This document outlines detailed protocols for immunoprecipitation and competitive elution, along with quantitative data to guide experimental design and troubleshooting.
Quantitative Data Summary
For successful protein purification, it is crucial to consider the binding capacity of the affinity resin and the expected protein yield. The following tables summarize key quantitative parameters associated with 3X FLAG protein purification.
Table 1: Anti-FLAG Affinity Resin Properties
| Parameter | Value | Notes |
| Binding Capacity | ≥ 0.6 mg of DYKDDDDK-tagged fusion protein per mL of beads | This value can vary between manufacturers and bead types (e.g., agarose vs. magnetic).[3] |
| Bead Particle Size | ~1 µm (magnetic beads) | Particle size can influence binding kinetics and separation. |
| Specificity (KD) | ~100 nM | Refers to the dissociation constant between the FLAG®-tag and the corresponding antibody.[4] |
Table 2: Typical Protein Yield and Elution Conditions
| Parameter | Value | Notes |
| Typical Protein Yield | 0.6 - 1 mg/mL of affinity resin | Yield is dependent on expression levels, protein stability, and optimization of purification conditions.[4] |
| This compound Elution Concentration | 100 - 200 µg/mL | A common starting concentration for competitive elution.[2][5][6] Higher concentrations may be required for high-affinity interactions or high protein loads. |
| Acidic Elution | 0.1 M Glycine-HCl, pH 3.5 | An alternative, harsher elution method that may denature the protein.[1][5][7] |
| Resin Regeneration | 0.1 M Glycine-HCl, pH 3.5 | Used to strip remaining bound protein and regenerate the affinity resin for reuse.[5][6][8] |
Experimental Protocols
The following protocols provide a step-by-step guide for the purification of 3X FLAG-tagged proteins from cell lysates using competitive elution with the this compound.
Protocol 1: Preparation of Cell Lysate
-
Cell Lysis :
-
For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 10 mM Tris/Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5 % Nonidet™ P40 Substitute). Always supplement the lysis buffer with a fresh protease inhibitor cocktail.[9]
-
Incubate the cell suspension on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at ~12,000 x g for 20 minutes at 4°C to pellet cellular debris.[10]
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Protocol 2: Immunoprecipitation of 3X FLAG-Tagged Protein
-
Resin Preparation :
-
Gently resuspend the anti-FLAG M2 affinity gel (agarose or magnetic beads) to create a uniform slurry.
-
Transfer the desired amount of resin slurry to a microcentrifuge tube.
-
Equilibrate the resin by washing it two to three times with ice-cold Tris-Buffered Saline (TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[5]
-
-
Binding of 3X FLAG-Tagged Protein :
-
Washing :
-
Pellet the resin by centrifugation (e.g., 5,000-8,200 x g for 30-60 seconds for agarose beads) or by using a magnetic stand for magnetic beads.[1][3]
-
Carefully remove the supernatant.
-
Wash the resin three times with 10-15 column volumes of ice-cold TBS or a wash buffer with similar composition to the lysis buffer to remove non-specifically bound proteins.[6][8] After the final wash, remove all residual buffer.[1]
-
Protocol 3: Competitive Elution with this compound
-
Elution Buffer Preparation :
-
Elution :
-
Add 1-5 column volumes of the this compound elution buffer to the washed resin.[5]
-
Incubate the resin with the elution buffer for 30 minutes at 4°C with gentle shaking.[1][5][11]
-
Pellet the resin by centrifugation or using a magnetic stand.
-
Carefully collect the supernatant, which contains the purified 3X FLAG-tagged protein. Be cautious not to disturb the resin.[1]
-
For higher yields, the elution step can be repeated, and the eluates can be pooled.[5]
-
-
Resin Regeneration (Optional) :
-
To reuse the affinity resin, wash it with 3 column volumes of 0.1 M glycine-HCl, pH 3.5, to remove any remaining bound protein.[5][6]
-
Immediately re-equilibrate the resin with TBS until the pH is neutral.[6][8]
-
Store the regenerated resin in TBS containing a preservative (e.g., 0.02% sodium azide) at 2-8°C.[6]
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the 3X FLAG protein purification protocol using competitive elution.
Caption: Workflow for 3X FLAG protein purification.
Troubleshooting and Considerations
-
Low Yield : If the protein yield is low, consider verifying protein expression levels by Western blot, optimizing cell lysis, increasing the incubation time for binding, or increasing the concentration of the this compound during elution.[9]
-
High Background/Non-specific Binding : To minimize non-specific binding, pre-clear the cell lysate with beads alone before adding the anti-FLAG resin. Optimizing the salt and detergent concentrations in the lysis and wash buffers can also help.[9]
-
Protein Denaturation : Competitive elution with the this compound is a gentle method that generally preserves the native structure and function of the protein.[1][5] If acidic elution is used, immediate neutralization of the eluate is critical to prevent denaturation.[5]
-
1X vs. 3X FLAG : The 3X FLAG tag generally provides higher binding affinity and more sensitive detection compared to the 1X FLAG tag.[9] Note that the standard FLAG peptide will not elute 3X FLAG fusion proteins; the this compound is required.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. apexbt.com [apexbt.com]
- 4. cube-biotech.com [cube-biotech.com]
- 5. benchchem.com [benchchem.com]
- 6. research.fredhutch.org [research.fredhutch.org]
- 7. researchgate.net [researchgate.net]
- 8. static.igem.org [static.igem.org]
- 9. benchchem.com [benchchem.com]
- 10. yorku.ca [yorku.ca]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for 3X FLAG Peptide Competitive Elution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3X FLAG peptide for the competitive elution of 3X FLAG-tagged fusion proteins from anti-FLAG M2 affinity resins. This method is renowned for its gentle, native elution conditions, which preserve protein structure, function, and protein-protein interactions, making it ideal for downstream applications such as enzymatic assays, mass spectrometry, and structural analysis.
Principle of 3X FLAG Competitive Elution
The 3X FLAG system is a powerful tool for protein purification, relying on the high-affinity and specific interaction between the 3X FLAG epitope tag (a sequence of 22 amino acids) and the anti-FLAG M2 monoclonal antibody.[1] Competitive elution is achieved by introducing a high concentration of free this compound, which competes with the 3X FLAG-tagged protein for binding to the M2 antibody on the affinity gel.[2] This gentle displacement allows for the recovery of the target protein in its native conformation. This method is considered the most efficient and gentle elution strategy, preserving the native conformation and activity of the target protein.[3][4]
Comparison of Elution Methods
While other elution methods exist, such as acidic elution with glycine-HCl, competitive elution with this compound offers significant advantages for sensitive proteins and downstream functional assays.
| Elution Method | Principle | Efficiency | Protein Activity | Key Advantages | Key Disadvantages |
| This compound Competition | Competitive displacement of the tagged protein by an excess of free this compound.[3] | Very High[3][4] | High (Native protein is recovered)[3] | Gentle, preserves protein structure and function.[3] | Higher cost of the this compound; peptide co-elutes with the protein.[5] |
| Acidic Elution (0.1 M Glycine-HCl, pH 3.5) | Disruption of the antibody-antigen interaction at low pH.[5] | High[3] | Variable (Risk of denaturation) | Fast and cost-effective. | Requires immediate neutralization; may inactivate sensitive proteins.[3] |
Quantitative Parameters for Elution Optimization
The efficiency of competitive elution can be influenced by several factors. The following table summarizes key quantitative parameters to consider for optimization. It is important to note that optimal conditions are often protein-dependent and may require empirical determination.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 100 - 200 µg/mL[6] | Concentrations can be increased up to 1 mg/mL for tightly bound proteins or to maximize yield.[7][8] A common starting point is 150 µg/mL.[7][9] |
| Incubation Time | 30 minutes - 1 hour[6] | For proteins with high affinity for the resin, incubation can be extended to 2 hours or even overnight at 4°C to improve yield.[10] |
| Incubation Temperature | 4°C | To maintain protein stability and integrity. For some stable proteins, elution at room temperature or 37°C for a shorter duration (e.g., 20 minutes) may enhance efficiency.[10] |
| Number of Elutions | 1 - 5 | Performing multiple rounds of elution with fresh peptide solution and pooling the eluates can significantly increase the total protein yield.[6] |
Experimental Protocols
Preparation of Reagents
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100, supplemented with protease and phosphatase inhibitors.[11]
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA.[11]
-
This compound Stock Solution (5 mg/mL): Dissolve lyophilized this compound in Tris-Buffered Saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final concentration of 5 mg/mL.[12] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[12]
-
Elution Buffer (150 µg/mL): Dilute the 5 mg/mL this compound stock solution in Wash Buffer to a final concentration of 150 µg/mL.[9][11] For example, add 30 µL of the stock solution to 970 µL of Wash Buffer. Prepare fresh before use.
Protocol for Competitive Elution from Agarose Beads
This protocol provides a general guideline for the competitive elution of a 3X FLAG-tagged protein from anti-FLAG M2 agarose beads.
-
Immunoprecipitation:
-
Incubate cell lysate containing the 3X FLAG-tagged protein with equilibrated anti-FLAG M2 agarose beads for 1-3 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Elution:
-
After the final wash, carefully remove all residual Wash Buffer.
-
Add 1-2 bead volumes of Elution Buffer (containing 150 µg/mL this compound) to the beads.
-
Incubate for 30 minutes at 4°C with gentle agitation.[9][11]
-
Pellet the beads by centrifugation at 5,000-8,200 x g for 30-60 seconds.[9]
-
Carefully transfer the supernatant, which contains the eluted protein, to a fresh, pre-chilled tube.
-
For a higher yield, repeat the elution step with fresh Elution Buffer and pool the eluates.[8]
-
-
Analysis:
-
Analyze the eluted protein by SDS-PAGE and Western blotting or proceed with downstream applications.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Workflow of 3X FLAG Competitive Elution
Caption: Workflow of 3X FLAG competitive elution.
Application in Signaling Pathway Analysis: EGFR-Grb2 Interaction
3X FLAG immunoprecipitation is a powerful tool to study protein-protein interactions within signaling cascades. For example, it can be used to validate the interaction between the Epidermal Growth Factor Receptor (EGFR) and the adaptor protein Grb2.[11]
Caption: Validating EGFR-Grb2 interaction via 3X FLAG pull-down.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Affinity Pull-Down of Proteins Using Anti-FLAG M2 Agarose Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. static.igem.org [static.igem.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound for Elution [engibody.com]
- 9. モノクローナル抗体アフィニティーゲルを使用したFLAG®融合タンパク質の免疫沈降 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. research.fredhutch.org [research.fredhutch.org]
Optimizing 3X FLAG Peptide Concentration for Efficient Elution of Tagged Proteins
Application Note & Protocol
Abstract
The 3X FLAG epitope tag is a widely used tool for the affinity purification of recombinant proteins.[1] A critical step in this purification process is the elution of the target protein from the anti-FLAG affinity resin. Competitive elution using a free 3X FLAG peptide is a common method that preserves the native structure and function of the protein.[1] However, the efficiency of this elution can be highly dependent on the concentration of the this compound. This document provides a detailed protocol for systematically optimizing the this compound concentration to maximize the yield of purified protein while minimizing costs.
Introduction
The 3X FLAG system consists of a short, hydrophilic 22-amino acid peptide (N-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-C) that is genetically fused to a protein of interest.[2] This tag is recognized with high specificity by the anti-FLAG M2 monoclonal antibody, which is typically immobilized on agarose or magnetic beads.[1] Elution of the bound protein can be achieved by changing the pH, but a gentler and often preferred method is competitive elution. This involves introducing a high concentration of free this compound, which competes with the 3X FLAG-tagged protein for binding to the antibody, thereby releasing the target protein.[1]
While standard protocols often suggest a working concentration of 100-150 µg/mL of this compound, the optimal concentration can vary significantly depending on factors such as the expression level and affinity of the tagged protein, the amount of resin used, and the specific experimental conditions.[3] Inefficient elution leads to low protein yield, while using an excessive amount of peptide is not cost-effective. Therefore, empirical determination of the optimal peptide concentration is a crucial step in developing a robust purification protocol.
Experimental Workflow for Optimization
The following workflow outlines a systematic approach to determine the optimal this compound concentration for your specific protein of interest. This process involves a pilot experiment where the elution is performed with a range of peptide concentrations.
Materials and Reagents
-
Cell lysate: containing the 3X FLAG-tagged protein of interest.
-
ANTI-FLAG® M2 Affinity Gel: (e.g., Sigma-Aldrich A2220).
-
3X FLAG® Peptide: (e.g., Sigma-Aldrich F4799).
-
Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Wash Buffer: TBS with 0.05% Tween-20 (optional).
-
SDS-PAGE Sample Buffer: (e.g., Laemmli buffer).
-
Microcentrifuge tubes.
-
End-over-end rotator.
-
Standard equipment for SDS-PAGE and Western blotting.
Detailed Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (5 mg/mL): Dissolve the this compound in TBS to a final concentration of 5 mg/mL.[3] This can be done by adding the appropriate volume of TBS to the lyophilized peptide. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[4]
-
Working Solutions: On the day of the experiment, prepare a series of elution buffers with varying concentrations of the this compound by diluting the stock solution in TBS. For the optimization experiment, it is recommended to test a range of concentrations.
| Working Solution (µg/mL) | Volume of 5 mg/mL Stock (µL) | Volume of TBS (µL) | Total Volume (µL) |
| 50 | 10 | 990 | 1000 |
| 100 | 20 | 980 | 1000 |
| 150 | 30 | 970 | 1000 |
| 200 | 40 | 960 | 1000 |
| 400 | 80 | 920 | 1000 |
| 600 | 120 | 880 | 1000 |
Table 1: Preparation of this compound Working Solutions. This table provides a guideline for preparing a range of concentrations for the optimization experiment.
Immunoprecipitation and Elution
This protocol assumes a starting volume of 40 µL of a 50% slurry of anti-FLAG M2 affinity gel (20 µL packed gel volume). Adjust volumes accordingly based on the amount of protein to be purified.
-
Resin Preparation: Gently swirl the bottle of anti-FLAG M2 affinity gel to create a uniform suspension. Using a wide-bore pipette tip, transfer 40 µL of the 50% slurry to a microcentrifuge tube.
-
Equilibration: Add 500 µL of TBS to the resin. Centrifuge at 5,000 x g for 30 seconds and discard the supernatant. Repeat this wash step two more times.
-
Binding: Add your cell lysate (e.g., 500 µL to 1 mL) to the equilibrated resin. Incubate on an end-over-end rotator for 1-4 hours at 4°C.
-
Washing: Centrifuge the tube at 5,000 x g for 30 seconds and discard the supernatant (this is the "unbound" fraction, which can be saved for analysis). Wash the resin three times with 1 mL of Wash Buffer. After the final wash, carefully remove all supernatant.
-
Elution: Add 50 µL of one of the prepared this compound working solutions (e.g., 150 µg/mL) to the washed resin.
-
Incubation: Incubate the resin with the elution buffer for 30 minutes at 4°C with gentle shaking. For proteins that are difficult to elute, this incubation time can be extended or performed at room temperature.[5]
-
Collection: Centrifuge at 8,000 x g for 60 seconds. Carefully transfer the supernatant, which contains the eluted protein, to a new, clean microcentrifuge tube. Be careful not to disturb the resin.
-
(Optional) Second Elution: To increase the yield, a second elution can be performed by adding another 50 µL of the same elution buffer to the resin, incubating, and collecting the supernatant.[5] The eluates can then be pooled.
Analysis of Elution Fractions
-
Sample Preparation: To 20 µL of each eluate, add an appropriate volume of SDS-PAGE sample buffer (e.g., 5 µL of 5X Laemmli buffer).
-
SDS-PAGE: Boil the samples at 95-100°C for 5 minutes. Load the samples onto an SDS-PAGE gel, along with samples of the unbound fraction and a fraction of the beads boiled in sample buffer (to check for any remaining bound protein).
-
Visualization: Stain the gel with Coomassie Brilliant Blue or perform a Western blot using an antibody against your protein of interest (or the FLAG tag itself) to visualize the eluted protein.
-
Quantification: (Optional) Use densitometry software to quantify the band intensity in each elution lane to determine the relative yield for each peptide concentration.
Interpreting the Results
The results from the SDS-PAGE or Western blot will indicate which concentration of the this compound provides the most efficient elution.
| This compound (µg/mL) | Relative Protein Yield (%) | Purity (Visual Inspection) |
| 50 | 35 | High |
| 100 | 65 | High |
| 150 | 90 | High |
| 200 | 95 | High |
| 400 | 98 | High |
| 600 | 98 | High |
Table 2: Example Data from an Optimization Experiment. This table shows a hypothetical outcome where the protein yield begins to plateau around 150-200 µg/mL. In this scenario, 150 µg/mL would be the optimal concentration, as it provides a high yield without unnecessary use of the expensive peptide.
References
Application Notes and Protocols for 3X FLAG Fusion Protein Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the purification of 3X FLAG-tagged fusion proteins. The 3X FLAG tag, a short peptide sequence (MDYKDHDGDYKDHDIDYKDDDDK), is a popular epitope tag used in protein expression and purification due to its high antigenicity and the availability of specific, high-affinity monoclonal antibodies, such as the ANTI-FLAG® M2 antibody.[1][2][3] This protocol outlines the principles of affinity chromatography using an anti-FLAG M2 affinity gel and provides detailed procedures for cell lysis, protein binding, washing, and various elution methods.
Principle of 3X FLAG Fusion Protein Purification
The purification strategy relies on the specific and strong interaction between the 3X FLAG epitope tag fused to the protein of interest and the anti-FLAG M2 monoclonal antibody covalently linked to a solid support, typically agarose beads.[4][5] The cell lysate containing the 3X FLAG-tagged protein is incubated with the anti-FLAG M2 affinity gel. The tagged protein binds to the antibody on the beads, while other cellular proteins do not. After washing away non-specifically bound proteins, the purified 3X FLAG fusion protein can be eluted from the affinity gel using several methods, including competitive elution with a 3X FLAG peptide or by changing the pH to disrupt the antibody-antigen interaction.[6]
Data Presentation: Buffer and Reagent Compositions
For reproducible results, the composition of all buffers and reagents must be precise. The following tables summarize the formulations for the key solutions used in this protocol.
Table 1: Lysis Buffers
| Buffer Component | Concentration | Purpose |
| Tris-HCl (pH 7.4) | 50 mM | Buffering agent to maintain pH |
| NaCl | 150 mM | Maintains ionic strength, reduces non-specific binding |
| EDTA | 1 mM | Chelates divalent cations, inhibits metalloproteases |
| Triton X-100 | 1% (v/v) | Non-ionic detergent for cell lysis and protein solubilization |
| Protease Inhibitor Cocktail | As recommended by manufacturer | Prevents protein degradation by proteases |
Note: The choice of lysis buffer may need to be optimized depending on the specific protein and cell type.[5][7]
Table 2: Wash and Elution Buffers
| Buffer Name | Buffer Component | Concentration | Purpose |
| Wash Buffer (TBS) | Tris-HCl (pH 7.4) | 50 mM | Washing away non-specifically bound proteins |
| NaCl | 150 mM | ||
| Competitive Elution Buffer | This compound | 100-150 µg/mL in TBS | Competes with the tagged protein for binding to the antibody |
| Acidic Elution Buffer | Glycine-HCl | 0.1 M (pH 3.0-3.5) | Disrupts the antibody-antigen interaction |
| Neutralization Buffer | Tris-HCl | 1 M (pH 8.0) | Immediately neutralizes the acidic eluate |
Note: The concentration of the this compound may need to be optimized for efficient elution.[8][9] Acidic elution can denature the protein of interest and should be followed by immediate neutralization.[6]
Experimental Protocols
This section provides detailed step-by-step methodologies for the purification of 3X FLAG fusion proteins. The entire procedure should be performed at 2-8°C to minimize protein degradation, unless otherwise specified.[2][10]
Preparation of Cell Lysate
The first step is to lyse the cells expressing the 3X FLAG-tagged protein to release the protein into a soluble fraction.
-
Cell Harvest: For adherent cells, wash with ice-cold PBS, then scrape the cells in PBS. For suspension cells, pellet the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (see Table 1). The volume of lysis buffer depends on the amount of cells. A common starting point is 1 mL of lysis buffer per 10^7 cells.
-
Incubation: Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect Supernatant: Carefully transfer the clear supernatant, which contains the soluble proteins including the 3X FLAG-tagged protein, to a new pre-chilled tube.
Preparation of Anti-FLAG M2 Affinity Gel
The affinity gel needs to be equilibrated before use to ensure optimal binding.
-
Resuspend the Gel: Gently swirl the bottle of ANTI-FLAG® M2 Affinity Gel to create a uniform suspension.[2]
-
Aliquot: Using a wide-bore pipette tip, transfer the desired amount of the 50% gel slurry to a microcentrifuge tube. For a typical lab-scale purification, 20-40 µL of the 50% slurry is sufficient.[12]
-
Wash and Equilibrate:
-
Add 500 µL of ice-cold Tris-Buffered Saline (TBS) to the gel.
-
Gently invert the tube several times to mix.
-
Centrifuge at 5,000-8,200 x g for 30-60 seconds and carefully aspirate the supernatant.
-
Repeat the wash step two more times with TBS.
-
Binding of 3X FLAG Fusion Protein to the Affinity Gel
This step involves incubating the cell lysate with the prepared affinity gel.
-
Incubation: Add the clarified cell lysate to the equilibrated anti-FLAG M2 affinity gel.
-
Binding: Incubate the mixture on a rotator or shaker for 1-2 hours at 4°C to allow the 3X FLAG-tagged protein to bind to the antibody on the beads.[11][12] For very low expression proteins, the incubation time can be extended to overnight.[7]
Washing the Affinity Gel
Washing steps are crucial to remove non-specifically bound proteins and increase the purity of the target protein.
-
Pellet the Gel: Centrifuge the tube at 5,000-8,200 x g for 30-60 seconds to pellet the affinity gel.
-
Remove Supernatant: Carefully aspirate and discard the supernatant (flow-through).
-
Wash: Add 500 µL of ice-cold Wash Buffer (TBS) to the gel. Gently invert the tube to resuspend the beads.
-
Repeat: Repeat the pelleting and washing steps at least three to five times to ensure all non-specifically bound proteins are removed.[11]
Elution of the 3X FLAG Fusion Protein
There are several methods to elute the purified protein from the affinity gel. The choice of method depends on the downstream application and the nature of the protein.
This is the most gentle elution method and is recommended for preserving the native structure and function of the protein.[6]
-
Prepare Elution Buffer: Prepare the Competitive Elution Buffer by dissolving the this compound in TBS to a final concentration of 100-150 µg/mL.[2][6]
-
Elution: After the final wash, remove all the wash buffer. Add 1-2 column volumes (typically 20-100 µL) of the Competitive Elution Buffer to the resin.
-
Incubation: Incubate for 30 minutes at 4°C with gentle shaking.[6]
-
Collect Eluate: Centrifuge the tube at 5,000-8,200 x g for 30-60 seconds and carefully transfer the supernatant containing the eluted protein to a fresh tube.
-
Repeat Elution (Optional): For a higher yield, the elution step can be repeated, and the eluates can be pooled.[1]
This method is fast and efficient but may denature the protein.
-
Elution: After the final wash, remove all the wash buffer. Add 50-100 µL of Acidic Elution Buffer (0.1 M Glycine-HCl, pH 3.0-3.5) to the resin.[6]
-
Incubation: Incubate for 5-10 minutes at room temperature.[6]
-
Collect Eluate: Centrifuge at 5,000-8,200 x g for 30-60 seconds and collect the supernatant.
-
Neutralization: Immediately neutralize the eluate by adding a small volume of Neutralization Buffer (1 M Tris-HCl, pH 8.0).
This method is used when the purified protein will be directly analyzed by SDS-PAGE and Western blotting.
-
Elution: After the final wash, remove all the wash buffer. Add 20-40 µL of 2X SDS-PAGE sample buffer directly to the resin.
-
Denaturation: Boil the sample for 5-10 minutes.
-
Analysis: Centrifuge to pellet the resin, and the supernatant is ready to be loaded onto an SDS-PAGE gel.
Mandatory Visualizations
Experimental Workflow for 3X FLAG Fusion Protein Purification
Caption: Workflow of 3X FLAG fusion protein purification.
Logical Relationship of Elution Methods
Caption: Elution method choices and their outcomes.
References
- 1. This compound for Elution [engibody.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scribd.com [scribd.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. yorku.ca [yorku.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. research.fredhutch.org [research.fredhutch.org]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Utilizing 3xFLAG Peptide with Anti-FLAG M2 Affinity Gel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the 3xFLAG peptide in conjunction with anti-FLAG M2 affinity gel for the purification and immunoprecipitation of 3xFLAG-tagged fusion proteins. The 3xFLAG system, an enhancement of the original FLAG tag, offers increased detection sensitivity, making it a valuable tool in protein research and drug development.[1]
Introduction
The 3xFLAG epitope tag is a short, hydrophilic peptide sequence (MDYKDHDGDYKDHDIDYKDDDDK) that can be genetically fused to a protein of interest.[2][3] Its hydrophilic nature makes it likely to be exposed on the protein surface, ensuring accessibility for antibody binding.[1][2] The anti-FLAG M2 antibody exhibits high specificity for the 3xFLAG tag, enabling efficient capture of the fusion protein from complex mixtures like cell lysates.[4][5][6] This system is widely used for various applications, including protein purification, immunoprecipitation, and studying protein-protein interactions.[1]
Elution of the bound 3xFLAG-tagged protein from the anti-FLAG M2 affinity gel can be achieved under native conditions through competitive elution with a high concentration of the 3xFLAG peptide.[4][7] This gentle elution method is crucial for preserving the protein's native conformation and biological activity, which is essential for downstream functional assays and structural studies.[7]
Data Presentation
3xFLAG Peptide Specifications
| Property | Value | Reference |
| Sequence | Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys | [2][8] |
| Amino Acid Residues | 23 | [9] |
| Molecular Weight | 2861.87 Da | [9] |
| Purity | > 95% | [9] |
| Recommended Stock Solution | 5 mg/mL in TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) | [8][9] |
| Storage of Stock Solution | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. For extended storage, 50% glycerol can be added. | [8][9] |
Anti-FLAG M2 Affinity Gel Characteristics
| Property | Value | Reference |
| Antibody Isotype | Mouse IgG1 | [10][11] |
| Matrix | 4% crosslinked agarose beads | [4][12] |
| Binding Specificity | N-terminal, C-terminal, and internal FLAG and 3xFLAG tags | [12][13] |
| Binding Capacity | ≥ 0.6 mg of FLAG-BAP fusion protein per mL of packed resin | [10][12][14] |
| Supplied as | ~50% slurry in a buffered glycerol solution | [12][13] |
| Storage | -20°C in 50% glycerol for maximum stability. Do not freeze in the absence of glycerol. | [13] |
Elution Method Comparison
| Elution Method | Principle | Key Advantages | Key Considerations |
| 3xFLAG Peptide Competition | Competitive displacement of the tagged protein by an excess of free 3xFLAG peptide. | Gentle, preserves native protein structure and function. High elution efficiency. | Higher cost of the 3xFLAG peptide. |
| Acidic Elution (0.1 M Glycine-HCl, pH 3.5) | Disruption of the antibody-antigen interaction at low pH. | Fast and efficient. | Requires immediate neutralization of the eluate to prevent protein denaturation. Not suitable for pH-sensitive proteins. The resin should not be exposed to the acidic buffer for more than 20 minutes.[13] |
| SDS-PAGE Sample Buffer | Denaturation of both the antibody and the target protein. | Simple and effective for subsequent analysis by SDS-PAGE and Western blotting. | Denatures the protein, rendering it unsuitable for functional assays. The affinity gel cannot be reused.[4] |
Experimental Protocols
Protocol 1: Immunoprecipitation of 3xFLAG-Tagged Proteins
This protocol is designed for the immunoprecipitation of small amounts of 3xFLAG fusion proteins from cell lysates.
Materials:
-
Anti-FLAG M2 Affinity Gel (e.g., EZview™ Red ANTI-FLAG® M2 Affinity Gel)[12]
-
Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)[4][12]
-
Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4[4]
-
3xFLAG Peptide (for elution)
-
0.1 M Glycine-HCl, pH 3.5 (for acidic elution)
-
1 M Tris-HCl, pH 8.0 (for neutralization)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Resin Preparation: a. Thoroughly resuspend the anti-FLAG M2 affinity gel. b. Aliquot 40 µL of the 50% slurry (20 µL packed gel volume) into a 1.5 mL microcentrifuge tube.[4] c. Wash the beads by adding 500 µL of TBS, vortexing briefly, and centrifuging at 5,000-8,200 x g for 30-60 seconds.[4] d. Carefully remove the supernatant. Repeat the wash step once more.[4]
-
Binding: a. Add 200–1000 µL of clarified cell lysate to the washed beads. The volume of lysate depends on the expression level of the 3xFLAG fusion protein.[4] b. Incubate with gentle shaking on a roller or end-over-end shaker for 1-2 hours at 2-8°C. The binding step can be extended overnight to maximize binding.[4]
-
Washing: a. Centrifuge the tube at 5,000-8,200 x g for 30-60 seconds and discard the supernatant. b. Wash the beads three times with 0.5 mL of TBS.[15] After each wash, centrifuge and remove the supernatant.
-
Elution (choose one method):
-
A. Competitive Elution with 3xFLAG Peptide (Native Conditions): i. Prepare the 3xFLAG peptide elution solution at a working concentration of 100-200 µg/mL in TBS.[7] For example, add 3 µL of a 5 µg/µL 3xFLAG peptide stock to 100 µL of TBS to get a final concentration of 150 ng/µL.[4][13] ii. Add 100 µL of the 3xFLAG elution solution to the washed beads.[13] iii. Incubate for 30 minutes at 2-8°C with gentle shaking.[4][13] iv. Centrifuge for 30-60 seconds at 5,000-8,200 x g.[4][13] v. Carefully transfer the supernatant containing the eluted protein to a fresh tube.[4][13]
-
B. Acidic Elution: i. Add 100 µL of 0.1 M glycine-HCl, pH 3.5, to the washed beads.[13] ii. Incubate for 5-10 minutes at room temperature with gentle shaking.[2][13] iii. Centrifuge for 30-60 seconds at 5,000-8,200 x g. iv. Transfer the supernatant to a new tube containing 10 µL of 1 M Tris-HCl, pH 8.0, for immediate neutralization.[2]
-
C. Elution with SDS-PAGE Sample Buffer: i. Add 20 µL of 2x Laemmli sample buffer to the washed beads.[12] ii. Boil the sample for 5 minutes.[12] iii. Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.
-
Protocol 2: Affinity Chromatography of 3xFLAG-Tagged Proteins
This protocol is suitable for purifying larger quantities of 3xFLAG fusion proteins.
Materials:
-
Anti-FLAG M2 Affinity Gel
-
Chromatography column
-
TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Clarified protein sample (e.g., cell lysate)
-
Elution Buffer: 100-200 µg/mL 3xFLAG peptide in TBS[7]
-
Regeneration Buffer: 0.1 M Glycine-HCl, pH 3.5[8]
Procedure:
-
Column Packing and Equilibration: a. Place an empty chromatography column on a stand.[8] b. Thoroughly resuspend the anti-FLAG M2 affinity gel and transfer the desired amount to the column.[8] c. Allow the gel to settle and the storage buffer to drain.[8] d. Equilibrate the column by washing with 10-15 column volumes of TBS.[7]
-
Sample Loading: a. Load the clarified protein sample onto the column. For large volumes, the sample can be loaded in multiple passes to improve binding efficiency.[8]
-
Washing: a. Wash the column with 10-20 column volumes of TBS to remove non-specifically bound proteins.[7][13]
-
Elution: a. Allow the column to drain completely.[8] b. Apply 1-5 column volumes of the Elution Buffer (3xFLAG peptide in TBS) to the column.[7][8] c. Incubate for 30 minutes to 1 hour at 4°C with gentle shaking if possible, or allow the buffer to flow through slowly.[7] d. Collect the eluate in fractions. The elution step can be repeated for higher yield.[7]
-
Column Regeneration and Storage: a. To reuse the column, wash with 3 column volumes of 0.1 M glycine-HCl, pH 3.5. Do not exceed 20 minutes of exposure to the acidic buffer.[8] b. Immediately re-equilibrate the column with TBS until the pH of the effluent is neutral.[8] c. For long-term storage, wash the column with TBS containing 0.02% sodium azide and store at 2-8°C.[8]
Visualizations
Experimental Workflows
Caption: Immunoprecipitation workflow using anti-FLAG M2 affinity gel.
Caption: Affinity chromatography workflow for 3xFLAG protein purification.
Signaling Pathway Interaction Study
Caption: Validating EGFR-Grb2 interaction using 3xFLAG pull-down.[3]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 采用单克隆抗体亲和凝胶进行的FLAG融合蛋白免疫沉淀 [sigmaaldrich.com]
- 5. Affinity Pull-Down of Proteins Using Anti-FLAG M2 Agarose Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. research.fredhutch.org [research.fredhutch.org]
- 9. 3X FLAG Peptide for Elution [engibody.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. scribd.com [scribd.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. alkalisci.com [alkalisci.com]
- 15. researchgate.net [researchgate.net]
Elution of 3X FLAG-Tagged Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the elution of 3X FLAG-tagged proteins from anti-FLAG M2 affinity beads. The selection of the appropriate elution method is critical for maintaining protein integrity, activity, and suitability for downstream applications. Three primary methods are detailed: competitive elution with 3X FLAG peptide, acidic elution using glycine-HCl, and denaturing elution with SDS-PAGE sample buffer.
Comparison of Elution Methods
The choice of elution method depends on the biochemical properties of the target protein and the requirements of subsequent experimental procedures. A summary of the key features of each method is presented below for easy comparison.
| Elution Method | Principle | Yield | Protein Activity | Key Advantages | Key Disadvantages |
| Competitive Elution | Excess this compound competes for binding to the anti-FLAG antibody.[1] | High[2] | Preserved | Gentle, non-denaturing conditions maintain protein structure and function.[1] | Higher cost of this compound; peptide co-elutes with the protein. |
| Acidic Elution | Low pH disrupts the antibody-antigen interaction. | High | Potentially compromised | Fast and efficient; cost-effective.[3] | Requires immediate neutralization to prevent protein denaturation. |
| Denaturing Elution | SDS denatures both the antibody and the target protein, releasing the protein from the beads. | Very High | Lost | Simple and highly effective for subsequent analysis by SDS-PAGE and Western blotting. | Irreversibly denatures the protein; antibody fragments may co-elute.[4] |
Experimental Workflow
The overall experimental workflow for the immunoprecipitation and elution of a 3X FLAG-tagged protein is depicted in the following diagram. This process begins with the binding of the tagged protein to the antibody-conjugated beads, followed by washing steps to remove non-specific binders, and concludes with the elution of the purified protein.
Caption: Experimental workflow for 3X FLAG-tagged protein elution.
Detailed Experimental Protocols
The following section provides detailed step-by-step protocols for each of the three main elution methods. It is recommended to perform all steps at 2-8 °C if the target protein is sensitive to proteolysis or instability.[5]
Protocol 1: Competitive Elution with this compound
This method is ideal for applications requiring the purified protein to be in its native, active state.
Reagents:
-
This compound Stock Solution (5 mg/mL): Dissolve this compound in Tris-Buffered Saline (TBS; 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).[5][6][7] Aliquot and store at -20°C.[5][6][7]
-
Elution Buffer: Dilute the this compound stock solution to a working concentration of 100-200 µg/mL in TBS.[7] Some protocols suggest concentrations up to 1.5 mg/mL for enhanced elution.[2]
Procedure:
-
After the final wash of the anti-FLAG M2 affinity beads, carefully remove all supernatant.
-
Add 1-5 column volumes of the this compound Elution Buffer to the beads.[7]
-
Incubate the beads with the elution buffer for 30-60 minutes at 4°C with gentle agitation.[3][8] For higher yields, the incubation time can be extended or the elution can be repeated.[3]
-
Centrifuge the beads at 5,000-8,200 x g for 30-60 seconds.[8]
-
Carefully collect the supernatant containing the eluted 3X FLAG-tagged protein.
Protocol 2: Acidic Elution with Glycine-HCl
This is a rapid and efficient method suitable for applications where transient exposure to low pH is not detrimental to the protein's function, or when the protein will be denatured in subsequent steps.
Reagents:
-
Acidic Elution Buffer: 0.1 M Glycine-HCl, pH 3.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0 or 0.5 M Tris-HCl, pH 7.4 with 1.5 M NaCl.
Procedure:
-
Following the final wash of the beads, remove all supernatant.
-
Add 1-2 bed volumes of Acidic Elution Buffer to the beads.
-
Incubate for 5-10 minutes at room temperature with gentle shaking. Do not exceed 20 minutes of exposure to the acidic buffer.[5]
-
Centrifuge the beads at 5,000-8,200 x g for 30-60 seconds.
-
Immediately transfer the supernatant to a new tube containing 1/10th volume of Neutralization Buffer to restore a neutral pH.
Protocol 3: Denaturing Elution with SDS-PAGE Sample Buffer
This method is used when the eluted protein is intended for analysis by SDS-PAGE and Western blotting.
Reagents:
-
2X SDS-PAGE Sample Buffer: 125 mM Tris-HCl, pH 6.8, 4% SDS, 20% glycerol, 0.004% bromophenol blue. For reducing conditions, add a fresh reducing agent such as β-mercaptoethanol (10%) or DTT (100 mM) before use. Note that adding a reducing agent will cause the co-elution of antibody heavy and light chains (approximately 50 kDa and 25 kDa, respectively).
Procedure:
-
After the final wash, remove all supernatant from the beads.
-
Add 20-40 µL of 2X SDS-PAGE Sample Buffer directly to the beads.
-
Boil the sample for 3-5 minutes at 95-100°C.
-
Centrifuge the beads at 5,000-8,200 x g for 30-60 seconds.
-
The supernatant contains the denatured, eluted protein and is ready for loading onto an SDS-PAGE gel.
Troubleshooting and Considerations
-
Low Elution Efficiency with this compound: If competitive elution yields are low, consider increasing the concentration of the this compound, extending the incubation time, or performing sequential elutions.[2][3] Ensure that the correct FLAG peptide is being used, as the standard FLAG peptide will not elute 3X FLAG-tagged proteins.[5][7]
-
Protein Precipitation After Acidic Elution: Immediate and thorough neutralization is crucial to prevent protein aggregation and precipitation.
-
Antibody Contamination: To minimize the co-elution of antibody fragments during denaturing elution, consider using a sample buffer without a reducing agent. This will keep the antibody heavy and light chains linked via disulfide bonds.
-
Bead Regeneration: After competitive or acidic elution, the anti-FLAG M2 affinity beads can be regenerated for reuse. This typically involves washing with a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.5) followed by re-equilibration in a neutral buffer like TBS.[5] Beads subjected to denaturing elution cannot be reused.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 5. research.fredhutch.org [research.fredhutch.org]
- 6. This compound for Elution [engibody.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Immunoprecipitation of FLAG Fusion Proteins Using Monoclonal Antibody Affinity Gels [sigmaaldrich.com]
Application Notes: 3X FLAG Peptide in Co-Immunoprecipitation Experiments
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. protocol-online.org [protocol-online.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes: Detection of 3X FLAG-Tagged Proteins in Western Blot
For researchers, scientists, and drug development professionals, the precise detection and quantification of protein expression are fundamental. The use of epitope tags, such as the 3X FLAG system, has become an invaluable tool for identifying, purifying, and characterizing recombinant proteins.[1][2]
The 3X FLAG epitope tag consists of a 22-amino-acid sequence (DYKDHDG-DYKDHDI-DYKDDDDK) and offers significantly enhanced detection sensitivity compared to the single FLAG tag.[1][2] This heightened sensitivity, reported to be up to 200 times greater, is particularly advantageous for detecting proteins expressed at low levels.[1][2] The hydrophilic nature of the FLAG peptide increases the likelihood of its location on the surface of the fusion protein, rendering it readily accessible for antibody binding.[1][2]
Western blotting is a widely used technique to detect specific proteins in a sample. The successful application of this method for 3X FLAG-tagged proteins relies on the careful optimization of several key steps, including sample preparation, antibody selection, and incubation conditions.
Core Principles of Detection
The detection of a 3X FLAG-tagged protein via Western blot involves the following key stages:
-
Sample Preparation : Cells or tissues expressing the 3X FLAG-tagged protein are lysed to release the total protein content.
-
SDS-PAGE : The protein lysate is separated by size using polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a solid support membrane (e.g., nitrocellulose or PVDF).
-
Blocking : The membrane is treated with a blocking agent to prevent non-specific binding of antibodies.[3][4]
-
Primary Antibody Incubation : The membrane is incubated with a primary antibody that specifically recognizes the 3X FLAG epitope.
-
Secondary Antibody Incubation : A secondary antibody, conjugated to an enzyme (e.g., HRP) or a fluorophore and directed against the primary antibody, is added.[4]
-
Detection : The signal from the enzyme-conjugated secondary antibody is detected, typically through chemiluminescence or fluorescence, revealing the presence and relative abundance of the 3X FLAG-tagged protein.[1]
Antibody Selection
The choice of the primary antibody is critical for the successful detection of a 3X FLAG-tagged protein. While numerous commercial options are available, their performance can differ in terms of sensitivity, specificity, and signal-to-noise ratio.[1]
| Antibody | Host Species | Clonality | Recommended Dilution (WB) | Key Features |
| ANTI-FLAG® M2 | Mouse | Monoclonal | 1:1,000 - 1:10,000 | Widely cited and considered a benchmark for FLAG detection. High affinity and specificity.[1] |
| Anti-DYKDDDDK (L5) | Rat | Monoclonal | Varies by manufacturer | Another well-established clone for FLAG detection.[1] |
| Rabbit Polyclonal Anti-FLAG | Rabbit | Polyclonal | 1:500 - 1:5,000 | May offer broader epitope recognition, which can be beneficial if the tag is partially obscured.[1] |
Experimental Workflow Diagram
References
Application of 3X FLAG Peptide in Mass Spectrometry Sample Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3X FLAG epitope tag (N-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-C) is a highly versatile and widely adopted tool for the affinity purification of fusion proteins, particularly for downstream analysis by mass spectrometry (MS).[1] This synthetic peptide, consisting of three tandem repeats of the FLAG epitope, offers enhanced binding affinity and specificity to anti-FLAG antibodies, resulting in high-yield purification with minimal background contamination.[2][3] Its hydrophilic nature increases the probability of it being located on the protein surface, ensuring its accessibility for antibody binding during immunoprecipitation.[1] This document provides detailed application notes and protocols for the use of 3X FLAG peptide in mass spectrometry sample preparation, including immunoprecipitation, elution, and considerations for optimal results.
Advantages of the 3X FLAG Tag System for Mass Spectrometry
The 3X FLAG system offers several advantages that make it particularly well-suited for preparing samples for mass spectrometry analysis:
-
High Specificity and Affinity: The anti-FLAG M2 monoclonal antibody exhibits high affinity and specificity for the 3X FLAG tag, leading to efficient capture of the target protein and a significant reduction in non-specific binding.[1][4] This is crucial for obtaining clean samples for sensitive MS analysis.
-
Mild Elution Conditions: The bound 3X FLAG-tagged protein can be eluted under native conditions using competitive elution with an excess of free this compound.[1][5] This gentle elution process preserves protein complexes, making it ideal for studying protein-protein interactions.
-
High Purity and Yield: The enhanced affinity of the 3X FLAG tag generally results in higher yields and greater purity of the target protein compared to single FLAG tags.[3][4]
-
Versatility: The 3X FLAG system is compatible with various downstream applications, including Western blotting, co-immunoprecipitation (Co-IP), and tandem affinity purification.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of this compound in mass spectrometry sample preparation.
Table 1: Recommended Concentrations for this compound Elution
| Application | This compound Concentration | Incubation Time & Temperature | Notes |
| Standard Elution | 100 - 200 µg/mL | 30-60 min at 4°C with gentle agitation | A commonly used starting concentration for efficient elution.[5] |
| Competitive Elution | 100 µg/mL | Not specified | Five column volumes are generally sufficient to elute most 3X FLAG fusion proteins.[7][8] |
| High-Affinity Interactions | Up to 500 µg/mL (0.5 mg/mL) | 1-2 hours at 4°C or 30 min at room temperature | May be necessary for very strong bait-antibody interactions or to maximize yield.[5] |
| Mass Spectrometry | 150 µg/mL | 2 hours at 4°C | A cited concentration in protocols leading to mass spectrometry analysis.[5] |
| Out-competition Control | 340 µM | Co-incubation with lysate | Used to demonstrate the specificity of the immunoprecipitation.[5] |
Table 2: Comparison of Elution Methods
| Elution Method | Reagent | Conditions | Advantages | Disadvantages |
| Competitive Elution | This compound | 100-500 µg/mL in TBS, 30 min - 2 hours at 4°C | Gentle, preserves protein structure and interactions, high specificity.[1] | Higher cost of the this compound.[1] |
| Acidic Elution | 0.1 M Glycine-HCl, pH 3.5 | 5-10 min at room temperature | Fast and efficient. | Can denature proteins and disrupt protein-protein interactions; requires immediate neutralization.[1][5] |
| Denaturing Elution | SDS-PAGE Sample Buffer | Boil for 5-10 minutes | Complete elution of all bound proteins. | Denatures proteins, co-elutes antibody heavy and light chains, not suitable for functional assays or MS analysis of intact complexes.[5] |
Experimental Protocols
Protocol 1: Immunoprecipitation of 3X FLAG-Tagged Proteins
This protocol describes the immunoprecipitation of a 3X FLAG-tagged protein from cell lysate using anti-FLAG M2 affinity gel.
Materials:
-
Cells expressing the 3X FLAG-tagged protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
Anti-FLAG M2 Affinity Gel (e.g., agarose or magnetic beads)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.[5]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[5]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Equilibrate the anti-FLAG M2 affinity gel by washing it twice with Lysis Buffer.
-
Add the equilibrated affinity gel to the protein lysate.
-
Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.[5]
-
-
Washing:
Protocol 2: Elution of 3X FLAG-Tagged Proteins
This protocol provides two common methods for eluting the purified 3X FLAG-tagged protein for mass spectrometry analysis.
This is the recommended method for preserving protein complexes for interaction studies.
Materials:
-
Immunoprecipitated 3X FLAG-tagged protein bound to anti-FLAG M2 affinity gel (from Protocol 1)
-
This compound
-
Tris-Buffered Saline (TBS), pH 7.4 (50 mM Tris-HCl, 150 mM NaCl)
-
Microcentrifuge tubes
Procedure:
-
Prepare Elution Buffer:
-
Elution:
-
After the final wash of the affinity resin, remove all supernatant.
-
Add 1-5 column volumes of the this compound elution buffer to the resin.
-
Centrifuge at 5,000-8,200 x g for 30-60 seconds or use a magnetic rack to pellet the resin.[1]
-
Carefully collect the supernatant containing the eluted protein. Be cautious not to disturb the resin.
-
Repeat the elution step one more time and pool the eluates for maximum recovery.[9]
-
This method is faster but may denature the protein and disrupt interactions.
Materials:
-
Immunoprecipitated 3X FLAG-tagged protein bound to anti-FLAG M2 affinity gel (from Protocol 1)
-
Elution Buffer: 0.1 M Glycine-HCl, pH 3.5[1]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0[1]
-
Microcentrifuge tubes
Procedure:
-
Elution:
-
Neutralization:
-
Immediately neutralize the eluate by adding an appropriate volume of Neutralization Buffer.
-
Experimental Workflows and Signaling Pathway Diagrams
Immunoprecipitation and Elution Workflow
The following diagram illustrates the general workflow for immunoprecipitation of a 3X FLAG-tagged protein and subsequent elution for mass spectrometry analysis.
Caption: General workflow for 3X FLAG immunoprecipitation and elution.
Tandem Affinity Purification (TAP) Workflow using His6-3xFLAG
For even higher purity, a tandem affinity purification approach can be employed, for example, using a protein tagged with both His6 and 3xFLAG.[6]
Caption: Tandem affinity purification workflow using a His6-3xFLAG tag.
Considerations for Mass Spectrometry
While competitive elution with this compound is advantageous for preserving protein complexes, the high concentration of the peptide in the eluate can interfere with downstream mass spectrometry analysis. The abundant peptide ions can suppress the ionization of less abundant peptides from the protein of interest and its interactors.[10]
One strategy to mitigate this issue is the use of Field Asymmetric Ion Mobility Spectrometry (FAIMS), a gas-phase separation technique that can be coupled to the mass spectrometer. FAIMS can filter out the highly abundant this compound ions, thereby increasing the depth of proteome coverage and allowing for the identification of a greater number of interacting proteins.[10]
Conclusion
The this compound system is a powerful and reliable method for the immunoprecipitation and purification of protein complexes for mass spectrometry analysis. Its high affinity and specificity, coupled with the option for gentle, competitive elution, make it an ideal choice for researchers studying protein-protein interactions. By following the detailed protocols and considering the potential for peptide interference in mass spectrometry, researchers can achieve high-quality results and gain valuable insights into cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tandem Purification of His6-3x FLAG Tagged Proteins for Mass Spectrometry from Arabidopsis [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. research.fredhutch.org [research.fredhutch.org]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: 3X FLAG-Tagged Protein Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low yield during the purification of 3X FLAG-tagged proteins.
Troubleshooting Guide
This guide addresses specific problems that can lead to a low yield of your purified 3X FLAG-tagged protein.
Problem: Low or No Protein Expression
Why is my 3X FLAG-tagged protein not expressing or expressing at very low levels?
Low expression is a common starting point for low final yield.[1]
-
Possible Cause: The CMV promoter may not be optimal for all cell lines, such as 3T3L1 cells.[2]
-
Solution: Consider using a different promoter, such as EF-1a, which may provide better expression in your specific cell line.[2]
-
Possible Cause: The 3X FLAG tag might be affecting the protein's folding and stability, leading to rapid degradation.[2]
-
Solution: Try moving the tag to the other terminus of the protein (N-terminus to C-terminus or vice versa).[3] Adding a linker sequence between the tag and the protein can also sometimes improve stability and expression.[2]
-
Possible Cause: The genetic construct may have errors.
-
Solution: Verify the sequence of your construct to ensure the 3X FLAG tag is in-frame with your gene of interest and that there are no unexpected mutations or stop codons.[4]
Problem: Inefficient Cell Lysis and Protein Solubilization
How can I ensure my protein is being efficiently released from the cells and is soluble?
Inefficient lysis or protein precipitation will result in less protein available for purification.[1]
-
Possible Cause: The lysis buffer is not optimal for your protein's location or characteristics.[5]
-
Solution: The choice of lysis buffer is critical. For example, RIPA buffer is often used for hard-to-solubilize proteins, including nuclear and mitochondrial proteins. For cytoplasmic proteins, a Tris-HCl based buffer might be sufficient. Always supplement your lysis buffer with fresh protease inhibitors to prevent protein degradation.[6][7]
-
Possible Cause: The protein is forming insoluble aggregates or inclusion bodies.[1]
-
Solution: Optimize expression conditions, such as lowering the temperature during expression, to improve protein solubility.[1] You may also need to perform the purification under denaturing conditions (e.g., using urea or guanidine-HCl) if the tag is inaccessible in the protein's native state.
Problem: Poor Binding to Anti-FLAG Affinity Resin
Why is my 3X FLAG-tagged protein not binding to the anti-FLAG M2 resin?
If the protein is present in the lysate but not binding to the resin, several factors could be at play.
-
Possible Cause: The 3X FLAG tag is inaccessible or hidden within the folded protein.[4][6][8]
-
Solution: Consider moving the tag to the other terminus. If that is not feasible, you may need to perform the purification under denaturing conditions to expose the tag.
-
Possible Cause: The 3X FLAG tag has been proteolytically cleaved.[9][10]
-
Solution: Ensure that fresh protease inhibitors are added to your lysis buffer.[6] You can check for cleavage by running a Western blot on your cell lysate and probing with both an anti-FLAG antibody and an antibody specific to your protein of interest.
-
Possible Cause: The binding conditions are not optimal.
-
Solution: Ensure your binding buffer has a physiological ionic strength and a neutral pH (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[11] Avoid chelating agents like EDTA in your lysis buffer if you are using certain types of affinity resins.[7]
Problem: Inefficient Elution from the Resin
My protein is bound to the resin, but I can't elute it efficiently. What can I do?
The high affinity of the 3X FLAG tag for the M2 antibody can sometimes make elution challenging.[12]
-
Possible Cause: Inefficient competition by the 3X FLAG peptide.
-
Solution: Increase the concentration of the this compound. Concentrations can range from 100 µg/mL to 0.6 mg/mL.[12][13] You can also perform sequential elutions and pool the eluates to increase the final yield.[12]
-
Possible Cause: Insufficient incubation time or suboptimal temperature.
-
Solution: Extend the incubation time with the elution buffer from 30 minutes up to overnight at 4°C.[12] While 4°C is common, elution can sometimes be more efficient at room temperature or 37°C for shorter periods, but protein stability must be considered.[12]
-
Possible Cause: You are using the wrong peptide for elution.
-
Solution: Ensure you are using the this compound and not the single FLAG peptide, as the latter will not efficiently elute 3X FLAG-tagged proteins.[12][14]
-
Possible Cause: The protein has precipitated on the column.
-
Solution: Ensure your elution buffer is compatible with your protein's stability requirements.[12] Sometimes, decreasing the protein concentration by eluting with a gradient can help.
Data Summary Tables
Table 1: Lysis Buffer Components and Recommendations
| Component | Example Concentration | Purpose |
| Buffer | 50 mM Tris-HCl, pH 7.4 | Maintain pH |
| Salt | 150 mM NaCl | Provide ionic strength |
| Detergent | 1% Triton X-100 or NP-40 | Solubilize proteins |
| Reducing Agent | 1 mM DTT | Reduce oxidation |
| Protease Inhibitors | 1X Cocktail | Prevent protein degradation |
| Glycerol | 10-20% | Protein stabilization |
Table 2: Elution Methodologies for 3X FLAG-Tagged Proteins
| Elution Method | Reagent | Conditions | Outcome |
| Competitive Elution | 100-600 µg/mL this compound | Incubate for 30 min to overnight at 4°C, RT, or 37°C.[12] | Native, active protein |
| Acidic Elution | 0.1 M Glycine-HCl, pH 3.5 | Brief incubation, followed by immediate neutralization.[14] | Often denaturing; may inactivate the protein. |
| Denaturing Elution | SDS-PAGE Sample Buffer | Boil beads in loading buffer.[12] | Denatured protein; co-elutes antibody chains.[12] |
Experimental Protocols
Protocol 1: General Cell Lysis for 3X FLAG-Tagged Protein
This protocol is a general guideline for mammalian cells. Optimization may be required.
-
Wash cultured cells with ice-cold PBS and pellet them by centrifugation.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., RIPA or a Tris-based buffer) containing a fresh protease inhibitor cocktail. A general starting point is 1 mL of lysis buffer per 10^7 cells.[15]
-
Incubate the suspension on ice for 15-30 minutes with gentle rocking.[6]
-
For increased lysis efficiency, sonicate the lysate on ice.[16]
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Carefully transfer the cleared supernatant to a new pre-chilled tube. This lysate is now ready for purification.
Protocol 2: Affinity Purification of 3X FLAG-Tagged Protein
-
Resin Preparation: Gently resuspend the anti-FLAG M2 affinity resin (agarose or magnetic beads).[11]
-
Add the desired amount of resin slurry (e.g., 20-40 µL of a 50% slurry) to a microcentrifuge tube.[6][17]
-
Equilibrate the resin by washing it three times with 1 mL of ice-cold TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[12]
-
Binding: Add the cleared cell lysate to the equilibrated resin.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C to allow the protein to bind to the resin.[6]
-
Washing: Pellet the resin (by centrifugation or using a magnetic stand). Discard the supernatant.
-
Wash the resin three to five times with 1 mL of ice-cold wash buffer (TBS or lysis buffer can be used).[6] This step is crucial to remove non-specifically bound proteins.
Protocol 3: Elution with this compound
-
After the final wash, remove all residual wash buffer from the resin.
-
Prepare the elution buffer by dissolving the this compound in TBS to a final concentration of 150 µg/mL.[12]
-
Add 1-2 resin bed volumes of the elution buffer to the washed resin.[15]
-
Incubate for 30 minutes at 4°C with gentle shaking.[12]
-
Pellet the resin by centrifugation (e.g., 5,000-8,000 x g for 30-60 seconds).[12]
-
Carefully collect the supernatant, which contains your purified protein.
-
For a higher yield, a second elution can be performed and pooled with the first.[12]
Visualizations
Caption: A troubleshooting workflow for low yield of 3X FLAG-tagged protein.
Caption: The principle of 3X FLAG-tag affinity purification.
Frequently Asked Questions (FAQs)
Q1: What is the difference between FLAG and 3X FLAG tags? The 3X FLAG tag consists of three tandem FLAG epitopes. This generally provides a higher binding affinity for anti-FLAG antibodies compared to the single FLAG tag, which can lead to more efficient purification, especially for proteins with low expression levels.[6] Detection sensitivity for 3X FLAG-tagged proteins can be significantly higher.
Q2: Should I place the 3X FLAG tag on the N-terminus or C-terminus? The optimal placement depends on the specific protein. A tag at one end might interfere with protein folding, function, or be inaccessible, while the other end might not.[3] If you experience issues with expression or binding, moving the tag to the opposite terminus is a common troubleshooting step.[3]
Q3: Can I reuse the anti-FLAG M2 affinity resin? Yes, the resin can often be regenerated and reused. A common method is to wash the beads with a low pH buffer, such as 0.1 M glycine-HCl (pH 3.5), to strip any remaining bound protein.[6][11] The column should then be immediately re-equilibrated with a neutral buffer like TBS.[11] Note that prolonged exposure to acidic conditions can damage the antibody on the resin.[11]
Q4: My eluted protein sample has many contaminating bands. How can I improve purity? High background is usually due to non-specific binding. To improve purity, you can:
-
Pre-clear the lysate: Before adding the anti-FLAG resin, incubate your cell lysate with beads that do not have the antibody attached (e.g., Protein A/G beads) to remove proteins that non-specifically bind to the bead matrix.[6]
-
Optimize wash buffer: Increase the stringency of your wash buffer by increasing the salt concentration (up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent.[6]
-
Increase the number of washes: Performing additional wash steps can help to reduce background.[6]
Q5: What are the alternatives if competitive elution with the this compound does not work? If competitive elution is inefficient, you can try denaturing elution methods. Boiling the beads in SDS-PAGE loading buffer will elute the protein but will also denature it and co-elute antibody heavy and light chains.[12] Another option is acidic elution with 0.1 M glycine, but this can also denature the protein and requires immediate neutralization.[14] These methods are generally used when the downstream application does not require a native, active protein.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 8. Why Is the FLAG Tag Not Detectable by Western Blot Despite a Strong Band Observed with the Target Antibody? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.fredhutch.org [research.fredhutch.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. apexbt.com [apexbt.com]
- 16. yorku.ca [yorku.ca]
- 17. FLAG fusion protein purification from Yeast optimized for co-precipitation | Dohlman Lab [med.unc.edu]
Technical Support Center: Troubleshooting Inefficient Elution with 3X FLAG Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the competitive elution of 3X FLAG-tagged proteins from anti-FLAG affinity resins.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues encountered during the elution process.
Q1: Why is my 3X FLAG-tagged protein not eluting or showing very low yield?
This is a common issue that can arise from several factors, from using the incorrect reagents to suboptimal experimental conditions.
-
Possible Cause 1: Incorrect FLAG Peptide Used
-
Solution: A primary reason for elution failure is the use of a standard 1X FLAG peptide to elute a 3X FLAG-tagged protein.[1][2][3] The 3X FLAG tag has a significantly higher affinity for the anti-FLAG M2 antibody, and the 1X FLAG peptide cannot compete effectively.[1][4] Always verify that you are using the 3X FLAG peptide for eluting 3X FLAG-tagged fusion proteins.[1][2]
-
-
Possible Cause 2: Insufficient this compound Concentration
-
Solution: The concentration of the this compound in the elution buffer may be too low to outcompete the binding of the tagged protein to the resin.[1] While a common starting concentration is 100-150 µg/mL, some protocols recommend up to 1 mg/mL or higher for efficient elution.[1][5][6] It is advisable to perform a titration experiment to find the optimal concentration for your specific protein.[1]
-
-
Possible Cause 3: Suboptimal Elution Conditions
-
Solution: Incubation time, temperature, and elution volume can all impact efficiency.[1]
-
Incubation Time: Standard protocols often suggest 30-60 minutes, but extending this to 1-2 hours or even overnight at 4°C with gentle agitation can significantly improve yield.[1][7][8]
-
Temperature: Elution is typically performed at 4°C or room temperature.[1][8] If your protein is stable, incubating at a higher temperature, such as 30°C or 37°C, for a shorter duration (e.g., 15-20 minutes) may enhance elution.[1][6][8][9]
-
Sequential Elutions: A single elution may be insufficient.[1] Performing multiple rounds of elution (2 to 5 times) with fresh elution buffer and pooling the fractions can increase the total yield.[1][5][6]
-
-
-
Possible Cause 4: Poor this compound Quality
Q2: How can I confirm that the problem is with elution and not with protein binding?
-
Solution: Before troubleshooting the elution step, it's crucial to confirm that your protein has bound to the anti-FLAG resin efficiently.[1]
-
Analyze the Flow-through: Run a small sample of the unbound lysate (flow-through) on an SDS-PAGE gel and perform a Western blot. A strong band for your protein in the flow-through indicates a binding problem.
-
Check the Beads Post-Elution: After performing the elution, take the resin/beads and boil them in SDS-PAGE sample buffer.[1][8] Analyze the supernatant by Western blot. A strong signal for your target protein indicates that it was successfully captured but failed to elute.[1]
-
Q3: What alternative elution methods can I try if competitive elution fails?
If optimizing the this compound elution remains unsuccessful, you can consider alternative, often harsher, methods. Be aware these can affect your protein's native state.
-
Low pH (Acidic) Elution: This method uses a buffer like 0.1 M glycine-HCl at a pH of 3.0-3.5 to disrupt the antibody-antigen interaction.[1][5][12] It is generally fast and effective but can denature the protein.[1] The eluted sample must be immediately neutralized with a buffer such as 1 M Tris-HCl, pH 8.0.[12]
-
Denaturing Elution: Boiling the resin in SDS-PAGE loading buffer is a highly effective way to release the bound protein.[1][9] However, this method completely denatures the protein and will co-elute antibody heavy and light chains, which may interfere with downstream applications like Western blotting if your protein of interest has a similar molecular weight.[8]
Data Presentation: Elution Parameter Optimization
The following table summarizes common quantitative parameters for this compound competitive elution, providing a starting point for optimization.
| Parameter | Recommended Range | Common Starting Point | Notes |
| This compound Concentration | 100 µg/mL - 1 mg/mL[1][5][6] | 100-150 µg/mL[1][5][8] | Higher concentrations may be needed for high-affinity interactions. Titration is recommended.[1] |
| Incubation Time | 15 minutes - Overnight[1][8][9] | 30-60 minutes[7][8] | Longer incubation at 4°C can improve yield for tightly bound proteins.[1][8] |
| Incubation Temperature | 4°C - 37°C[1][6][8] | 4°C or Room Temperature | Higher temperatures can increase efficiency but may compromise protein stability.[8] |
| Elution Volume | 1 - 5 column volumes[1][5] | 1-2 column volumes | Perform sequential elutions and pool the fractions for a higher yield.[1][8] |
Experimental Protocols
Protocol: Competitive Elution with this compound
This protocol provides a general guideline for eluting a 3X FLAG-tagged protein from ANTI-FLAG M2 affinity resin.
-
Preparation of this compound Stock Solution:
-
Preparation of Elution Buffer:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with TBS to a final working concentration (e.g., 150 µg/mL).[8]
-
-
Washing the Resin:
-
After the binding step (immunoprecipitation), centrifuge the resin and aspirate the supernatant.
-
Wash the resin three times with 0.5 mL of cold TBS or a suitable wash buffer to remove non-specifically bound proteins.[8]
-
-
Elution:
-
Collection of Eluted Protein:
-
Centrifuge the resin at approximately 5,000-8,000 x g for 30-60 seconds.[8]
-
Carefully transfer the supernatant, which contains the eluted protein, to a new, pre-chilled microcentrifuge tube. Be careful not to transfer any of the resin.
-
-
Sequential Elution (Optional but Recommended):
-
Storage:
-
Store the eluted protein at 4°C for immediate use or at -80°C for long-term storage.[8]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound for Elution [engibody.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. FLAG fusion protein purification from Yeast optimized for co-precipitation | Dohlman Lab [med.unc.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. research.fredhutch.org [research.fredhutch.org]
- 12. benchchem.com [benchchem.com]
how to improve binding of 3X FLAG protein to antibody beads
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the binding of 3X FLAG-tagged proteins to antibody beads.
Troubleshooting Guide
Issue 1: Low or No Binding of 3X FLAG Protein to Antibody Beads
| Potential Cause | Troubleshooting & Optimization |
| Incorrectly Expressed or Inaccessible Tag | Verify the integrity of your 3X FLAG-tagged protein construct by DNA sequencing to ensure the tag is in-frame and there are no premature stop codons.[1] The hydrophilic nature of the FLAG tag generally places it on the protein surface, but in some cases, it may be partially or fully buried.[2] Consider moving the tag to the other terminus (N- or C-terminus) of the protein.[3] |
| Inefficient Cell Lysis or Protein Solubilization | Use a lysis buffer appropriate for your protein's cellular localization. For cytoplasmic proteins, a standard buffer like RIPA or one containing NP-40 is often sufficient.[4] For nuclear or chromatin-bound proteins, a more stringent buffer may be necessary.[4] Ensure complete cell lysis by sonication or douncing, and always include protease and phosphatase inhibitors in your lysis buffer.[5][6] |
| Suboptimal Binding Conditions | The incubation time for binding the lysate to the beads can be extended to overnight at 4°C to maximize binding.[7][8] Ensure gentle but thorough mixing during incubation using a rotator or end-over-end shaker. |
| Issues with Antibody Beads | Ensure you are using the correct amount of beads for your lysate volume and protein expression level.[7] Always wash the beads with a suitable buffer (e.g., TBS) before adding the cell lysate to remove any storage buffer components that might interfere with binding.[5] Check the binding capacity of your specific antibody beads, which is typically provided by the manufacturer.[9][10][11] |
Issue 2: High Background or Non-Specific Binding
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Washing | Increase the number of wash steps (at least 3-5 washes are recommended).[5] Increase the stringency of the wash buffer by moderately increasing the salt (e.g., up to 1 M NaCl) or detergent concentration (e.g., up to 1% Tween-20 or 0.2% SDS).[5] |
| Non-Specific Binding to Beads | Pre-clear the lysate by incubating it with beads that do not have the anti-FLAG antibody for 30-60 minutes at 4°C.[5][12] This will help remove proteins that non-specifically bind to the bead matrix itself. |
| Protein Aggregates | Clarify the cell lysate by centrifuging at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C before adding it to the beads to pellet any insoluble material.[5] |
| Excessive Antibody or Lysate | Titrate the amount of antibody beads and cell lysate to find the optimal ratio that maximizes the specific binding of your target protein while minimizing background.[5] |
Issue 3: Low Elution Yield of 3X FLAG Protein
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Competitive Elution | Increase the concentration of the 3X FLAG peptide in the elution buffer.[8][13] A common starting concentration is 100-150 µg/mL, but for high-affinity interactions, this can be increased.[6][7][14][15] Perform sequential elutions and pool the fractions to maximize recovery.[14][15] |
| Suboptimal Elution Incubation | The standard incubation time for elution is 30 minutes at 4°C.[2][7][8] For tightly bound proteins, extending the incubation time to 1-2 hours or performing the elution at room temperature or 37°C for a shorter period may improve yield, but protein stability should be considered.[6][15] |
| Protein Remains Bound to Beads | After elution, boil the beads in SDS-PAGE sample buffer and analyze the supernatant by Western blot to determine if a significant amount of your protein is still bound.[16] If so, consider a more stringent elution method, such as acidic elution, if compatible with your downstream applications.[16] |
| Incorrect Peptide for Elution | Ensure you are using the this compound for eluting a 3X FLAG-tagged protein. The 1X FLAG peptide will not efficiently elute a 3X FLAG-tagged protein.[17][18] |
Experimental Protocols & Data
Table 1: Comparison of Lysis Buffers
| Buffer Type | Composition | Recommended For |
| Standard Lysis Buffer | 10 mM Tris/Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5 % Nonidet™ P40 Substitute[4] | Cytoplasmic proteins[4] |
| RIPA Buffer | 10 mM Tris/Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.1 % SDS, 1 % Triton™ X-100, 1 % deoxycholate[4] | Nuclear/chromatin proteins[4] |
| TBS (Tris-Buffered Saline) | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl[14] | General wash and elution buffer base[14] |
Table 2: Elution Method Comparison
| Elution Method | Key Reagents | Incubation Conditions | Pros | Cons |
| Competitive Elution | 100-200 µg/mL this compound[6] | 30-60 min at 4°C[2][6] | Gentle, preserves protein structure and function[2] | Higher cost of the this compound[2] |
| Acidic Elution | 0.1 M Glycine-HCl, pH 3.0-3.5[16] | 5-10 min at room temperature[2] | Fast and efficient | Can denature proteins and disrupt interactions; requires immediate neutralization[6][16] |
| Denaturing Elution | 2x SDS-PAGE Sample Buffer[4] | Boil for 5-10 minutes[6] | Complete elution of all bound proteins[6] | Denatures proteins and co-elutes antibody heavy and light chains[6] |
Visualized Workflows and Logic
Caption: A generalized workflow for 3X FLAG immunoprecipitation.
Caption: A decision tree for troubleshooting low protein yield.
Frequently Asked Questions (FAQs)
Q1: What are the best controls for a 3X FLAG immunoprecipitation experiment?
A1: To ensure the specificity of your results, several controls are essential:
-
Negative Control Lysate: Use a lysate from cells that do not express the 3X FLAG-tagged protein (e.g., untransfected or empty vector-transfected cells).[5][12] This helps to identify proteins that bind non-specifically to the antibody or the beads.
-
Isotype Control Antibody: An irrelevant antibody of the same isotype can be used to determine the level of non-specific binding of antibodies to your cell lysate.[5]
-
"Tag-Only" Control: A control expressing only the 3X FLAG tag can be informative for identifying interactions that are specific to the tag itself and not your protein of interest.[12]
Q2: How can I avoid eluting the antibody heavy and light chains with my protein?
A2: The co-elution of antibody chains is a common issue when using denaturing elution methods like boiling in SDS-PAGE sample buffer.[5][6] To avoid this, use a competitive elution method with the this compound, which will specifically elute your tagged protein while the antibody remains bound to the beads.[2][4] Alternatively, acidic elution can be used, but it's crucial to immediately neutralize the eluate to preserve protein integrity.[16]
Q3: Can I reuse the anti-FLAG antibody beads?
A3: If you elute your protein using the gentle competitive elution with this compound, it is often possible to regenerate and reuse the beads.[14] However, if you use harsh elution methods like acidic buffers or boiling in SDS-PAGE sample buffer, the antibody on the beads will be denatured, and the beads cannot be reused. To regenerate the beads after competitive elution, they should be washed extensively with a low pH buffer (e.g., 0.1 M glycine HCl, pH 3.5) followed by re-equilibration with a neutral buffer like TBS.[14]
Q4: What is the difference between 1X FLAG and 3X FLAG tags?
A4: The 3X FLAG tag consists of three tandem repeats of the FLAG epitope.[4][18] This repetition generally leads to a higher affinity for the anti-FLAG M2 antibody, which can result in more efficient immunoprecipitation.[18][19] However, this higher affinity can also make the elution of the 3X FLAG-tagged protein more challenging, sometimes requiring higher concentrations of the competing this compound.[13][15] For simple detection by Western blot, a 1X FLAG tag is often sufficient.[18]
References
- 1. goldbio.com [goldbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein tags: Advantages and disadvantages | Proteintech Group [ptglab.com]
- 4. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. apexbt.com [apexbt.com]
- 10. huabio.com [huabio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research.fredhutch.org [research.fredhutch.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 19. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
3X FLAG Immunoprecipitation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 3X FLAG immunoprecipitation experiments, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background or non-specific binding in a 3X FLAG immunoprecipitation experiment?
High background in 3X FLAG immunoprecipitation can be attributed to several factors, primarily categorized as non-specific binding of proteins to the beads or the antibody. Key causes include:
-
Hydrophobic and Electrostatic Interactions: Proteins can non-specifically adhere to the agarose or magnetic bead matrix through hydrophobic or ionic interactions.[1]
-
Antibody Cross-Reactivity: The anti-FLAG antibody may cross-react with proteins other than the 3X FLAG-tagged protein of interest.
-
Insufficient Washing: Inadequate or insufficiently stringent washing steps can fail to remove weakly interacting, non-specific proteins.[2]
-
High Protein Concentration in Lysate: Overly concentrated cell lysates can increase the likelihood of non-specific protein binding.[2]
-
Inappropriate Lysis Buffer: The composition of the lysis buffer, particularly the type and concentration of detergents and salts, can influence non-specific binding. Harsh detergents like SDS can denature proteins, potentially exposing hydrophobic regions that can lead to non-specific interactions.[3]
-
Cellular Debris and Aggregates: Incomplete clarification of the cell lysate can result in the co-precipitation of protein aggregates and other cellular components.[4]
Q2: How can I reduce non-specific binding to the beads?
Minimizing non-specific binding to the beads is crucial for obtaining a clean immunoprecipitation. The following strategies are highly recommended:
-
Pre-clearing the Lysate: This is a critical step where the cell lysate is incubated with beads (without the anti-FLAG antibody) prior to the immunoprecipitation. This allows for the removal of proteins that have a natural affinity for the bead matrix itself.[5]
-
Blocking the Beads: Before adding the antibody, the beads can be incubated with a blocking agent, such as Bovine Serum Albumin (BSA), to saturate non-specific binding sites on the bead surface.[1]
-
Optimizing Wash Buffer Composition: Increasing the stringency of the wash buffer can help to disrupt weak, non-specific interactions. This can be achieved by increasing the salt concentration or adding a mild non-ionic detergent.[1][6]
-
Increasing the Number and Duration of Washes: Performing additional wash steps, typically 3-5 times, and increasing the incubation time for each wash can significantly reduce background.[2][7]
Q3: What is the optimal concentration of BSA for blocking, and what are other blocking agents I can use?
Bovine Serum Albumin (BSA) is a commonly used blocking agent. A concentration of 1-5% BSA in a suitable buffer like PBS is typically effective.[4] It's important to use high-quality, IgG-free BSA to prevent cross-reactivity with antibodies.
Other blocking agents that can be considered include:
-
Non-fat Dry Milk: A cost-effective alternative to BSA, typically used at a 1-5% concentration. However, it should be avoided when working with phosphoproteins due to the presence of casein, a phosphoprotein.[8]
-
Normal Serum: Serum from the same species as the secondary antibody host can be used, typically at a 5-10% concentration.
-
Purified Casein: A purified milk protein that can be used as an alternative to non-fat dry milk.[8]
Q4: How does salt concentration in the wash buffer affect non-specific binding?
Salt concentration is a critical parameter for optimizing the stringency of your washes.[9][10]
-
Low Salt Concentrations (e.g., <150 mM NaCl): May not be sufficient to disrupt non-specific electrostatic interactions, potentially leading to higher background.
-
Physiological Salt Concentrations (e.g., 150 mM NaCl): A good starting point for most applications.
-
High Salt Concentrations (e.g., up to 500 mM NaCl): Can effectively reduce non-specific ionic interactions, but caution is advised as very high salt concentrations may also disrupt the specific antibody-antigen interaction.[1][9]
The optimal salt concentration should be determined empirically for each specific protein interaction.
Q5: I am still getting non-specific bands even after optimizing my protocol. What else can I try?
If non-specific binding persists, consider the following advanced troubleshooting steps:
-
Antibody Titration: Using an excessive amount of the anti-FLAG antibody can lead to non-specific binding.[2][11] Titrate the antibody concentration to find the lowest amount that still efficiently pulls down your target protein.
-
Use of a Different Lysis Buffer: If you are using a harsh lysis buffer like RIPA, consider switching to a milder buffer containing non-ionic detergents like NP-40 or Triton X-100, which are less likely to denature proteins and expose non-specific binding sites.[3]
-
Isotype Control: Perform a control immunoprecipitation with a non-specific IgG antibody of the same isotype as your anti-FLAG antibody. This will help you to determine if the non-specific bands are due to the antibody itself.
-
Empty Vector Control: Transfecting cells with an empty vector and performing the immunoprecipitation can help identify proteins that bind non-specifically to the beads or antibody in the absence of your FLAG-tagged protein.[6]
Troubleshooting Guides
Issue 1: High Background of Non-Specific Bands
This is one of the most common problems in immunoprecipitation. The following table summarizes potential causes and solutions.
| Potential Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear the lysate with beads alone before adding the anti-FLAG antibody.[5] Block the beads with 1-5% BSA.[4] |
| Insufficient washing | Increase the number of wash steps to 4-6.[1] Increase the duration of each wash to 3-5 minutes.[7] Transfer the beads to a new tube for the final wash to avoid carryover.[12] |
| Inappropriate wash buffer | Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer.[1] Add a non-ionic detergent (e.g., 0.1-1.0% NP-40 or Triton X-100) to the wash buffer.[1] |
| Non-specific antibody binding | Reduce the concentration of the anti-FLAG antibody used for immunoprecipitation.[11] Use a high-quality, affinity-purified anti-FLAG antibody.[2] |
| High protein concentration | Reduce the total amount of cell lysate used for the immunoprecipitation.[2] |
| Contamination from lysate | Ensure the cell lysate is properly clarified by centrifugation to remove cellular debris and aggregates.[4] |
Issue 2: Low or No Yield of the 3X FLAG-Tagged Protein
If you are not successfully pulling down your protein of interest, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Low protein expression | Verify the expression of your 3X FLAG-tagged protein in the cell lysate by Western blot before proceeding with the IP.[5] |
| Inaccessible FLAG tag | The 3X FLAG tag may be buried within the protein's structure. Consider moving the tag to the other terminus of the protein or performing the IP under denaturing conditions (note: this will disrupt protein-protein interactions).[3] |
| Inefficient cell lysis | Optimize the lysis buffer to ensure complete cell disruption and protein solubilization. Consider sonication or other mechanical disruption methods.[5] |
| Suboptimal binding conditions | Ensure the incubation time for the antibody-lysate mixture is sufficient (e.g., 2-4 hours or overnight at 4°C).[3] Check the compatibility of your anti-FLAG antibody's host species and isotype with the Protein A/G beads if you are not using anti-FLAG conjugated beads.[3] |
| Inefficient elution | If using competitive elution with the 3X FLAG peptide, ensure the peptide concentration is sufficient.[13] If using acidic elution, ensure the pH is low enough to disrupt the antibody-antigen interaction.[14] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your 3X FLAG immunoprecipitation protocol.
Table 1: Recommended Concentrations of Blocking Agents
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS or TBS | Use IgG-free BSA.[4] |
| Non-fat Dry Milk | 1-5% (w/v) in PBS or TBS | Not recommended for phosphorylated protein detection.[8] |
| Normal Serum | 5-10% (v/v) in PBS or TBS | Use serum from the same species as the secondary antibody host. |
Table 2: Optimization of Wash Buffer Components
| Component | Concentration Range | Purpose |
| Salt (NaCl or KCl) | 150 mM - 500 mM | Reduces non-specific electrostatic interactions.[1][9] |
| Non-ionic Detergent (NP-40 or Triton X-100) | 0.1% - 1.0% (v/v) | Reduces non-specific hydrophobic interactions.[1] |
Table 3: Recommended Antibody and Bead Ratios (Example)
| Component | Amount | Notes |
| Anti-FLAG M2 Affinity Resin (50% slurry) | 20 µL | Per 1 mL of cleared lysate.[11] |
| Anti-FLAG Antibody | 1 µg | Per 500 µg of protein lysate.[1] |
| Protein A/G Beads (50% slurry) | 20-30 µL | For pre-clearing 1 mL of lysate.[11] |
Note: These are starting recommendations. Optimal ratios may vary depending on the specific antibody, beads, and protein of interest, and should be determined empirically.
Experimental Protocols
Detailed Protocol for 3X FLAG Immunoprecipitation
This protocol provides a general workflow for immunoprecipitating a 3X FLAG-tagged protein. Optimization of specific steps may be required.
1. Cell Lysis a. Wash cultured cells with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., 10 mM Tris-Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5% Nonidet P40) supplemented with fresh protease and phosphatase inhibitors.[11] c. Incubate on ice for 15-30 minutes with gentle rocking. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11] f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate (Highly Recommended) a. Add 20-30 µL of a 50% slurry of protein A/G beads to 1 mL of cleared lysate.[11] b. Incubate with gentle rotation for 30-60 minutes at 4°C.[11] c. Centrifuge at 1,000 x g for 5 minutes at 4°C.[11] d. Carefully transfer the supernatant to a new tube, avoiding the bead pellet.[11]
3. Immunoprecipitation a. Add the anti-FLAG M2 affinity resin (e.g., 20 µL of a 50% slurry) to the pre-cleared lysate.[11] b. Incubate with gentle rotation for 2 hours to overnight at 4°C.[11]
4. Washing a. Pellet the beads by centrifugation or using a magnetic rack. b. Carefully remove the supernatant. c. Add 1 mL of ice-cold wash buffer (e.g., lysis buffer with optimized salt and detergent concentrations) and resuspend the beads. d. Incubate for 3-5 minutes with gentle rotation. e. Repeat the wash steps 3 to 5 times.[11]
5. Elution
-
Competitive Elution (Native Conditions): i. Add this compound solution (e.g., 150 ng/µL in TBS) to the beads.[15] ii. Incubate for 30 minutes at 4°C with gentle shaking.[15] iii. Pellet the beads and carefully collect the supernatant containing the purified protein.[15]
-
Acidic Elution: i. Add 0.1 M glycine-HCl (pH 3.0-3.5) to the beads.[14] ii. Incubate for 5-10 minutes at room temperature with gentle agitation. iii. Pellet the beads and immediately transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Denaturing Elution: i. Add 1X SDS-PAGE sample buffer to the beads. ii. Boil for 5-10 minutes. iii. Pellet the beads and collect the supernatant for analysis by SDS-PAGE and Western blotting.
Visualizations
Caption: A generalized workflow for 3X FLAG immunoprecipitation.
References
- 1. Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 6. Immunoprecipitation of FLAG Fusion Proteins Using Monoclonal Antibody Affinity Gels [sigmaaldrich.com]
- 7. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 8. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Bovine Serum Albumin (BSA) Blocking Buffer [sigmaaldrich.com]
- 13. apexbt.com [apexbt.com]
- 14. 采用单克隆抗体亲和凝胶进行的FLAG融合蛋白免疫沉淀 [sigmaaldrich.com]
- 15. static1.squarespace.com [static1.squarespace.com]
Technical Support Center: Troubleshooting 3X FLAG Fusion Protein Elution
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the elution of 3X FLAG-tagged fusion proteins from anti-FLAG affinity resins.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for incomplete elution of my 3X FLAG fusion protein?
The most frequent cause of incomplete elution is suboptimal competitive elution conditions. This can be due to an insufficient concentration of the 3X FLAG peptide, an inadequate incubation time for the peptide to displace the fusion protein, or a suboptimal elution buffer composition.[1][2] It is also important to ensure you are using the this compound, as the 1X FLAG peptide will not efficiently elute a 3X FLAG-tagged protein.[3][4][5]
Q2: My protein is still bound to the resin after competitive elution. What should I do next?
If you have confirmed that your protein is bound to the resin and not eluting, you can try several optimization steps. These include increasing the concentration of the this compound, extending the incubation time, and performing sequential elutions.[1] Additionally, ensuring the elution buffer has a neutral pH and appropriate salt concentration (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) is crucial.[3][4][6]
Q3: Can the properties of my fusion protein affect its elution?
Yes, the specific characteristics of your protein can influence elution efficiency. A buried FLAG tag, for instance, may be inaccessible to the anti-FLAG antibody, leading to poor binding or elution.[2] Protein aggregation on the column can also physically trap the protein, preventing its release.[1] Furthermore, secondary interactions between your protein and the resin matrix can contribute to incomplete elution.
Q4: Are there alternative methods to elute my 3X FLAG fusion protein?
If competitive elution is not yielding satisfactory results, two common alternative methods are acidic elution and enzymatic cleavage.[1][5]
-
Acidic Elution: This method uses a low pH buffer, such as 0.1 M glycine-HCl at pH 3.5, to disrupt the antibody-tag interaction.[1][5] It is a rapid and often efficient method, but the low pH can denature the target protein. Immediate neutralization of the eluate is critical.[1]
-
Enzymatic Cleavage: The 3X FLAG tag contains an enterokinase recognition site.[1] This allows for on-column cleavage and elution of the target protein without the tag. This method is gentle but requires optimization of cleavage conditions.[1]
Q5: How can I regenerate and reuse the anti-FLAG affinity resin?
To regenerate the resin after competitive elution, it is recommended to wash the column with a low pH buffer, such as 0.1 M glycine-HCl, pH 3.5, to strip any remaining bound protein.[1][3] The column should then be immediately re-equilibrated with a neutral buffer like TBS.[1][3] It is important not to expose the resin to the acidic buffer for prolonged periods (no longer than 20 minutes).[3][7]
Troubleshooting Guide
Issue 1: Low or No Elution with this compound
This is a common issue that can often be resolved by optimizing the competitive elution protocol.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution |
| Insufficient Peptide Concentration | Increase the this compound concentration in the elution buffer. Start with 100-200 µg/mL and increase if necessary.[1] Some protocols suggest concentrations as high as 0.5 mg/mL.[3] |
| Short Incubation Time | Increase the incubation time of the elution buffer with the resin to allow for complete competition. An incubation of 30-60 minutes at 4°C with gentle agitation is a good starting point.[1] |
| Suboptimal Elution Buffer | Ensure the elution buffer is freshly prepared and has the correct pH (7.4) and salt concentration (150 mM NaCl).[3][4][6] |
| Protein Aggregation | Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the elution buffer to help prevent protein aggregation.[1] |
| Secondary Interactions | Modify the salt concentration in the elution buffer to disrupt potential ionic interactions between your protein and the resin. |
Issue 2: Protein Elutes with Low Purity
Contaminating proteins in the eluate are typically a result of non-specific binding to the resin.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number of wash steps (at least three times) and the volume of wash buffer (10-15 column volumes) to thoroughly remove non-specifically bound proteins.[1] |
| Wash Buffer Too Mild | Increase the stringency of the wash buffer by moderately increasing the salt concentration or adding a low concentration of a non-ionic detergent. |
| Protease Degradation | Always include a fresh protease inhibitor cocktail in your lysis buffer to prevent protein degradation.[2] |
| Excessive Resin | Using too much affinity resin can lead to increased non-specific binding. Reduce the amount of resin used for your immunoprecipitation.[2] |
Experimental Protocols
Protocol 1: Standard Competitive Elution with this compound
-
Binding: Incubate the clarified cell lysate containing the 3X FLAG fusion protein with equilibrated anti-FLAG M2 affinity gel for 1-2 hours or overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the resin three times with 10-15 column volumes of cold Tris-Buffered Saline (TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[1][3]
-
Elution:
-
Prepare the elution buffer by dissolving this compound in TBS to a final concentration of 100-200 µg/mL.[1]
-
Add 1-5 column volumes of the elution buffer to the resin.
-
Incubate for 30-60 minutes at 4°C with gentle shaking.[1]
-
Collect the eluate. For higher yields, this elution step can be repeated, and the eluates pooled.[1]
-
Protocol 2: Acidic Elution with Glycine-HCl
-
Binding and Washing: Follow the same binding and washing steps as described in Protocol 1.
-
Elution:
-
Neutralization: Immediately neutralize the eluate by adding a predetermined volume of a neutralization buffer (e.g., 1/10th volume of 1 M Tris-HCl, pH 8.0) to bring the pH to a neutral range.[1]
Visual Guides
Caption: Troubleshooting workflow for incomplete elution.
Caption: Mechanism of competitive elution.
References
Technical Support Center: 3X FLAG Western Blot Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background in 3X FLAG western blots.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in 3X FLAG western blots?
High background in western blotting can obscure the specific signal of your 3X FLAG-tagged protein.[1][2] The two main types of high background are a uniform haze across the entire blot and the appearance of distinct, non-specific bands.[2] Common causes include:
-
Insufficient Blocking: Incomplete blocking of the membrane allows for non-specific binding of primary and/or secondary antibodies.[1]
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to non-specific binding.
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies, contributing to background noise.
-
Contaminated Buffers: Bacterial growth or other contaminants in buffers can cause speckled or high background.
-
Membrane Issues: The choice of membrane (PVDF vs. nitrocellulose), improper handling (allowing it to dry out), or using expired membranes can increase background.[3]
-
Cross-reactivity: The 3X FLAG antibody may cross-react with other proteins in the lysate, or the secondary antibody may bind non-specifically.
Q2: How can I optimize my blocking step to reduce background?
Effective blocking is a critical first line of defense against high background.[1] Here are key optimization strategies:
-
Choice of Blocking Agent: The most common blocking agents are non-fat dry milk and bovine serum albumin (BSA). The choice between them can significantly impact your results. If you are detecting phosphorylated proteins, BSA is preferred as milk contains phosphoproteins that can interfere with detection.[4]
-
Concentration and Incubation Time: Typically, a 3-5% solution of the blocking agent is used.[4] Incubation is usually for 1 hour at room temperature or overnight at 4°C with gentle agitation.[3] If background persists, you can try increasing the concentration or the incubation time.
-
Freshness of Blocking Solution: Always use freshly prepared blocking solutions, as bacterial growth in old buffers can contribute to background.[3]
Comparison of Common Blocking Agents
| Blocking Agent | Concentration | Advantages | Disadvantages | Recommended Use Cases |
| Non-fat Dry Milk | 3-5% in TBST | Inexpensive and effective for most general western blots.[4][5] | Contains phosphoproteins (casein) and biotin, which can interfere with phospho-specific antibody detection and avidin-biotin systems.[5][6] Can sometimes mask certain epitopes. | General detection of non-phosphorylated 3X FLAG-tagged proteins. |
| Bovine Serum Albumin (BSA) | 3-5% in TBST | Preferred for detecting phosphorylated proteins as it is free of phosphoproteins.[4][5] Generally provides a lower background than milk. | More expensive than milk. Some antibodies may have lower signal in BSA. | Detection of phosphorylated 3X FLAG-tagged proteins or when using avidin-biotin detection systems. |
| Fish Gelatin | 0.5-5% in TBST | Does not contain mammalian proteins, reducing cross-reactivity with mammalian-derived antibodies. | Can be less effective at blocking than milk or BSA for some antibody-antigen pairs. | When using mammalian-derived antibodies that show cross-reactivity with milk or BSA. |
| Commercial/Synthetic Blockers | Varies | Often protein-free, reducing the chance of cross-reactivity. Can provide very low background. | Generally more expensive. | For highly sensitive detection methods or when other blockers fail. |
Q3: What is the optimal concentration for my primary and secondary antibodies?
Using the correct antibody concentration is crucial for achieving a good signal-to-noise ratio.
-
Primary Antibody: The manufacturer's datasheet is a good starting point for the recommended dilution. However, the optimal dilution should be determined empirically through a dilution series (e.g., 1:1000, 1:2500, 1:5000).[7] A higher than optimal concentration is a common cause of high background and non-specific bands.
-
Secondary Antibody: Similarly, the secondary antibody concentration should be optimized. A common dilution range is 1:5,000 to 1:20,000, but this can vary.[8] To check for non-specific binding of the secondary antibody, you can run a control blot where the primary antibody is omitted.
Antibody Dilution Troubleshooting
| Issue | Possible Cause | Recommended Action |
| High Background (Uniform) | Primary and/or secondary antibody concentration is too high. | Perform a dot blot or a western blot with a dilution series of your antibodies to determine the optimal concentration that gives a strong specific signal with low background.[9] |
| Non-specific Bands | Primary antibody concentration is too high or the antibody has cross-reactivity. | Increase the dilution of the primary antibody. Ensure your blocking and washing steps are stringent. If non-specific bands persist, consider using a different anti-FLAG antibody clone. |
| Weak or No Signal | Antibody concentration is too low. | Decrease the dilution of your primary and/or secondary antibody. Ensure the antibodies are not expired and have been stored correctly. |
Q4: How can I improve my washing steps to minimize background?
Thorough washing is essential to remove unbound antibodies.
-
Increase Wash Duration and Volume: Instead of short washes, perform at least three washes of 5-10 minutes each with a sufficient volume of wash buffer to completely submerge the membrane.
-
Add Detergent: Including a detergent like Tween 20 in your wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween 20) is standard practice to help reduce non-specific binding.
-
Increase Number of Washes: If background remains high, you can increase the number of washes to four or five.
Wash Buffer Recommendations
| Component | Concentration | Purpose |
| Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS) | 1X | Provides a stable pH and ionic strength. |
| Tween 20 | 0.05% - 0.2% | A non-ionic detergent that helps to disrupt non-specific binding. The optimal concentration may need to be determined empirically.[10] |
Detailed Experimental Protocol: Reducing Background in 3X FLAG Western Blots
This protocol provides a detailed methodology with an emphasis on steps critical for minimizing background.
1. Sample Preparation and Electrophoresis
-
Prepare cell or tissue lysates in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Run the gel according to standard procedures to achieve good separation of proteins.
2. Protein Transfer
-
Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane.
-
Ensure complete removal of air bubbles between the gel and the membrane.
-
Transfer according to standard protocols (wet, semi-dry, or dry transfer systems).
3. Blocking (Critical Step)
-
After transfer, immediately place the membrane in a clean container with an adequate volume of blocking buffer to ensure the membrane is fully submerged.
-
Recommended Blocking Buffer: 5% (w/v) non-fat dry milk or 5% (w/v) BSA in 1X TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate for at least 1 hour at room temperature or overnight at 4°C with constant, gentle agitation.
4. Primary Antibody Incubation
-
Dilute the anti-3X FLAG primary antibody in fresh blocking buffer. Start with the manufacturer's recommended dilution and optimize as needed.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
5. Washing
-
Remove the primary antibody solution.
-
Wash the membrane three times for 10 minutes each with 1X TBST. Use a generous volume of wash buffer.
6. Secondary Antibody Incubation
-
Dilute the HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) in fresh blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
7. Final Washes
-
Remove the secondary antibody solution.
-
Wash the membrane at least three times for 10 minutes each with 1X TBST. An additional one or two washes can further reduce background.
8. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a CCD camera-based imager or X-ray film. Be mindful of the exposure time; overexposure can lead to high background.
Visualizing the Workflow and a Relevant Signaling Pathway
Experimental Workflow for 3X FLAG Western Blot
Caption: A streamlined workflow for a 3X FLAG western blot, highlighting critical steps for background reduction.
Example Signaling Pathway: MAPK/ERK Pathway
Many studies use epitope-tagged proteins to investigate their role in signaling pathways. Here is a simplified diagram of the MAPK/ERK pathway, where a 3X FLAG-tagged protein of interest (e.g., a specific kinase or transcription factor) could be studied.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common context for studying 3X FLAG-tagged proteins.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Considerations When Using Epitope Tags | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western blot blocking: Best practices | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. "Testing Different Blocking Buffers and Concentration Effects on Signal" by Jerod Sharp and Shelby Harris [digitalcommons.jsu.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
effect of 3X FLAG tag on protein expression and solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with 3X FLAG-tagged protein expression and solubility.
Frequently Asked Questions (FAQs)
Q1: What is the 3X FLAG tag and why is it used?
The 3X FLAG tag is a small, hydrophilic epitope tag consisting of three tandem repeats of the FLAG sequence (DYKDDDDK), totaling 22 amino acids.[1] It is fused to a protein of interest to facilitate its detection, purification, and study.[2] Because it is small and hydrophilic, it is less likely to interfere with protein function, folding, or solubility compared to larger tags.[1][2] The triple repeat format enhances detection sensitivity by up to 200 times compared to a single FLAG tag, making it ideal for proteins with low expression levels.[1][2]
Q2: My 3X FLAG-tagged protein expression is very low. What are the common causes?
Low expression can stem from several factors:
-
Codon Bias: The codons in your 3X FLAG-gene fusion construct may not be optimal for your expression system (e.g., mammalian cells, E. coli). This can hinder translation efficiency.[3]
-
Protein Instability: The addition of the tag, although generally benign, might destabilize certain proteins, leading to rapid degradation by cellular proteases.[4]
-
Promoter Issues: The promoter driving the expression in your vector might be weak or inappropriate for your chosen cell line.[4]
-
Incorrect Vector Construction: Errors during cloning, such as a frameshift mutation or a missing start/stop codon, can prevent proper protein expression.[5]
Q3: My 3X FLAG-tagged protein is insoluble and forms inclusion bodies. How can I fix this?
Insolubility is a common challenge in recombinant protein expression. Here are some strategies to improve solubility:
-
Lower Expression Temperature: Reducing the temperature (e.g., from 37°C to 18-25°C) after inducing expression in bacterial systems can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.
-
Change Tag Position: The location of the tag (N-terminus vs. C-terminus) can impact protein folding. If your protein has a critical N-terminal signal peptide or functional domain, a C-terminal tag is preferable, and vice versa.[6][7] It is often best to test both configurations.[8]
-
Optimize Lysis Buffer: The composition of the lysis buffer is critical. Including detergents (e.g., Triton X-100, NP-40) can help solubilize proteins. For difficult proteins, stronger buffers like RIPA may be necessary.[9][10]
-
Use a Solubility-Enhancing Tag: For proteins that remain insoluble, consider co-expressing with or fusing to a larger solubility-enhancing tag like GST (Glutathione S-transferase) or MBP (Maltose-binding protein) in addition to the 3X FLAG tag.[11][12]
Q4: Does the position of the 3X FLAG tag (N-terminus vs. C-terminus) matter?
Yes, the position can be critical. An N-terminal tag might interfere with signal peptides that direct the protein to specific cellular locations, while a C-terminal tag could disrupt domains important for protein function or interaction.[7][8] The optimal position is protein-dependent and often requires empirical testing.[8][13] If a protein's function or localization is known to depend on a specific terminus, place the tag on the opposite end.
Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Protein Expression
If you observe a weak or absent signal on a Western blot for your 3X FLAG-tagged protein, follow this guide.
Step 1: Verify the Plasmid Construct
-
Action: Sequence your entire expression vector to confirm the 3X FLAG tag is in-frame with your gene of interest, and that the start codon, stop codon, and promoter sequences are correct.[5]
-
Rationale: Cloning errors are a frequent source of expression failure.
Step 2: Optimize Expression Conditions
-
Action: If using an inducible system (e.g., IPTG in E. coli), test a range of inducer concentrations and induction times. For mammalian cells, ensure transfection efficiency is high by using a positive control like GFP.
-
Rationale: Suboptimal induction or low transfection efficiency can lead to poor protein yield.
Step 3: Perform a Positive Control Western Blot
-
Action: Use a commercially available 3X FLAG-tagged protein or a lysate from cells known to express a 3X FLAG protein as a positive control.
-
Rationale: This step confirms that your anti-FLAG antibody and Western blot protocol are working correctly.
Step 4: Check for Protein Degradation
-
Action: Add a protease inhibitor cocktail to your lysis buffer immediately before use.[14]
-
Rationale: Proteins can be rapidly degraded by proteases released during cell lysis.
Troubleshooting Workflow for Low Expression
A flowchart for diagnosing and resolving low expression of 3X FLAG-tagged proteins.
Guide 2: Improving Protein Solubility
If your protein is found primarily in the insoluble fraction after cell lysis, use this guide.
Step 1: Perform a Solubility Assay
-
Action: Lyse your cells and separate the lysate into soluble (supernatant) and insoluble (pellet) fractions by centrifugation. Analyze both fractions by Western blot.
-
Rationale: This quantifies the extent of the solubility problem and provides a baseline for optimization experiments.
Step 2: Modify Expression and Lysis Conditions
-
Action: Systematically test different conditions. Lower the post-induction temperature, try different lysis buffers with varying detergents and salt concentrations, and consider sonication to aid lysis.[9][14]
-
Rationale: Temperature and buffer composition are key factors influencing protein folding and aggregation.[12]
Step 3: Re-Clone with Different Tag Placement
-
Action: If solubility does not improve, re-clone your gene to move the 3X FLAG tag to the opposite terminus.
-
Rationale: Altering the tag position can sometimes resolve folding issues that lead to insolubility.[8]
Quantitative Data: Effect of Conditions on Solubility
The following table shows example data from a solubility optimization experiment for a hypothetical 3X FLAG-tagged protein.
| Condition | Total Expression (Relative Units) | Soluble Fraction (%) | Insoluble Fraction (%) |
| 37°C, Standard Lysis Buffer | 100 | 15% | 85% |
| 18°C , Standard Lysis Buffer | 80 | 45% | 55% |
| 18°C, Lysis Buffer + 1% Triton X-100 | 85 | 60% | 40% |
| 18°C, C-Terminal Tag | 90 | 75% | 25% |
This table illustrates how lowering temperature, adding detergent, and changing tag position can significantly increase the percentage of soluble protein.
Experimental Protocols
Protocol 1: Protein Solubility Assay
This protocol allows for the separation and analysis of soluble and insoluble protein fractions.
-
Cell Harvest: Pellet cells expressing your 3X FLAG-tagged protein by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Lysis: Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, plus protease inhibitors).[15]
-
Homogenization: Incubate on ice for 30 minutes with occasional vortexing, or sonicate to ensure complete lysis.[9][15]
-
Initial Sample: Take a 50 µL aliquot of the total cell lysate. This is your "Total" fraction.
-
Centrifugation: Centrifuge the remaining lysate at high speed (e.g., 14,000 x g for 20 min at 4°C) to separate the soluble and insoluble components.[15]
-
Fraction Collection:
-
Carefully collect the supernatant. This is the "Soluble" fraction.
-
Wash the pellet with 1 mL of lysis buffer, centrifuge again, and discard the supernatant. Resuspend the pellet in a volume of lysis buffer equal to the soluble fraction. This is the "Insoluble" fraction.
-
-
Analysis: Mix the "Total," "Soluble," and "Insoluble" fractions with SDS-PAGE loading buffer. Analyze equal volumes of each fraction by SDS-PAGE and Western blot using an anti-FLAG antibody.
Workflow for Protein Solubility Assay
A diagram illustrating the key steps in separating and analyzing protein fractions.
Protocol 2: Lysis Buffer Composition
Choosing the right lysis buffer is crucial for maximizing protein yield and solubility.[14]
Standard Non-Denaturing Lysis Buffer (for Immunoprecipitation):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100 or NP-40
-
Protease Inhibitor Cocktail (add fresh)
-
Use for applications where protein native structure is important.[15]
RIPA Buffer (Radioimmunoprecipitation Assay - More Stringent):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Protease Inhibitor Cocktail (add fresh)
-
Use for hard-to-solubilize proteins, such as those in the nucleus or mitochondria.[10]
Always prepare buffers at the temperature you will use them, as the pH of Tris is temperature-dependent.[14] Additives like glycerol (for stabilization) or reducing agents like DTT (to prevent oxidation) can also be included based on your protein's needs.[14]
References
- 1. 3xFLAG® System Expression Vectors for Ultra-Sens [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. preference of N/C terminus for tagging - Protein Expression and Purification [protocol-online.org]
- 8. N-terminal vs C-terminal FLAG-tagged HTT – openlabnotebooks.org [openlabnotebooks.org]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. Choosing The Right Lysis Buffer | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. goldbio.com [goldbio.com]
- 12. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 13. FLAG Tag: Definition, Overview, & Applications [excedr.com]
- 14. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Anti-FLAG Affinity Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing anti-FLAG affinity columns.
Frequently Asked Questions (FAQs)
Q1: How do I regenerate my anti-FLAG affinity column after elution?
To regenerate your anti-FLAG affinity column, a common and effective method is to use a low pH glycine buffer to strip any remaining bound protein and the FLAG peptide used for elution. The column should then be immediately re-equilibrated to a neutral pH to preserve the integrity of the antibody.[1][2][3][4][5][6]
Q2: What is the recommended regeneration buffer and procedure?
The standard regeneration buffer is 0.1 M Glycine-HCl, pH 3.5.[1][2][3][4][5][7][8] The general procedure involves washing the column with 3 column volumes of this buffer. It is critical to not expose the column to the low pH buffer for more than 20 minutes to prevent denaturation of the immobilized antibody.[1][3][7] Following the acid wash, the column must be immediately re-equilibrated with a neutral buffer like Tris-Buffered Saline (TBS) until the pH of the effluent returns to neutral.[1][2][3][5][7][8]
Q3: How many times can I regenerate and reuse my anti-FLAG affinity column?
The number of times an anti-FLAG column can be reused depends on the nature of the sample being purified.
-
For relatively clean samples, such as E. coli periplasmic extracts, the column may be reused up to 20 times.[7][8]
-
When purifying from cruder samples like crude cell extracts, the column can typically be reused about 3 times before a noticeable decrease in binding capacity is observed.[2][7][9]
Q4: What should I do if my column gets clogged?
Column clogging is often caused by cellular debris, particulate matter, or high viscosity samples containing DNA or RNA.[1][4] To prevent clogging, it is essential to clarify your sample by centrifugation or filtration before loading it onto the column.[3][7][10] For viscous samples, treatment with an endonuclease like Benzonase® can help reduce viscosity by digesting nucleic acids.[1]
Q5: My protein yield is low after elution. What could be the cause?
Low protein yield can be due to several factors. Ensure that your protein has bound efficiently to the resin before elution by checking the flow-through for your target protein.[11] If the protein is still bound to the beads after elution, the elution conditions may be suboptimal. Consider increasing the concentration of the 3X FLAG peptide or the incubation time.[11] Alternatively, for some proteins, a low pH elution using 0.1 M glycine-HCl, pH 3.0-3.5, might be more effective, but the eluate must be neutralized immediately.[7][11]
Troubleshooting Guide
This guide addresses common issues encountered during the regeneration and reuse of anti-FLAG affinity columns.
| Problem | Possible Cause | Solution |
| Reduced Binding Capacity | Antibody denaturation due to prolonged exposure to low pH. | Do not exceed 20 minutes of exposure to the 0.1 M glycine-HCl, pH 3.5 regeneration buffer.[1][3][7] |
| Incomplete re-equilibration to neutral pH. | Ensure the column is thoroughly washed with TBS until the effluent pH is neutral before reuse.[1][2][3][5][7][8] | |
| Fouling of the resin by precipitated proteins or lipids. | Clean the column according to the manufacturer's instructions. Ensure samples are properly clarified before loading.[10] | |
| Column Clogging | Particulate matter in the sample. | Centrifuge (10,000-20,000 x g for 15 minutes) or filter (0.22 or 0.45 µm) the lysate before loading.[1][3][6][7][10] |
| High sample viscosity due to nucleic acids. | Treat the lysate with an endonuclease (e.g., Benzonase®) to digest DNA and RNA.[1] | |
| Low Protein Recovery | Inefficient elution. | Increase the concentration of the this compound (e.g., from 100 µg/mL to 500 µg/mL) or perform multiple, sequential elutions.[11] |
| Protein precipitation during low pH elution. | Immediately neutralize the eluted fractions with a buffer such as 1 M Tris-HCl, pH 8.0.[7][10] | |
| Protein degradation. | Perform purification at 2-8 °C and add a protease inhibitor cocktail to your buffers.[1][4][6] |
Experimental Protocol: Regeneration of Anti-FLAG Affinity Column
This protocol outlines the standard procedure for regenerating an anti-FLAG affinity column after elution.
Materials:
-
Regeneration Buffer: 0.1 M Glycine-HCl, pH 3.5
-
Re-equilibration Buffer: Tris-Buffered Saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
pH indicator strips or pH meter
Procedure:
-
Wash with Regeneration Buffer: After completing the elution of your FLAG-tagged protein, wash the column with 3 column volumes (CVs) of Regeneration Buffer (0.1 M Glycine-HCl, pH 3.5).[1][2] Allow the buffer to flow through the column under gravity.
-
Incubation (Optional but not recommended for extended periods): Do not leave the column in the glycine-HCl solution for longer than 20 minutes.[1][3][7]
-
Immediate Re-equilibration: Immediately after the regeneration wash, wash the column with at least 5-10 CVs of Re-equilibration Buffer (TBS, pH 7.4).[2][4]
-
Confirm Neutral pH: Check the pH of the column effluent using a pH indicator strip or a pH meter to ensure it has returned to neutral (pH ~7.4). Continue washing with TBS if the pH is still acidic.
-
Storage: For short-term storage, the column can be stored in TBS containing 0.02% sodium azide at 2-8 °C.[3][7] For long-term storage, wash the column with 10 CVs of TBS containing 50% glycerol and 0.02% sodium azide and store at -20 °C.[1][2]
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.igem.org [static.igem.org]
- 3. research.fredhutch.org [research.fredhutch.org]
- 4. utminers.utep.edu [utminers.utep.edu]
- 5. scribd.com [scribd.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. rckdwebimagesa.blob.core.windows.net [rckdwebimagesa.blob.core.windows.net]
- 10. Affinity Chromatography Troubleshooting [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 3X FLAG Immunoprecipitation for Mass Spectrometry
Welcome to the technical support center for 3X FLAG immunoprecipitation (IP) followed by mass spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for successful experiments. High background is a frequent challenge in IP-MS, and this resource offers detailed solutions in a question-and-answer format to help you achieve clean and reliable results.
Troubleshooting Guide: High Background in 3X FLAG IP-MS
High background in your 3X FLAG IP-MS experiments can obscure true protein-protein interactions and lead to false positives. Below are common issues and their solutions.
Issue 1: I see many non-specific proteins in my negative control (e.g., empty vector or IgG control).
-
Potential Cause: Proteins from the cell lysate are binding non-specifically to the immunoprecipitation beads (e.g., agarose or magnetic beads).[1]
-
Solution: Pre-clearing the Lysate. Before adding the anti-FLAG antibody, incubate your cell lysate with beads alone for 30-60 minutes at 4°C.[1] This step will capture proteins that have an affinity for the beads themselves. After incubation, centrifuge to pellet the beads and transfer the supernatant (your pre-cleared lysate) to a new tube for the actual immunoprecipitation.
-
Potential Cause: The anti-FLAG antibody is cross-reacting with other cellular proteins.
-
Solution: Use a High-Quality Monoclonal Antibody and Titrate. Ensure you are using a highly specific, affinity-purified monoclonal anti-FLAG antibody.[1] Additionally, titrate the amount of antibody used to find the lowest concentration that efficiently pulls down your target protein without increasing background.[1][2]
-
Potential Cause: Inadequate washing of the beads after immunoprecipitation.
-
Solution: Optimize Wash Buffers. Increase the stringency of your wash buffers to disrupt weak, non-specific interactions.[3][4] This can be achieved by:
Issue 2: My mass spectrometry results are dominated by keratin peaks.
-
Potential Cause: Keratin contamination from skin, hair, dust, and lab consumables is a very common problem in sensitive mass spectrometry experiments.[5][6][7]
-
Solution: Implement "Keratin-Free" Handling Practices.
-
Always wear non-latex gloves, a clean lab coat, and consider using a hairnet.[6][8]
-
Work in a laminar flow hood if possible.[5]
-
Wipe down all surfaces and equipment with 70% ethanol before use.[5][8]
-
Use new, clean plasticware and filter pipette tips.[7] Avoid using autoclaved plastics as they can be a source of contamination.[7]
-
Prepare buffers with high-purity water and reagents, and filter them before use.[6]
-
Issue 3: I observe a high number of background proteins even with a pre-clearing step and stringent washes.
-
Potential Cause: The lysis buffer composition is not optimized, leading to the release of non-specific "sticky" proteins or protein aggregation.
-
Solution: Optimize Lysis Buffer and Lysate Preparation.
-
Ensure your lysis buffer contains an appropriate concentration of non-ionic detergents (e.g., 0.05% NP-40 or Triton X-100) to solubilize proteins effectively without disrupting specific interactions.[9][10]
-
Always add fresh protease and phosphatase inhibitor cocktails to your lysis buffer to prevent protein degradation.[1][11]
-
Clarify your cell lysate by high-speed centrifugation (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet insoluble cellular debris and aggregates before starting the IP.[11][12]
-
-
Potential Cause: Too much starting material is being used, overwhelming the system.
-
Solution: Optimize Protein Concentration. Reduce the total amount of cell lysate used for the IP. A typical range is 100-500 µg of total protein.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a 3X FLAG IP-MS experiment?
A1: To ensure the specificity of your results, the following controls are crucial:
-
Negative Control Lysate: Lysate from cells that do not express the 3X FLAG-tagged protein (e.g., transfected with an empty vector or untransfected parental cells). This control helps identify proteins that bind non-specifically to the anti-FLAG antibody or the beads.[11]
-
Isotype Control Antibody: An antibody of the same isotype (e.g., mouse IgG1) as your anti-FLAG antibody, but with no specificity for any protein in your lysate. This control helps to identify proteins that bind non-specifically to immunoglobulins.
-
Beads Only Control: Performing the IP with beads alone (no antibody) to identify proteins that bind directly to the bead matrix.
Q2: Should I use agarose or magnetic beads for my 3X FLAG IP-MS?
A2: Both bead types can be effective. Magnetic beads often offer lower background and easier handling, especially for high-throughput applications, and may not require a pre-clearing step.[13] Agarose beads are a more traditional and cost-effective option but may have higher non-specific binding, often necessitating a pre-clearing step.[14]
Q3: How can I elute my 3X FLAG-tagged protein and its interactors for MS analysis?
A3: For mass spectrometry, it is best to use a method that results in a clean eluate with minimal antibody contamination.
-
Competitive Elution with 3X FLAG Peptide: This is the most common and gentle elution method.[12][15] Incubating the beads with a solution containing a high concentration of this compound will displace the 3X FLAG-tagged protein complex. This method avoids the co-elution of antibody heavy and light chains, which can interfere with MS analysis.
-
On-Bead Digestion: After washing the beads, you can directly perform proteolytic digestion (e.g., with trypsin) on the beads. This method also avoids antibody contamination in the final sample sent for MS analysis.
Quantitative Data Summary
The following table provides recommended starting concentrations and conditions for key reagents in a 3X FLAG IP experiment. Optimization may be required for your specific protein of interest and cell type.
| Parameter | Recommended Range | Notes |
| Cell Lysate | 100 - 500 µg total protein | Using too much lysate can increase non-specific binding.[1][2] |
| Anti-FLAG Antibody | 1 - 5 µg per IP | Titrate to find the optimal concentration. |
| Bead Slurry | 20 - 40 µL of 50% slurry | Refer to the manufacturer's instructions for binding capacity. |
| Wash Buffer Salt (NaCl) | 150 mM - 1 M | Higher salt concentrations increase stringency.[3] |
| Wash Buffer Detergent | 0.05% - 1% Non-ionic (e.g., NP-40, Tween-20) | Helps to reduce non-specific hydrophobic interactions.[9][10] |
| This compound Elution | 100 - 500 µg/mL | Higher concentrations may be needed for high-affinity interactions.[15] |
Detailed Experimental Protocol: 3X FLAG Immunoprecipitation
This protocol is a general guideline for the immunoprecipitation of a 3X FLAG-tagged protein from mammalian cells for subsequent mass spectrometry analysis.
Materials:
-
Cells expressing the 3X FLAG-tagged protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, supplemented with fresh protease and phosphatase inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 1 mM EDTA, 0.05% Tween-20.
-
Elution Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, containing 150 µg/mL this compound.[16]
-
Anti-FLAG M2 Affinity Gel (e.g., magnetic or agarose beads).
-
Pre-clearing beads (Protein A/G beads without antibody).
Procedure:
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of a 50% slurry of Protein A/G beads to 500 µg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Add the recommended amount of anti-FLAG antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add 30 µL of a 50% slurry of equilibrated anti-FLAG M2 affinity gel to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, gently resuspend the beads and rotate for 5 minutes at 4°C before pelleting.
-
-
Elution:
-
After the final wash, carefully remove all residual wash buffer.
-
Resuspend the washed beads in 50-100 µL of Elution Buffer.
-
Incubate for 30-60 minutes at 4°C with gentle agitation.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).
-
Carefully collect the supernatant containing the eluted protein complexes. This sample is now ready for preparation for mass spectrometry.
-
Visualizations
Caption: Troubleshooting workflow for high background in 3X FLAG IP-MS.
Caption: Standard experimental workflow for 3X FLAG IP-MS.
References
- 1. Dealing with high background in IP | Abcam [abcam.com]
- 2. studylib.net [studylib.net]
- 3. sinobiological.com [sinobiological.com]
- 4. benchchem.com [benchchem.com]
- 5. med.unc.edu [med.unc.edu]
- 6. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 7. 12 Tips for Preparing Non-Covalent Protein Complexes for Mass Spectrometry Analysis | Technology Networks [technologynetworks.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Immunoprecipitation of FLAG Fusion Proteins Using Monoclonal Antibody Affinity Gels [sigmaaldrich.com]
- 13. Immunoprecipitation Tips and Tricks | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: 1X FLAG vs. 3X FLAG Tags for Protein Expression and Purification
For researchers in the fields of molecular biology, drug discovery, and proteomics, the choice of an appropriate epitope tag is a critical decision that can significantly impact the success of protein expression, detection, and purification experiments. The FLAG® tag system, based on the short, hydrophilic DYKDDDDK peptide sequence, is a widely used and well-established tool.[1] A common question researchers face is whether to use the standard 1X FLAG tag or the enhanced 3X FLAG tag. This guide provides a comprehensive, data-driven comparison of 1X FLAG and 3X FLAG tags to assist in making an informed decision for your specific research needs.
Key Characteristics at a Glance
The primary difference between the 1X and 3X FLAG tags lies in their composition, which in turn affects their physical and chemical properties. The 3X FLAG tag consists of three tandem repeats of the FLAG epitope, resulting in a larger and more charged tag.
| Feature | 1X FLAG Tag | 3X FLAG Tag |
| Amino Acid Sequence | DYKDDDDK | MDYKDHDGDYKDHDIDYKDDDDK |
| Number of Amino Acids | 8 | 22 |
| Molecular Weight | ~1.01 kDa | ~2.73 kDa |
| Total Charged Residues | 7 (5 negative, 2 positive) | 15 (11 negative, 4 positive) |
| Theoretical Isoelectric Point (pI) | 3.97 | 3.97 |
Performance Comparison: Sensitivity, Yield, and Potential Interference
The decision to use a 1X or 3X FLAG tag often comes down to a trade-off between detection sensitivity and the potential for the tag to interfere with the protein of interest.
| Application | 1X FLAG Tag | 3X FLAG Tag | Quantitative Comparison |
| Protein Expression | Generally considered to have a lower potential for interfering with protein folding and function due to its smaller size. | The larger size and higher charge may potentially impact protein expression levels and solubility in some cases. | Protein expression levels can be protein-dependent. It is advisable to test both tags if expression levels are a concern. |
| Detection Sensitivity (Western Blot) | Sufficient for detecting moderately to highly expressed proteins.[1] | Significantly higher sensitivity, allowing for the detection of low-abundance proteins.[2] | Detection of 3X FLAG-tagged proteins can be up to 200 times more sensitive than 1X FLAG-tagged proteins.[3] |
| Immunoprecipitation (IP) Efficiency | Effective for IP, but may have lower binding affinity compared to 3X FLAG. | Higher affinity for anti-FLAG antibodies, leading to more efficient immunoprecipitation, especially for low-abundance proteins or when capturing protein complexes.[1][4][5] | The triple epitope of the 3X FLAG tag provides a significant advantage in immunoprecipitation efficiency.[4][6] |
| Protein Purification Yield | Can be used for affinity purification, with yields being protein and expression system dependent. | Often preferred for higher yield affinity purification due to its stronger binding to the affinity resin.[1] | While specific yields vary, the higher affinity of the 3X FLAG tag generally leads to higher recovery of the target protein. |
Experimental Protocols
To provide a framework for comparing the performance of 1X and 3X FLAG tags, the following experimental protocols are provided.
Experimental Workflow for Comparing 1X and 3X FLAG Tags
Caption: Workflow for comparing 1X and 3X FLAG-tagged proteins.
Protocol 1: Comparison of Protein Expression and Detection Sensitivity by Western Blot
-
Cloning and Transfection:
-
Clone the gene of interest (GOI) into two separate mammalian expression vectors, one containing an N-terminal 1X FLAG tag and the other an N-terminal 3X FLAG tag.
-
Transfect mammalian cells (e.g., HEK293T) with equal amounts of each plasmid. Include a mock-transfected control.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare serial dilutions of the cell lysates (e.g., 20 µg, 10 µg, 5 µg, 2.5 µg) in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-FLAG antibody (e.g., M2 clone) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometric analysis to quantify the band intensities for each tag at different lysate concentrations.
-
Protocol 2: Comparison of Immunoprecipitation Efficiency
-
Lysate Preparation:
-
Prepare cell lysates from cells expressing 1X FLAG-tagged and 3X FLAG-tagged proteins as described above.
-
-
Immunoprecipitation:
-
Incubate 500 µg of each cell lysate with anti-FLAG M2 affinity gel (e.g., agarose beads) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with ice-cold wash buffer (e.g., TBS).
-
-
Elution:
-
Elute the bound proteins by competing with 3X FLAG peptide (150 ng/µL) for 30 minutes at 4°C.[1]
-
Alternatively, elute with a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.5) and immediately neutralize the eluate.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and silver staining or Western blotting with an anti-FLAG antibody to compare the amount of protein immunoprecipitated.
-
Caption: Workflow for a FLAG-tag immunoprecipitation experiment.
Recommendations: Choosing the Right Tag
The choice between a 1X and 3X FLAG tag should be guided by the specific requirements of your experiment.
-
Choose 1X FLAG when:
-
You are working with a protein that is known to be sensitive to large tags.
-
The protein is expressed at moderate to high levels.
-
Minimizing any potential interference with protein function is the highest priority.[7]
-
Routine detection by Western blot is sufficient.
-
-
Choose 3X FLAG when:
-
The protein of interest is expressed at low levels.[2]
-
High sensitivity in Western blotting or immunofluorescence is required.[7]
-
You need to perform highly efficient immunoprecipitations, for example, for identifying protein-protein interactions.[1][4]
-
Maximizing the yield of purified protein is a primary goal.[1]
-
Conclusion
Both 1X and 3X FLAG tags are powerful tools for protein research. The 1X FLAG tag offers a smaller, potentially less intrusive option for routine applications. The 3X FLAG tag provides a significant enhancement in sensitivity and binding affinity, making it the superior choice for challenging applications involving low-abundance proteins or requiring high-efficiency purification and immunoprecipitation. By carefully considering the experimental goals and the nature of the protein of interest, researchers can select the optimal FLAG tag to ensure reliable and robust results.
References
- 1. researchgate.net [researchgate.net]
- 2. 用于超灵敏检测重组蛋白的3xFLAG®系统表达载体 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The high performance of 3XFLAG for target purification of a bioactive metabolite: a tag combined with a highly effective linker structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 3X FLAG-Tagged Protein Expression by Western Blot
For researchers, scientists, and drug development professionals, the accurate detection and validation of recombinant protein expression is a critical step in experimental workflows. The 3X FLAG epitope tag (MDYKDHDGDYKDHDIDYKDDDDK) has become a widely adopted tool for this purpose, offering enhanced sensitivity in detection compared to its single FLAG counterpart. This guide provides an objective comparison of commercially available anti-FLAG antibodies for the validation of 3X FLAG-tagged protein expression by Western blot, supported by experimental protocols and data.
The 3X FLAG Advantage: Enhanced Detection Sensitivity
The primary advantage of the 3X FLAG tag lies in its tandem repeat of the FLAG epitope, which significantly increases the avidity for anti-FLAG antibodies. This increased number of binding sites can lead to a substantial enhancement in detection sensitivity, with some reports suggesting a 20 to 200-fold increase compared to the single FLAG tag system. This is particularly beneficial for the detection of low-abundance proteins.
Comparison of Anti-FLAG Antibodies for Western Blot
The choice of primary antibody is paramount for the successful detection of 3X FLAG-tagged proteins. Several monoclonal and polyclonal anti-FLAG antibodies are commercially available, with Sigma-Aldrich's ANTI-FLAG® M2 clone being a widely cited and utilized option. Many other suppliers offer antibodies that recognize the same DYKDDDDK epitope. Below is a comparison of some popular anti-FLAG antibodies.
| Antibody (Clone/Source) | Supplier | Host | Clonality | Recommended Dilution (WB) | Key Features |
| ANTI-FLAG® M2 | Sigma-Aldrich | Mouse | Monoclonal | 1:1,000 - 1:10,000 | Widely used and cited, high specificity and sensitivity. Recognizes N-terminal, C-terminal, and internal FLAG tags.[1] |
| Anti-FLAG (L5) | BioLegend | Rat | Monoclonal | 1:1,000 - 1:5,000 | Reported to have very high sensitivity. |
| DYKDDDDK Tag Antibody | Cell Signaling Technology | Rabbit/Mouse | Monoclonal | Varies by clone | Often validated for multiple applications beyond Western blotting. |
| Anti-FLAG® (FG4R) | Thermo Fisher Scientific | Mouse | Monoclonal | Varies | Binds to the same epitope as the M2 clone. |
| Polyclonal Anti-FLAG | Various | Rabbit/Goat | Polyclonal | Varies | May offer signal amplification due to binding to multiple sites on the epitope, but with a potential for higher background. |
Experimental Workflow for Validation
A typical workflow for the validation of 3X FLAG-tagged protein expression involves cell lysis, protein quantification, SDS-PAGE, protein transfer to a membrane, and immunodetection.
Detailed Experimental Protocol
This protocol provides a general guideline for the Western blot analysis of 3X FLAG-tagged proteins expressed in mammalian cells.
1. Lysate Preparation
-
Wash cultured cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[2]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]
-
Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Western Blotting
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins on an appropriate percentage SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
3. Immunodetection
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with the primary anti-FLAG antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at an appropriate dilution for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Signaling Pathway and Logical Relationships
The validation of 3X FLAG-tagged protein expression is a fundamental step that precedes more complex downstream applications, such as co-immunoprecipitation (Co-IP) to study protein-protein interactions within a signaling pathway.
Troubleshooting Common Issues in 3X FLAG Western Blotting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein extraction. | Optimize lysis buffer and sonicate samples if necessary to ensure complete cell disruption. |
| Low protein expression. | Verify transfection/transduction efficiency. Consider using a stronger promoter or increasing the amount of transfected DNA. | |
| Poor antibody performance. | Use a fresh antibody dilution. Titrate the antibody concentration. Ensure the antibody is validated for Western blotting. | |
| Masked epitope. | The 3X FLAG tag may be sterically hindered. Consider moving the tag to the other terminus of the protein. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours or use a different blocking agent (e.g., switch from milk to BSA). |
| Primary antibody concentration too high. | Decrease the primary antibody concentration and/or reduce the incubation time. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody like the M2 clone. Run a negative control (lysate from untransfected cells). |
| Protein degradation. | Use fresh lysates and always include protease inhibitors in the lysis buffer. |
By carefully selecting a high-quality anti-FLAG antibody and optimizing the Western blot protocol, researchers can reliably validate the expression of 3X FLAG-tagged proteins, paving the way for successful downstream applications in their research and drug development endeavors.
References
A Head-to-Head Battle of Epitope Tags: A Comparative Analysis of 3X FLAG, HA, and Myc for Protein Research
For researchers, scientists, and drug development professionals navigating the landscape of protein analysis, the choice of an epitope tag is a critical decision that can significantly impact the success of downstream applications. This comprehensive guide provides an objective comparison of three widely used epitope tags: 3X FLAG, Hemagglutinin (HA), and Myc. By examining their performance in key applications and providing detailed experimental protocols, this guide aims to equip researchers with the necessary information to select the most suitable tag for their specific research needs.
Epitope tags are short peptide sequences genetically fused to a protein of interest, enabling its detection, purification, and localization. The ideal epitope tag is small, highly immunogenic, and does not interfere with the function of the target protein. This analysis delves into the characteristics and performance of the 3X FLAG, HA, and Myc tags, offering a clear comparison to inform experimental design.
At a Glance: Key Properties of 3X FLAG, HA, and Myc Tags
A summary of the fundamental properties of the 3X FLAG, HA, and Myc epitope tags is presented in the table below, offering a quick reference for their key characteristics.
| Property | 3X FLAG Tag | HA Tag | Myc Tag |
| Amino Acid Sequence | DYKDHD-G-DYKDHD-I-DYKDDDDK | YPYDVPDYA | EQKLISEEDL |
| Number of Amino Acids | 22 | 9 | 10 |
| Molecular Weight (Da) | ~2730 | ~1100 | ~1200 |
| Origin | Synthetic | Human Influenza Hemagglutinin protein | Human c-myc proto-oncogene |
| Net Charge at pH 7.4 | Highly Negative | Negative | Negative |
Performance in Key Applications: A Comparative Overview
The utility of an epitope tag is ultimately determined by its performance in various immunoassays. This section provides a comparative analysis of the 3X FLAG, HA, and Myc tags in Western blotting, immunoprecipitation, and immunofluorescence, supported by available data.
Western Blotting
Western blotting is a fundamental technique for detecting specific proteins in a complex mixture. The sensitivity of detection is paramount and is influenced by both the epitope tag and the corresponding antibody.
| Epitope Tag | Relative Sensitivity | Remarks |
| 3X FLAG | Very High | The triple repeat of the FLAG epitope is designed to enhance antibody binding, often leading to stronger signal detection compared to single- epitope tags.[1] |
| HA | High | The HA tag and its corresponding antibodies are well-established and generally provide reliable and sensitive detection in Western blotting. |
| Myc | Moderate to High | The Myc tag is also a widely used and effective tag for Western blotting, though some studies suggest its sensitivity may be slightly lower than 3X FLAG and HA in certain contexts. |
Immunoprecipitation
Immunoprecipitation (IP) is a powerful method for isolating a specific protein and its interacting partners from a cell lysate. The efficiency of the IP process is a critical factor for successful downstream analysis.
| Epitope Tag | Immunoprecipitation Efficiency | Elution Conditions |
| 3X FLAG | Very High | The high affinity of anti-FLAG antibodies for the 3X FLAG tag allows for efficient capture of the target protein. Elution can be achieved competitively with a 3X FLAG peptide under neutral pH conditions, preserving protein complexes.[2][3] |
| HA | High | Anti-HA antibodies are effective for immunoprecipitation. Elution can be performed with an HA peptide or by changing the pH, which may disrupt protein-protein interactions. |
| Myc | High | The Myc tag is also suitable for immunoprecipitation. Elution often requires low pH conditions, which can potentially affect the integrity of protein complexes.[4] |
Immunofluorescence
Immunofluorescence (IF) allows for the visualization of the subcellular localization of a protein. The signal-to-noise ratio is a key determinant of image quality. A quantitative comparison of antibodies against various epitope tags in immunofluorescence revealed differences in signal intensity.
| Epitope Tag | Relative Signal Intensity in IF | Reference |
| FLAG (DYKDDDDK) | Good to Fair | The performance can vary depending on the specific anti-FLAG antibody used.[5] |
| HA | Good | Anti-HA antibodies generally produce strong and specific signals in immunofluorescence.[5] |
| Myc | Fair to Mediocre | The signal intensity for the Myc tag in some comparative studies was found to be lower than that of HA and some FLAG antibodies.[5] |
Experimental Protocols
To ensure reproducibility and provide practical guidance, detailed protocols for key experiments are provided below.
Western Blotting Protocol for Myc-Tagged Proteins
-
Sample Preparation: Lyse cells expressing the Myc-tagged protein in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate.[6][7]
-
SDS-PAGE: Separate 20-40 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with an anti-Myc primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or an imaging system.[6]
Immunoprecipitation Protocol for 3X FLAG-Tagged Proteins
-
Cell Lysis: Lyse cells expressing the 3X FLAG-tagged protein in a non-denaturing lysis buffer containing protease inhibitors.[9]
-
Lysate Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G agarose beads for 30 minutes at 4°C and then centrifuge to pellet the beads.
-
Immunoprecipitation: Add anti-FLAG M2 affinity gel to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[9]
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.[9]
-
Elution: Elute the bound proteins by incubating the beads with a solution containing this compound (e.g., 150 µg/mL) for 30 minutes at 4°C with gentle agitation.[9] Alternatively, elution can be performed with a low pH buffer, such as 0.1 M glycine-HCl, pH 3.5.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.
Immunofluorescence Protocol for HA-Tagged Proteins
-
Cell Culture and Fixation: Grow cells expressing the HA-tagged protein on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[1]
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[1]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.[1]
-
Primary Antibody Incubation: Incubate the cells with an anti-HA primary antibody at the recommended dilution in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody in the blocking solution for 1 hour at room temperature in the dark.[1]
-
Washing: Repeat the washing step.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a fluorescence microscope.[10]
Visualizing the Workflow: Diagrams
To further clarify the experimental processes, the following diagrams illustrate a typical immunoprecipitation workflow and the logical relationship between the components.
Conclusion
The choice between 3X FLAG, HA, and Myc epitope tags depends on the specific experimental goals and the nature of the protein of interest. For applications requiring the highest sensitivity in detection and purification under native conditions, the 3X FLAG tag presents a compelling option due to its enhanced antibody binding and gentle elution protocols.[11] The HA tag offers a robust and reliable alternative for a wide range of applications, with a long history of successful use in the research community. The Myc tag, while also a versatile tool, may require more consideration regarding elution conditions for protein interaction studies.
Ultimately, the optimal choice may also be influenced by the availability of high-quality antibodies and the specific context of the protein being studied. Researchers are encouraged to consider the comparative data presented here and to perform pilot experiments to determine the most effective tagging strategy for their unique research questions.
References
- 1. HA Tag Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mblbio.com [mblbio.com]
- 8. Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence / IF / ICC Antibody-HA tag | Sino Biological [sinobiological.com]
- 11. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
A Comparative Guide to Confirming Protein-Protein Interactions: The 3X FLAG Pull-Down Advantage
For researchers, scientists, and drug development professionals, the precise validation of protein-protein interactions (PPIs) is fundamental to unraveling complex biological processes. Among the diverse array of available techniques, the 3X FLAG pull-down assay has emerged as a robust and highly sensitive method for confirming these interactions. This guide provides an objective comparison of the 3X FLAG pull-down assay with other widely used alternatives, supported by experimental data, to assist in selecting the optimal method for your research needs.
The principle of epitope tagging, where a small, recognizable peptide sequence is fused to a protein of interest, allows for its specific capture and the co-purification of its binding partners from a complex cellular mixture.[1] The 3X FLAG tag, a tandem repeat of the hydrophilic FLAG epitope (DYKDDDDK), offers significant advantages in this context, primarily due to its enhanced sensitivity and specificity.[1]
The 3X FLAG Advantage: Superior Sensitivity and Specificity
The 3X FLAG system provides several key benefits over other common epitope tags such as HA, c-myc, and V5. The core advantage lies in the increased avidity of the anti-FLAG antibody for the three tandem epitopes, leading to more efficient immunoprecipitation, especially for proteins with low expression levels.[1] This enhanced binding affinity translates to higher yields and lower background signals in pull-down experiments.[1][2]
Comparison of Protein-Protein Interaction Confirmation Methods
The selection of an appropriate method for confirming PPIs depends on various factors, including the nature of the interacting proteins, the required sensitivity, and the desired quantitative data. Below is a comparison of the 3X FLAG pull-down assay with other common techniques: Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Surface Plasmon Resonance (SPR).
| Feature | 3X FLAG Pull-Down | Co-Immunoprecipitation (Endogenous) | Yeast Two-Hybrid (Y2H) | Surface Plasmon Resonance (SPR) |
| Principle | Affinity purification of a 3X FLAG-tagged bait protein and its interacting prey proteins.[1] | Immunoprecipitation of an endogenous protein and its binding partners using a specific antibody.[3][4][5][6] | In vivo reconstitution of a transcription factor in yeast due to the interaction of a bait and prey protein.[2] | Real-time, label-free detection of binding events between a ligand immobilized on a sensor chip and an analyte in solution.[7][8] |
| Interaction Type | Primarily detects stable interactions in a cellular context. | Detects interactions of endogenous proteins in their native state. | Detects direct, binary interactions.[9] | Measures direct binding kinetics and affinity in real-time.[7][8] |
| Sensitivity | Very high, enhanced by the 3X FLAG tag (up to 200 times more sensitive than other systems). | Variable, depends on antibody affinity and protein abundance. | Can detect transient and weak interactions. | High sensitivity, capable of detecting a wide range of binding affinities.[8][10] |
| Quantitative Data | Semi-quantitative (Western blot) to quantitative (mass spectrometry). | Semi-quantitative. | Primarily qualitative, though quantitative variations exist.[11] | Highly quantitative (provides KD, kon, koff).[12][13] |
| False Positives | Low, due to high specificity of the anti-FLAG antibody.[14] | Can be high due to non-specific antibody binding. | High rate of false positives is a known limitation.[5][15] | Low, but susceptible to artifacts from protein immobilization and buffer conditions.[10] |
| False Negatives | Possible if the tag interferes with the interaction. | Possible if the antibody blocks the interaction site. | High rate of false negatives, as interactions must occur in the yeast nucleus.[5] | Possible if protein immobilization affects its conformation. |
| Throughput | Moderate. | Low to moderate. | High-throughput screening is a key advantage.[9] | Low to moderate. |
| Cost | Moderate. | High, especially if a specific antibody needs to be developed. | Low to moderate. | High (instrumentation and consumables). |
Experimental Protocols
3X FLAG Pull-Down Assay
This protocol outlines the general steps for a 3X FLAG pull-down assay to confirm the interaction between a 3X FLAG-tagged "bait" protein and a suspected "prey" protein.
1. Cell Lysis:
-
Culture cells expressing the 3X FLAG-tagged bait protein and the prey protein to approximately 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.[1]
2. Immunoprecipitation:
-
Equilibrate anti-FLAG M2 affinity gel (e.g., agarose beads) by washing with the lysis buffer.
-
Add the equilibrated beads to the cleared cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the formation of the antibody-antigen complex.[1]
3. Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specific binding proteins.[1]
4. Elution:
-
Elute the bound proteins from the beads using one of the following methods:
-
Competitive Elution: Incubate the beads with a solution containing 3X FLAG peptide (100-150 µg/mL) for 30 minutes at 4°C with gentle agitation.[12][16] This is a gentle elution method that preserves protein complexes.
-
Acidic Elution: Use a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.5) to disrupt the antibody-antigen interaction.[12] Neutralize the eluate immediately with a high pH buffer.
-
Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. This method is suitable for subsequent analysis by Western blotting.[12]
-
5. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using specific antibodies against the bait (anti-FLAG) and prey proteins.
-
For discovery of novel interacting partners, the eluate can be analyzed by mass spectrometry.
Co-Immunoprecipitation (Co-IP)
This protocol is for the immunoprecipitation of an endogenous protein to identify its interaction partners.
1. Cell Lysis:
-
Prepare a cleared cell lysate as described in the 3X FLAG pull-down protocol, using a lysis buffer that preserves protein-protein interactions.[3][4]
2. Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.[4]
3. Immunoprecipitation:
-
Add the primary antibody specific to the bait protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[3]
4. Washing:
-
Pellet the beads and wash them three to five times with wash buffer as described in the 3X FLAG pull-down protocol.[3]
5. Elution and Analysis:
-
Elute the proteins and analyze them by Western blotting or mass spectrometry as described above.
Yeast Two-Hybrid (Y2H) System
The Y2H system is a genetic method used to screen for binary protein interactions in vivo.
1. Plasmid Construction:
-
Clone the "bait" protein into a plasmid containing a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
-
Clone the "prey" protein or a cDNA library into a plasmid containing the activation domain (AD) of the transcription factor.
2. Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
3. Selection and Reporter Gene Assay:
-
Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine, adenine) to select for yeast where the reporter gene is activated.
-
An interaction between the bait and prey proteins brings the DBD and AD into proximity, reconstituting the transcription factor and activating the expression of the reporter genes, allowing the yeast to grow on the selective medium.
-
A colorimetric assay (e.g., β-galactosidase) can also be used to confirm the interaction.
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique for the quantitative analysis of PPIs in real-time.
1. Ligand Immobilization:
-
Immobilize one of the purified interacting partners (the "ligand") onto the surface of a sensor chip. This can be done through various chemistries, such as amine coupling.[7][10]
2. Analyte Injection:
-
Inject a solution containing the other purified interacting partner (the "analyte") at various concentrations over the sensor chip surface.[7]
3. Data Acquisition:
-
The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass of the bound analyte and is recorded in real-time as a sensorgram.[7][8]
4. Data Analysis:
-
From the sensorgram, the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD) can be calculated, providing a quantitative measure of the binding affinity.[12][13]
Visualizing Protein-Protein Interaction Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams were created using Graphviz.
Caption: Workflow of a 3X FLAG pull-down assay.
Caption: EGFR signaling pathway validation via 3X FLAG pull-down.
Caption: Logical relationships between PPI validation methods.
Conclusion
The 3X FLAG pull-down assay stands out as a highly sensitive and specific method for confirming protein-protein interactions.[1][2] Its primary advantage lies in the high-affinity interaction between the 3X FLAG tag and the anti-FLAG antibody, which leads to efficient capture of the bait protein and its binding partners with low background. While other methods like Co-IP, Y2H, and SPR have their own unique strengths and applications, the 3X FLAG pull-down assay offers a versatile and reliable approach that is well-suited for a wide range of research applications, from validating predicted interactions to discovering novel binding partners. By carefully considering the experimental goals and the nature of the proteins being studied, researchers can select the most appropriate method to confidently elucidate the intricate networks of protein interactions that drive cellular function.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. False positive reduction in protein-protein interaction predictions using gene ontology annotations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imsarchives.nus.edu.sg [imsarchives.nus.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. creative-proteomics.com [creative-proteomics.com]
- 9. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPR assay key considerations [rouken.bio]
- 11. biorxiv.org [biorxiv.org]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protein-g-beads.com [protein-g-beads.com]
- 15. Techniques for the Analysis of Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 3X FLAG Peptide vs. Glycine Elution for FLAG-Tagged Protein Immunoprecipitation
For researchers working with 3X FLAG-tagged proteins, the choice of elution method during immunoprecipitation is a critical step that can significantly impact the yield, purity, and biological activity of the purified protein. The two most common methods, competitive elution with 3X FLAG peptide and acidic elution with glycine, operate on distinct principles and offer different advantages and disadvantages. This guide provides a detailed comparison to help researchers, scientists, and drug development professionals select the optimal elution strategy for their specific downstream applications.
Executive Summary
Competitive elution with This compound is a gentle, highly specific method that preserves the native conformation and function of the target protein.[1][2] It works by introducing an excess of free this compound, which competes with the tagged protein for binding to the anti-FLAG antibody on the affinity resin.[1] In contrast, glycine elution utilizes a low pH buffer (typically around pH 3.0-3.5) to disrupt the antibody-antigen interaction, releasing the tagged protein.[2][3] While effective and rapid, this acidic environment can lead to protein denaturation and requires immediate neutralization of the eluate.[1][3] The choice between these methods depends on the sensitivity of the protein of interest to low pH and the requirements of subsequent analytical techniques.
Data Presentation: A Qualitative and Quantitative Comparison
| Feature | This compound Elution | Glycine Elution |
| Principle of Elution | Competitive Displacement | pH-Dependent Dissociation |
| Elution Conditions | Neutral pH (e.g., TBS) | Acidic (0.1 M Glycine, pH 3.0-3.5) |
| Gentleness | Very gentle, preserves native protein structure and function.[1] | Harsher, can cause protein denaturation and aggregation.[1][4] |
| Reported Efficiency | Generally described as "very high" or "most efficient".[3][5] However, some user reports indicate lower recovery (e.g., ~40%).[6] | Described as "fast and efficient".[3][5] |
| Purity of Eluate | High, as it is a specific competition. | Generally high, but may co-elute non-specifically bound proteins that are acid-labile. |
| Impact on Downstream Assays | Ideal for functional assays (e.g., enzyme kinetics, protein-protein interaction studies) where protein activity is crucial. | May not be suitable for functional assays if the protein is denatured. Suitable for SDS-PAGE and mass spectrometry where denaturation is acceptable.[7] |
| Requirement for Neutralization | Not required. | Immediate neutralization with a base (e.g., 1M Tris-HCl, pH 8.0) is critical to prevent further protein damage.[3][7] |
| Cost | Higher, due to the cost of the synthetic this compound.[2] | Lower, as it uses common laboratory reagents. |
| Resin Reusability | Resin can be regenerated and reused after washing with glycine-HCl.[8] | The elution step itself can serve as part of the regeneration process. |
Experimental Protocols
Below are detailed protocols for both this compound and glycine elution methods, synthesized from multiple sources.
Protocol 1: Competitive Elution with this compound
This protocol is designed for the gentle elution of 3X FLAG-tagged proteins, preserving their native state.
Materials:
-
Anti-FLAG M2 Affinity Gel (e.g., agarose beads)
-
Binding/Wash Buffer: Tris-Buffered Saline (TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound
-
Elution Buffer: 100-200 µg/mL this compound in TBS.[1]
-
Microcentrifuge tubes or chromatography columns
Procedure:
-
Binding:
-
Equilibrate the anti-FLAG M2 affinity gel with TBS.
-
Incubate the clarified cell lysate containing the 3X FLAG-tagged protein with the equilibrated resin for 1-2 hours or overnight at 4°C with gentle agitation.[3]
-
-
Washing:
-
Elution:
-
Prepare the elution buffer by dissolving the this compound in TBS to a final concentration of 100-200 µg/mL.[1]
-
Add 1-5 column volumes of the elution buffer to the resin.[1]
-
Incubate for 30 minutes to 1 hour at 4°C with gentle shaking. For higher yields, this step can be repeated.[1]
-
Collect the eluate by centrifugation or gravity flow.
-
-
Resin Regeneration:
Protocol 2: Acidic Elution with Glycine-HCl
This protocol is a faster elution method but may impact the biological activity of the target protein.
Materials:
-
Anti-FLAG M2 Affinity Gel (e.g., agarose beads)
-
Binding/Wash Buffer: Tris-Buffered Saline (TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0.[7]
-
Microcentrifuge tubes or chromatography columns
Procedure:
-
Binding and Washing:
-
Follow the same binding and washing steps as described in Protocol 1.
-
-
Elution:
-
Add 1-5 column volumes of Acidic Elution Buffer (0.1 M Glycine-HCl, pH 3.0-3.5) to the resin.
-
Incubate for 5-10 minutes at room temperature.[7]
-
Collect the eluate.
-
-
Neutralization:
-
Immediately neutralize the eluate by adding a pre-determined volume of Neutralization Buffer (e.g., 1/10th volume of 1 M Tris-HCl, pH 8.0) to bring the pH to a neutral range.[7]
-
-
Resin Regeneration:
-
Wash the resin immediately with TBS to re-equilibrate it for future use. Do not leave the resin in the glycine-HCl solution for more than 20 minutes.[8]
-
Visualizing the Workflow
The following diagram illustrates the general workflow for immunoprecipitation and the two distinct elution pathways.
Caption: Immunoprecipitation and Elution Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. How to elute this protein?! - Protein Expression and Purification [protocol-online.org]
- 5. モノクローナル抗体アフィニティーゲルを使用したFLAG®融合タンパク質の免疫沈降 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. research.fredhutch.org [research.fredhutch.org]
- 9. utminers.utep.edu [utminers.utep.edu]
A Researcher's Guide to Validating the Purity of 3X FLAG-Purified Proteins
For researchers in molecular biology, biochemistry, and drug development, obtaining highly pure recombinant proteins is paramount for the success of downstream applications. The 3X FLAG tag, a short, hydrophilic epitope tag, is a widely used tool for affinity purification of proteins. Its high affinity for anti-FLAG antibodies allows for efficient capture of the target protein. However, ensuring the purity of the eluted protein is a critical subsequent step. This guide provides a comprehensive comparison of methods to validate the purity of 3X FLAG-purified proteins, offering detailed experimental protocols and data presentation to aid researchers in making informed decisions for their experimental workflows.
Comparing Affinity Tags for Protein Purification
While the 3X FLAG tag is a popular choice, several other epitope tags are commonly used for protein purification. The choice of tag can influence the final purity of the protein. Below is a qualitative and quantitative comparison of commonly used epitope tags.
| Affinity Tag | Tag Size (Amino Acids) | Elution Method | Purity | Yield | Cost of Resin | Key Advantages | Key Disadvantages |
| 3X FLAG | 22 | Competitive elution with 3X FLAG peptide, low pH | High | Good | High | Highly specific binding, gentle elution possible.[1] | High cost of peptide for elution. |
| His-tag (6xHis) | 6-10 | Imidazole competition, low pH | Moderate | High | Low | High capacity resin, low cost.[2] | Co-purification of host proteins with histidine clusters. |
| HA-tag | 9 | Competitive elution with HA peptide, low pH | High | Variable | High | High specificity. | Can be cleaved by caspases.[1] |
| Myc-tag | 10 | Competitive elution with Myc peptide, low pH | High | Variable | High | Well-characterized antibodies available. | |
| Strep-tag II | 8 | Competitive elution with desthiobiotin | Very High | Good | Moderate | High specificity and affinity, gentle elution.[2][3] | |
| Tandem Affinity Purification (TAP) | Varies (e.g., Protein A + CBP) | Two-step elution (e.g., TEV protease cleavage, EGTA) | Very High | Low | High | Reduces non-specific binding significantly.[4][5] | Larger tag may interfere with protein function, lower yield.[6][7] |
This table summarizes general observations. Actual performance may vary depending on the protein of interest and experimental conditions.
Epitope-based tags like 3X FLAG, HA, and Myc generally yield higher purity proteins compared to the His-tag due to the highly specific antibody-epitope interaction.[2] The Strep-tag II system is also known for providing very pure proteins due to the high affinity of the tag for the engineered streptavidin resin.[2][3] Tandem Affinity Purification (TAP) methods, which employ two distinct purification steps, are designed to maximize purity by minimizing non-specific binding, although this often comes at the cost of reduced yield.[8][4][5]
Experimental Protocols for Purity Validation
Following purification, it is essential to validate the purity of the 3X FLAG-tagged protein. The following are standard methods used for this purpose.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique to separate proteins based on their molecular weight and provides a qualitative assessment of purity.[9]
Protocol:
-
Sample Preparation: Mix the purified protein sample with 2X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT). Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.[11] Apply an electric field to separate the proteins. The migration distance is inversely proportional to the logarithm of the molecular weight.[12]
-
Staining: After electrophoresis, visualize the separated protein bands by staining the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain.[11]
-
Analysis: A highly pure protein sample should exhibit a single prominent band at the expected molecular weight.[11] The presence of multiple bands indicates the presence of contaminants.[11] Densitometry can be used to quantify the relative abundance of the protein of interest compared to impurities.[11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that can provide a more detailed and quantitative assessment of protein purity.[9] It can identify the primary protein and any contaminating proteins in the sample.
Protocol:
-
Sample Preparation: The purified protein sample is typically subjected to in-solution or in-gel digestion (if run on SDS-PAGE first) using a protease like trypsin.[13][14] This breaks the proteins down into smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is then separated by liquid chromatography (LC) and analyzed by a tandem mass spectrometer (MS/MS).[14] The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The fragmentation data is used to determine the amino acid sequence of the peptides. These sequences are then searched against a protein database to identify the proteins present in the original sample. The relative abundance of different proteins can also be quantified.
Workflow for Validating 3X FLAG-Purified Protein Purity
The following diagram illustrates a typical workflow for the purification and subsequent purity validation of a 3X FLAG-tagged protein.
Caption: This diagram outlines the key steps from purification to purity validation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a generic signaling pathway that could be studied using purified proteins and the experimental workflow for validating protein-protein interactions using a 3X FLAG pull-down assay.
Caption: A simplified diagram of a typical cell signaling cascade.
Caption: Experimental steps for identifying protein interaction partners.
By following these guidelines and protocols, researchers can confidently assess the purity of their 3X FLAG-purified proteins, ensuring the reliability and reproducibility of their subsequent experiments.
References
- 1. biotage.com [biotage.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. youtube.com [youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Tandem affinity purification - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Tandem Affinity Purification: Principles, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]
- 9. 蛋白质谱 [sigmaaldrich.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 12. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 13. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Anti-FLAG Antibody Cross-Reactivity with 1X vs. 3X FLAG Peptides
For researchers engaged in protein analysis and drug development, the choice of an appropriate epitope tag and corresponding antibody is paramount for the successful detection, purification, and characterization of proteins of interest. The FLAG® epitope tag system, with its single (1X FLAG) and tandem (3X FLAG) variations, offers a versatile tool for these applications. This guide provides an objective comparison of the cross-reactivity and performance of anti-FLAG antibodies with both 1X and 3X FLAG peptides, supported by experimental data and detailed protocols to inform your experimental design.
Enhanced Affinity and Sensitivity with the 3X FLAG System
The fundamental difference between the 1X and 3X FLAG tags lies in the number of antibody binding epitopes. The 1X FLAG tag consists of the eight-amino-acid sequence DYKDDDDK.[1] The 3X FLAG tag is a 22-amino-acid peptide that includes three tandem FLAG epitopes, though not as a simple repeat of the original sequence.[1] This multivalent nature of the 3X FLAG tag significantly enhances the binding affinity of anti-FLAG antibodies, leading to a marked increase in sensitivity in various immunoassays.[1][2]
Experimental evidence demonstrates that the detection of fusion proteins containing the 3X FLAG tag can be enhanced by up to 200 times compared to other systems. This increased avidity makes the 3X FLAG system particularly advantageous for the detection of low-abundance proteins and for applications requiring high-efficiency capture, such as immunoprecipitation (IP) and co-immunoprecipitation (Co-IP).[3][4] For routine applications like Western blotting of moderately to highly expressed proteins, a 1X FLAG tag is often sufficient.[1][2]
Comparative Performance of Epitope Tags
The selection of an epitope tag often involves a trade-off between sensitivity, specificity, and potential impact on the fusion protein's expression and function. Below is a comparative summary of commonly used epitope tags.
| Epitope Tag | Sequence | Size (Amino Acids) | Molecular Weight (kDa) | Key Characteristics |
| 3X FLAG | MDYKDHDGDYKDHDIDYKDDDDK | 22 | ~2.6 | High affinity and specificity, leading to high yield and low background in immunoprecipitation. The increased length enhances antibody binding.[4] May influence protein expression due to its charged nature.[2] |
| 1X FLAG | DYKDDDDK | 8 | ~1.0 | Good specificity and hydrophilicity.[1][4] The 3X version generally provides higher sensitivity.[4] |
| HA | YPYDVPDYA | 9 | ~1.1 | Widely used and well-characterized. Can be used in tandem with other tags for increased specificity.[4] |
| c-myc | EQKLISEEDL | 10 | ~1.2 | A popular and well-validated tag. May have lower pull-down efficiency compared to 3X FLAG in some contexts.[4] |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. The following are representative protocols for Western blotting and immunoprecipitation using 3X FLAG-tagged proteins.
Western Blotting Protocol for 3X FLAG-Tagged Proteins
This protocol outlines the key steps for the detection of 3X FLAG-tagged proteins from cell lysates.
-
Sample Preparation:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-FLAG antibody (e.g., anti-FLAG M2) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Immunoprecipitation (IP) Protocol for 3X FLAG-Tagged Proteins
This protocol describes the enrichment of a 3X FLAG-tagged protein and its interacting partners from a cell lysate.
-
Lysate Preparation:
-
Prepare cell lysate as described in the Western blotting protocol. A larger amount of total protein (e.g., 500 µg - 1 mg) is typically required for IP.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody (e.g., anti-FLAG M2 affinity gel) for 2-4 hours or overnight at 4°C with gentle rotation.[4]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.[4]
-
-
Elution:
-
Elute the bound proteins from the beads using one of the following methods:
-
Competitive Elution (Native Conditions): Incubate the beads with a solution containing 3X FLAG peptide (e.g., 150 µg/mL) for 30 minutes at 4°C.[6] This method is ideal for downstream functional assays.
-
Acidic Elution: Incubate the beads with a low pH buffer (e.g., 0.1 M glycine, pH 3.5) for 5-10 minutes and immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.0).[7]
-
Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for the identification of interacting partners.
-
Visualizing Workflows and Pathways
Workflow for 3X FLAG Immunoprecipitation
Caption: A generalized workflow for the immunoprecipitation of a 3X FLAG-tagged protein.
EGFR-Grb2 Signaling Pathway Interaction Studied by 3X FLAG Pull-Down
Caption: Using 3X FLAG pull-down to validate the interaction between EGFR and Grb2.
References
- 1. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Functionality of 3X FLAG-Tagged Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate assessment of protein function is paramount. A common technique to facilitate the detection, purification, and study of proteins is the addition of an epitope tag. The 3X FLAG tag, a tandem repeat of the hydrophilic DYKDDDDK peptide, has become a popular choice due to its enhanced sensitivity in various immunoassays.[1] However, the addition of any tag raises a critical question: does it interfere with the protein's native function? This guide provides a comprehensive comparison of methods to validate the functionality of a 3X FLAG-tagged protein, contrasting its performance with other common epitope tags and providing detailed experimental protocols.
Comparing Epitope Tags: 3X FLAG vs. Alternatives
The selection of an epitope tag is a critical decision in experimental design. The ideal tag should be small, highly immunogenic for reliable detection, and minimally disruptive to the protein's structure and function. The 3X FLAG tag offers several advantages, including high affinity for anti-FLAG antibodies, leading to high yield and low background in immunoprecipitation.[1] Its hydrophilic nature also reduces the likelihood of altering protein folding or solubility.[1]
However, it is not without potential drawbacks, such as the possibility of its charged nature influencing protein expression.[1] Below is a comparative summary of commonly used epitope tags.
| Feature | 3X FLAG | HA (Hemagglutinin) | c-myc |
| Sequence | MDYKDHDGDYKDHDIDYKDDDDK | YPYDVPDYA | EQKLISEEDL |
| Size (Amino Acids) | 22 | 9 | 10 |
| Molecular Weight (kDa) | ~2.6 | ~1.1 | ~1.2 |
| Key Features & Considerations | High affinity and specificity, leading to high yield and low background in immunoprecipitation.[1] The increased length enhances antibody binding.[1] May influence protein expression due to its charged nature.[1] | Widely used and well-characterized. Can be used in tandem with other tags for increased specificity.[1] | A popular and well-validated tag. May have lower pull-down efficiency compared to 3X FLAG in some contexts.[1] |
| Relative Sensitivity (Western Blot) | Up to 200-fold more sensitive than HA and c-myc tags.[2][3] | Baseline for comparison. | Approximately 10-fold more sensitive than HA tag.[2] |
Experimental Validation of Functionality
To ensure the 3X FLAG tag does not impede the natural behavior of the protein of interest, a series of functional validation assays should be performed. The choice of assay will depend on the protein's known or putative function.
Protein-Protein Interaction: Co-Immunoprecipitation (Co-IP)
Co-IP is a gold-standard technique to verify that a tagged protein can still interact with its known binding partners.
Experimental Protocol: Co-Immunoprecipitation of a 3X FLAG-Tagged Protein
Materials:
-
Cells expressing the 3X FLAG-tagged protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA.
-
Elution Buffer: Wash Buffer containing 150 µg/mL 3X FLAG peptide.
-
Anti-FLAG M2 Affinity Gel (e.g., agarose beads).
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Equilibrate the anti-FLAG M2 affinity gel by washing with Lysis Buffer.
-
Add the equilibrated beads to the cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the washed beads in Elution Buffer.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully collect the supernatant containing the eluted protein complexes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the 3X FLAG-tagged protein and its expected interaction partner.
-
Subcellular Localization: Immunofluorescence (IF)
The localization of a protein is often critical to its function. Immunofluorescence can be used to confirm that the 3X FLAG-tagged protein resides in the correct subcellular compartment.
Experimental Protocol: Immunofluorescence of a 3X FLAG-Tagged Membrane Protein
Materials:
-
Cells grown on coverslips expressing the 3X FLAG-tagged membrane protein.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-FLAG antibody diluted in Blocking Buffer.
-
Secondary Antibody: Fluorophore-conjugated anti-mouse IgG diluted in Blocking Buffer.
-
Nuclear Stain: DAPI.
-
Mounting Medium.
Procedure:
-
Cell Preparation:
-
Wash cells grown on coverslips twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-FLAG antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the protein localization using a fluorescence microscope.
-
Enzymatic Activity: In Vitro Kinase Assay
For enzymes, it is crucial to demonstrate that the tagged protein retains its catalytic activity. This can be assessed using an in vitro activity assay, such as a kinase assay.
Experimental Protocol: In Vitro Kinase Assay for an Immunoprecipitated 3X FLAG-Tagged Kinase
Materials:
-
Immunoprecipitated 3X FLAG-tagged kinase on beads (from Co-IP protocol, before elution).
-
Kinase Buffer: 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.
-
ATP Solution: 10 mM ATP in water.
-
Substrate: A known substrate of the kinase (e.g., a recombinant protein or peptide).
-
[γ-³²P]ATP (for radioactive detection) or phospho-specific antibody (for non-radioactive detection).
-
SDS-PAGE gels and autoradiography film or Western blotting reagents.
Procedure:
-
Prepare Immunoprecipitated Kinase:
-
Perform immunoprecipitation of the 3X FLAG-tagged kinase as described in the Co-IP protocol.
-
After the final wash, resuspend the beads in Kinase Buffer.
-
-
Kinase Reaction:
-
To the bead suspension, add the kinase substrate and ATP solution (including [γ-³²P]ATP if using radioactive detection).
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
-
Stop Reaction:
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Radioactive Detection: Dry the gel and expose it to autoradiography film to visualize the phosphorylated substrate.
-
Non-Radioactive Detection: Transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against the substrate.
-
Case Study: Validating the EGFR-Grb2 Interaction
A practical application of these validation methods is in the study of signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Upon binding of its ligand, EGF, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2.[1] This interaction is a critical step in activating downstream signaling cascades.
To validate that a 3X FLAG-tagged EGFR (3XF-EGFR) is functional, one can perform a co-immunoprecipitation experiment. Cells expressing 3XF-EGFR are stimulated with EGF, and the cell lysate is subjected to immunoprecipitation with anti-FLAG antibodies. The subsequent Western blot analysis of the eluted proteins should show the presence of Grb2, confirming the interaction.[1][4]
References
A Comparative Review of Commercial 3X FLAG Peptide Suppliers for Researchers
For scientists and researchers in the fields of molecular biology, biochemistry, and drug development, the 3X FLAG peptide is an indispensable tool for the purification, detection, and analysis of fusion proteins. The quality and performance of this synthetic peptide can significantly impact experimental outcomes. This guide provides a comparative overview of prominent commercial suppliers of 3X FLAG peptides, offering a structured comparison of their products based on publicly available data. While direct comparative experimental data is limited, this guide aims to equip researchers with the necessary information to make an informed decision based on their specific needs and applications.
Product Specifications of this compound Suppliers
The following table summarizes the key specifications of 3X FLAG peptides from various suppliers. This information has been compiled from the manufacturers' websites and product datasheets. It is important to note that purity levels and formulations can influence peptide performance in different applications.
| Supplier | Product Name | Sequence | Purity | Formulation |
| Sigma-Aldrich (Merck) | 3X FLAG® Peptide | Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys | ≥90% (HPLC/MS) | Lyophilized powder |
| APExBIO | This compound | Not explicitly stated, but described as three tandem repeats of DYKDDDDK[1] | > 95%[2] | Lyophilized powder |
| Medchemexpress LLC | This compound TFA | Not explicitly stated, but described as a 3-time repeated DYKXXD motif[3] | Not explicitly stated | TFA salt |
| CPC Scientific | This compound | H-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp...[4] | Not explicitly stated | Not explicitly stated |
| Blue Tiger Scientific | Purified this compound | Asp-Tyr-Lys-Xaa-Xaa-Asp repeated three times with 8 amino acids at the C-terminus (Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys)[5] | Not explicitly stated | Not explicitly stated |
| Engibody | This compound for Elution | Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys[2] | > 95%[2] | Lyophilized powder[2] |
| TargetMol | 3× FLAG peptide | Not explicitly stated, described as a FLAG peptide tag composed of three repeated Asp-Tyr-Lys-Xaa-Xaa-Asp motifs[6] | 99.87%[6] | Not explicitly stated |
Experimental Protocols and Applications
The primary application of the this compound is the competitive elution of 3X FLAG-tagged fusion proteins from anti-FLAG antibody affinity resins. This method is favored for its gentle, native elution conditions, which preserve the structure and function of the target protein.
General Protocol for Competitive Elution in Immunoprecipitation
This protocol provides a general guideline for the elution of a 3X FLAG-tagged protein using a this compound. Optimization may be required for specific proteins and expression systems.
1. Preparation of this compound Stock Solution:
-
Dissolve the lyophilized this compound in Tris-Buffered Saline (TBS) (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final concentration of 1-5 mg/mL.[2]
-
For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C. Avoid repeated freeze-thaw cycles.[2]
2. Binding of 3X FLAG-tagged Protein to Affinity Resin:
-
Incubate the cell lysate containing the 3X FLAG-tagged protein with an anti-FLAG antibody-conjugated affinity gel (e.g., agarose or magnetic beads).
-
Wash the resin extensively with a wash buffer (e.g., TBS) to remove non-specifically bound proteins.
3. Elution with this compound:
-
Prepare an elution buffer containing the this compound at a working concentration of 100-200 µg/mL in TBS.
-
Add the elution buffer to the washed resin and incubate at 4°C with gentle agitation for 30-60 minutes.
-
Collect the eluate containing the purified 3X FLAG-tagged protein by centrifugation or magnetic separation.
-
For increased yield, the elution step can be repeated.
Visualizing Experimental Workflows
To better illustrate the experimental processes involving 3X FLAG peptides, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a this compound supplier should be based on a combination of factors including the reported purity, the specific requirements of the application, and budget considerations. While this guide provides a snapshot of the available products, it is recommended that researchers consult the suppliers' most recent documentation for up-to-date information. For critical applications, it may be prudent to test peptides from multiple suppliers to determine the optimal reagent for a specific experimental setup. The provided protocols and diagrams serve as a foundational resource for designing and executing experiments involving the powerful 3X FLAG system.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound for Elution [engibody.com]
- 3. Medchemexpress LLC this compound TFA, 10 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. bluetigerscientific.com [bluetigerscientific.com]
- 6. 3× FLAG peptide | Protein purification | TargetMol [targetmol.com]
Safety Operating Guide
Personal protective equipment for handling 3X FLAG Peptide
Essential Safety and Handling Guide for 3X FLAG Peptide
For researchers, scientists, and drug development professionals, the proper handling of synthetic peptides like the this compound is crucial for both personal safety and the integrity of experimental results. Although the this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, it is imperative to handle it with care, as the full toxicological properties may not be extensively documented.[1][2] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE serves as the primary barrier against accidental exposure and is non-negotiable when handling research chemicals.[3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles/Glasses | Should be worn to protect against accidental splashes of solutions or contact with the lyophilized powder.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a standard and suitable choice to prevent skin contact.[1][3][4] Gloves should be changed immediately if they become contaminated.[3] |
| Body Protection | Lab Coat | A standard, buttoned lab coat is essential to protect clothing and skin from potential spills.[1][3][4] |
| Respiratory Protection | Fume Hood or Respirator | Recommended when handling the lyophilized powder, which can easily become airborne, to prevent inhalation.[3][4] A fume hood or biosafety cabinet is the preferred engineering control.[3] |
Operational Plan: Safe Handling and Reconstitution
Adherence to a strict operational plan minimizes the risk of exposure and cross-contamination.[3] All handling of peptides should be confined to a designated, clean laboratory area.[3]
Step-by-Step Handling and Reconstitution Procedure:
-
Preparation: Before handling, ensure the designated work area (e.g., a chemical fume hood or a clean bench) is sanitized and uncluttered.[5][6] Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to avoid condensation of atmospheric moisture.[7][8]
-
Personal Protective Equipment: Put on all required PPE as outlined in the table above.[4]
-
Weighing (if necessary): If weighing the lyophilized powder, do so in a designated area with minimal air currents to avoid creating dust.[4] Handle the powder gently as fine particles can spread easily.[5]
-
Reconstitution:
-
Carefully open the vial in a low-airflow area to prevent the loss of any powder.[7]
-
Use a sterile, calibrated pipette to slowly add the appropriate solvent down the side of the vial.[6][7] The recommended solvent should be based on the product's Certificate of Analysis or solubility information. For many peptides, sterile, distilled water or a specific buffer is used.[9][10]
-
Gently swirl or rotate the vial to dissolve the peptide.[10][11] Do not shake or vortex , as this can damage the peptide's structure.[10] If the peptide does not dissolve completely, gentle sonication may be used.[11]
-
-
Labeling: Clearly label the vial with the peptide name, concentration, date of reconstitution, and storage conditions.[5][6]
-
Storage:
-
Lyophilized Peptide: Store the powder at -20°C or -80°C in a tightly sealed container, protected from light.[5][8]
-
Reconstituted Peptide: For short-term storage, keep the solution at 2-8°C.[10] For long-term storage, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5][8][12]
-
Disposal Plan
Proper disposal of peptide waste is essential to prevent environmental contamination and ensure laboratory safety. All waste contaminated with this compound should be treated as laboratory chemical waste.[5]
Step-by-Step Disposal Procedure:
-
Waste Segregation: At the point of generation, separate waste into designated, clearly labeled, and leak-proof containers.[1][3][9]
-
Solid Waste: This includes contaminated gloves, pipette tips, vials, and absorbent paper.[1][9] Place these items in a hazardous waste container.[1]
-
Liquid Waste: Collect all unused or expired peptide solutions and contaminated buffers in a designated, chemically resistant container for liquid hazardous waste.[9]
-
-
Container Management: Keep all waste containers securely sealed when not in use.[1]
-
Institutional Protocols: Adhere to your institution's specific environmental health and safety (EHS) guidelines for the disposal of chemical waste.[1][3] Never pour peptide solutions down the drain.[3][5]
-
Final Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's certified waste management service.[1]
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling and reconstitution of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.proteinark.com [cdn.proteinark.com]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 7. usp.org [usp.org]
- 8. novoprolabs.com [novoprolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. sportstechnologylabs.com [sportstechnologylabs.com]
- 11. uk-peptides.com [uk-peptides.com]
- 12. realpeptides.co [realpeptides.co]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
